2,4-Difluoro-3-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKASHJPLZSRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479260 | |
| Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-88-2 | |
| Record name | 2,4-DIFLUORO-3-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Chemist's Guide to 2,4-Difluoro-3-iodopyridine: A Cornerstone for Modern Drug Discovery
Introduction: The Strategic Value of a Trifunctionalized Pyridine Core
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and a reactive iodine handle onto a pyridine scaffold offers a powerful platform for molecular innovation. 2,4-Difluoro-3-iodopyridine, a key heterocyclic building block, embodies this principle. Its unique trifunctional nature—two electron-withdrawing fluorine atoms and a versatile iodine at the 3-position—provides researchers with a pre-organized, reactive hub for constructing complex molecular architectures. The fluorine atoms serve to modulate the electronic properties and basicity of the pyridine ring, often enhancing metabolic stability and binding affinity in bioactive molecules.[1] Simultaneously, the carbon-iodine bond provides a highly reactive site for a suite of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2][3][4] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in palladium-catalyzed cross-coupling reactions, providing a technical resource for scientists engaged in drug discovery and advanced material synthesis.
Core Properties and Identification
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, including planning for reaction conditions, purification, and storage.
Chemical Identifier:
-
CAS Number: 837364-88-2[5]
Structural and Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₂IN | |
| Molecular Weight | 240.98 g/mol | |
| Appearance | Solid | |
| Melting Point | 76-78 °C | |
| Boiling Point | 225.4 ± 35.0 °C (Predicted) | |
| Density | 2.129 g/cm³ (Predicted) | |
| pKa | -3.59 ± 0.18 (Predicted) | |
| InChI Key | AYKASHJPLZSRDC-UHFFFAOYSA-N | |
| SMILES | IC1=C(F)N=CC=C1F |
Synthesis and Spectroscopic Characterization
The regioselective introduction of iodine onto the 2,4-difluoropyridine scaffold is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. This powerful technique utilizes the inherent coordinating ability of the pyridine nitrogen and the directing effect of the fluorine atoms to achieve deprotonation at the C3 position with high selectivity.[4][6][7][8]
Synthetic Pathway: Directed ortho-Metalation and Iodination
The logical synthetic pathway involves the deprotonation of 2,4-difluoropyridine using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an iodine source.
Caption: Synthetic route via Directed ortho-Metalation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for directed metalation of fluorinated pyridines.[4][6]
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. Stir for 30 minutes at this temperature.
-
Deprotonation: Add a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine at C2 and the pyridine nitrogen direct the lithiation to the C3 position.[6][7]
-
Iodination: Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the discharge of the iodine color.
-
Work-up: After stirring for an additional 30 minutes, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization
While specific, verified spectra for this compound are not publicly available in the search results, its structure allows for predictable NMR signatures. Vendor websites confirm the availability of this data upon request.[9]
-
¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C5 and C6 positions. These signals will appear as complex multiplets due to coupling with each other and with the fluorine atoms at C2 and C4.
-
¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring. The signal for the carbon bearing the iodine (C3) will be shifted significantly upfield due to the heavy atom effect, a characteristic feature in the NMR of iodo-substituted aromatics.[10] The carbons attached to fluorine (C2 and C4) will appear as doublets due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine spectrum is a powerful tool for characterization.[11][12] Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. These signals will likely appear as multiplets due to coupling with the aromatic protons. The chemical shifts will fall within the typical range for aryl fluorides.[12]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, offering a versatile handle for C-C and C-N bond formation.[2][3][4] The high reactivity of the aryl iodide allows these couplings to proceed under relatively mild conditions.[13]
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[14][15][16]
General Protocol:
-
Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Sonogashira Coupling
This reaction enables the introduction of alkynyl moieties, creating valuable precursors for further transformations or as core components of functional materials.[13][17][18]
General Protocol:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent & Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir at room temperature or heat (e.g., 40-65 °C) and monitor for completion.
-
Work-up & Purification: Dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the synthesis of a diverse range of 3-amino-2,4-difluoropyridine derivatives.[19][20][21]
General Protocol:
-
Setup: Under an inert atmosphere, combine a palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 1.5-2x relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.5 equiv.).
-
Solvent: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-110 °C) for the required time (typically 4-24 hours).
-
Work-up & Purification: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 2,4-difluoropyridine motif is a privileged structure in medicinal chemistry. The strategic placement of fluorine can enhance binding affinity, improve metabolic stability, and fine-tune the pKa of the pyridine nitrogen. When combined with the synthetic versatility offered by the 3-iodo substituent, this compound becomes a highly valuable starting material for the synthesis of novel therapeutic agents. Derivatives of similar fluorinated pyridines are explored as kinase inhibitors, anti-inflammatory agents, and treatments for various diseases.[1][20][22][23] The ability to rapidly generate diverse libraries of compounds through the cross-coupling reactions described above makes this building block particularly attractive for lead optimization campaigns in drug discovery programs.
Safety and Handling
This compound is classified as an acute toxicant (oral, Category 4) and requires careful handling.
-
GHS Hazard Statements: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store under an inert gas (nitrogen or Argon) at 2–8 °C.
Conclusion
This compound stands out as a strategically designed building block for advanced organic synthesis. Its combination of fluorine-induced electronic modulation and a highly reactive iodine handle provides a reliable and versatile platform for constructing complex molecules. The synthetic accessibility via directed ortho-metalation and its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers and scientists. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in pharmaceuticals and materials science, the utility and importance of this compound are set to expand, solidifying its role as a key intermediate in chemical innovation.
References
- (No author). Wiley-VCH 2007 - Supporting Information.
- (No author). Electronic Supplementary Information - The Royal Society of Chemistry.
- (No author). (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Semantic Scholar.
- (No author). (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
- Organic Chemistry Portal. Directed ortho Metalation (DOM). Organic Chemistry Portal.
- Baran Lab. Directed Metalation: A Survival Guide. Baran Lab.
- (No author). 19Flourine NMR.
- (No author). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Myers, A. G. Directed (ortho) Metallation. Harvard University.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB.
- Chem-Station. (2015). Directed Ortho Metalation. Chem-Station Int. Ed.
- Myers Research Group. ortho metalation. Andrew G Myers Research Group.
- SpectraBase. 2,3-Difluoropyridine. SpectraBase.
- (No author). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. Sonogashira coupling. Wikipedia.
- (No author). (No date). Table 2 : 19 F NMR spectra of the IF 2 group for some (difluoroiodo)arenes. ResearchGate.
- (No author). 4. 13C NMR Spectroscopy.
- (No author). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.
- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Chemistry Simplified. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube.
- (No author). (No date). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. National Institutes of Health.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- (No author). (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health.
- (No author). (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- (No author). (No date). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. National Institutes of Health.
- (No author). (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. This compound 837364-88-2 [sigmaaldrich.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. 2,4-DIFLUORO-3-IODO-PYRIDINE(837364-88-2) 19FNMR [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regioselective Synthesis of 2,4-Difluoro-3-iodopyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-difluoro-3-iodopyridine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The focus is on a robust and regioselective method starting from commercially available 2,4-difluoropyridine. This document delves into the mechanistic principles governing the electrophilic iodination of the electron-deficient pyridine ring, offers a detailed, step-by-step experimental protocol, and outlines methods for product characterization and validation. Safety considerations and troubleshooting advice are also included to ensure a safe and successful synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Strategic Importance of this compound
Halogenated pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound (CAS No: 837364-88-2) is a particularly valuable intermediate.[1][2] The iodine atom at the 3-position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the fluorine atoms enhance the compound's potential as a pharmacophore.
However, the regioselective functionalization of the 2,4-difluoropyridine ring presents a significant chemical challenge. The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, deactivating the aromatic system towards traditional electrophilic aromatic substitution (EAS). Overcoming this deactivation while precisely controlling the position of iodination is key to an efficient synthesis.
Mechanistic Rationale: Acid-Mediated Electrophilic Iodination
The direct iodination of 2,4-difluoropyridine is achieved through an electrophilic aromatic substitution (EAS) pathway. Due to the deactivated nature of the ring, a highly reactive electrophilic iodine species ("I+") is required.[3][4] This is generated in situ from a mild iodine source, such as N-Iodosuccinimide (NIS), activated by a strong acid.
The combination of NIS with a strong protic acid like trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid) or trifluoroacetic acid (TFA) is a potent system for iodinating deactivated aromatics.[5][6][7][8][9] The acid protonates the succinimide nitrogen of NIS, dramatically increasing the electrophilicity of the iodine atom and generating a "superelectrophilic" iodinating agent, postulated to be a species like iodine trifluoromethanesulfonate.[5]
Regioselectivity: The directing effects of the substituents on the pyridine ring govern the position of iodination. The pyridine nitrogen is a meta-director, while the fluorine atoms are ortho, para-directors. In the case of 2,4-difluoropyridine, the C-3 and C-5 positions are the most electron-rich and thus the most susceptible to electrophilic attack. The iodination preferentially occurs at the C-3 position, influenced by the combined directing effects and steric considerations.
Caption: Mechanism of Acid-Mediated Electrophilic Iodination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Role |
| 2,4-Difluoropyridine | 34941-90-7 | 115.07 | Starting Material |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | Iodine Source |
| Trifluoromethanesulfonic Acid | 1493-13-6 | 150.08 | Acid Activator |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | 158.11 | Quenching Agent |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | Neutralizing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluoropyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (typically 1.1-1.2 eq) to the solution in one portion.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (typically 1.1-1.2 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
Reaction Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, ensuring the aqueous layer is basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Validation
Confirming the identity and purity of the final product is crucial.[10][11] The following spectroscopic data are expected for this compound.
| Technique | Expected Data |
| ¹H NMR | Two signals in the aromatic region (approx. 7-9 ppm). One signal will be a doublet of doublets (dd) and the other a triplet of doublets (td), showing coupling to both fluorine atoms and the other proton. |
| ¹³C NMR | Five distinct signals are expected. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbon bonded to iodine will be at a relatively high field (low ppm) for an aromatic carbon. |
| ¹⁹F NMR | Two distinct signals, each likely appearing as a doublet due to F-F coupling, and further coupled to the adjacent protons. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (240.98 g/mol ). |
Safety and Handling
-
2,4-Difluoropyridine: This is a flammable liquid and vapor.[12][13] It causes skin and serious eye irritation and may cause respiratory irritation.[12][13][14][15] Handle in a well-ventilated fume hood, away from heat and ignition sources.[13][14]
-
N-Iodosuccinimide (NIS): NIS is harmful if swallowed and causes skin and serious eye irritation.[16][17][18][19][20] It may also cause respiratory irritation.[16][17][18][20] It is light and moisture-sensitive.[16][18] Store in a cool, dry, dark place under an inert atmosphere.[16][18][20]
-
Trifluoromethanesulfonic Acid: This is a highly corrosive acid. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19] All manipulations should be performed in a well-ventilated chemical fume hood.[16][19][20] Ensure eyewash stations and safety showers are readily accessible.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently activated iodinating agent. | Ensure the triflic acid is fresh and anhydrous. Consider using a slight excess of NIS and acid. |
| Reaction time is too short. | Monitor the reaction by TLC or GC-MS and allow it to stir for a longer duration if necessary. | |
| Formation of Side Products | Reaction temperature too high. | Maintain the initial addition temperature at 0 °C and ensure the reaction does not exotherm excessively upon warming to room temperature. |
| Presence of water. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. | |
| Difficult Purification | Co-elution of product and succinimide. | Perform an aqueous wash during the work-up to remove the majority of the succinimide byproduct. Optimize the chromatography solvent system. |
Conclusion
The acid-mediated electrophilic iodination of 2,4-difluoropyridine using N-Iodosuccinimide and triflic acid is an effective and regioselective method for the synthesis of this compound. This guide provides the fundamental mechanistic understanding and a detailed, practical protocol to enable researchers to successfully synthesize this valuable chemical intermediate. Careful attention to anhydrous conditions and safety protocols is paramount for achieving high yields and ensuring a safe laboratory operation.
References
- Oakwood Chemical.
- PubChem. 2,4-Difluoropyridine Compound Summary.
- Wiley-VCH.
- 1H-NMR and 13C-NMR Spectra.
- Olah, G. A., et al. "Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate." The Journal of Organic Chemistry. [Link]
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters. [Link]
- Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- ResearchGate.
- Wikipedia.
- Semantic Scholar. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. [Link]
- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Chemistry LibreTexts. 16.
- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
- J&K Scientific. This compound. [Link]
- NIH. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
- Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. [Link]
- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- European Patent Office. Preparation of difluorpyridine compounds. [Link]
- MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
- Organic Chemistry Portal.
- Google Patents.
- NIH. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
- ResearchGate. (PDF)
Sources
- 1. This compound 837364-88-2 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Difluoropyridine | C5H3F2N | CID 2762838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. leap.epa.ie [leap.epa.ie]
- 19. sodiumiodide.net [sodiumiodide.net]
- 20. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to 2,4-Difluoro-3-iodopyridine: A Versatile Building Block in Modern Chemistry
Abstract: This guide provides a comprehensive technical overview of 2,4-Difluoro-3-iodopyridine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical structure, definitive nomenclature, and key physicochemical properties. The narrative emphasizes the causality behind its synthetic pathways and explores its reactivity, particularly its role as a versatile precursor in cross-coupling reactions and nucleophilic aromatic substitutions. Detailed protocols, safety information, and data are presented to equip drug development professionals and synthetic chemists with the practical knowledge required to effectively utilize this valuable chemical intermediate.
Nomenclature and Chemical Structure
The precise identification and structural understanding of a chemical entity are foundational to its application in research and development.
IUPAC Name and Identifiers
The formal IUPAC name for this compound is This compound .[1] It is cataloged under several identifiers for unambiguous database retrieval:
-
PubChem CID: 12175804[1]
Chemical Structure and Representations
The structure consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 4, and an iodine atom at position 3. The high electronegativity of the fluorine atoms significantly influences the electron density of the pyridine ring, impacting its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The compound typically appears as a yellow to brown solid.[2]
| Property | Value | Source |
| Melting Point | 76-78 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 225.4 ± 35.0 °C | ChemicalBook[2] |
| Density (Predicted) | 2.129 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -3.59 ± 0.18 | ChemicalBook[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Sensitivity | Light Sensitive | ChemicalBook[2] |
Synthesis and Mechanistic Insights
While multiple synthetic routes may exist, a common strategy for introducing iodine onto an activated pyridine ring involves directed ortho-metalation followed by quenching with an iodine source. This approach leverages the electron-withdrawing nature of the fluorine substituents to increase the acidity of the ring protons.
Plausible Synthetic Pathway
A plausible and field-proven method for synthesizing this compound starts from 2,4-difluoropyridine. The process involves deprotonation at the 3-position, which is the most acidic C-H bond due to the inductive effects of the adjacent fluorine atoms, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic iodine source.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Exemplary)
This protocol is based on established methodologies for the synthesis of similar iodinated difluoropyridines.[6]
-
Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise, and stir the solution for 30 minutes at -78 °C.
-
Causality: LDA is prepared in situ as it is a powerful, sterically hindered base, ideal for deprotonating the pyridine ring without acting as a nucleophile. The low temperature is critical to prevent base decomposition and unwanted side reactions.
-
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.
-
Causality: The fluorine atoms at C2 and C4 inductively activate the C3 proton, making it the most acidic site for deprotonation by LDA.
-
-
Iodination: Add a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature.
-
Causality: Iodine acts as the electrophile, reacting with the nucleophilic lithiated pyridine intermediate to form the C-I bond.
-
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization from a suitable solvent like hexane.[2]
Reactivity and Applications in Drug Development
This compound is a valuable building block due to its trifunctional nature. The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the carbon-iodine bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[7][8]
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is the primary site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise introduction of aryl, alkynyl, and amino groups, respectively, enabling the rapid construction of complex molecular libraries.[8] The high reactivity of the C-I bond makes these transformations efficient under relatively mild conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atoms, particularly the one at the 4-position (para to the nitrogen), make the pyridine ring highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols).[9][10] This reaction typically displaces the fluorine at the 4-position, offering a complementary method for functionalization.
Caption: Divergent reactivity pathways of this compound.
Significance in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[8] Compounds like this compound provide a scaffold that already contains these beneficial fluorine atoms. The orthogonal reactivity of the C-I and C-F bonds allows for sequential, site-selective modifications, making it an ideal starting material for synthesizing libraries of complex molecules for drug discovery programs.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Classification: The compound is classified under GHS07.[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed).[3]
-
Precautionary Statements: P264, P270, P301 + P312, P501.[3] This includes washing hands thoroughly after handling, not eating or drinking when using the product, and seeking medical advice if swallowed.
-
Storage: Store under an inert gas (nitrogen or Argon) at 2–8 °C.[2] The compound is light-sensitive and should be stored accordingly.[2]
Conclusion
This compound is a powerful and versatile intermediate for advanced organic synthesis. Its unique substitution pattern provides two distinct and highly valuable modes of reactivity: palladium-catalyzed cross-coupling at the iodo-substituent and nucleophilic aromatic substitution at the fluoro-substituted positions. This dual reactivity, combined with the inherent benefits of fluorine incorporation, makes it a strategic building block for researchers and scientists in the pharmaceutical and materials science industries, enabling the efficient synthesis of novel and complex molecular architectures.
References
- 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365.
- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermedi
- This compound (C5H2F2IN). PubChemLite. [Link]
- 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Preparation of difluorpyridine compounds.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- 3-Iodopyridine | C5H4IN | CID 70714.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2 [amp.chemicalbook.com]
- 3. This compound 837364-88-2 [sigmaaldrich.com]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. PubChemLite - this compound (C5H2F2IN) [pubchemlite.lcsb.uni.lu]
- 6. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
A Senior Application Scientist's Guide to 2,4-Difluoro-3-iodopyridine: Reactivity, Electronic Effects, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Difluoro-3-iodopyridine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a highly electron-deficient pyridine core, two activating fluorine atoms, and a versatile iodine atom—provides a platform for complex molecular engineering. This guide offers an in-depth analysis of the electronic properties that govern its reactivity, providing a framework for predicting and controlling its chemical behavior. We will explore its primary reaction manifolds: highly regioselective palladium-catalyzed cross-coupling at the C-3 iodine and nucleophilic aromatic substitution (SNAr) at the C-4 fluorine. This document provides field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this powerful synthetic intermediate.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound capitalizes on these benefits while incorporating a synthetically versatile iodine atom, making it a highly sought-after intermediate for creating diverse molecular libraries.[1]
The key to its utility lies in the orthogonal reactivity of its substituents:
-
The Carbon-Iodine Bond: The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions. Its relative weakness compared to C-F and C-H bonds allows for selective oxidative addition, enabling the formation of C-C, C-N, and C-O bonds with high precision.[2]
-
The Carbon-Fluorine Bonds: The two fluorine atoms serve a dual purpose. Electronically, their powerful inductive electron withdrawal activates the pyridine ring. Kinetically, the fluorine at the C-4 position, being para to the ring nitrogen, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4]
Understanding the interplay of these features is paramount for its strategic application in multi-step syntheses.
Synthesis of the Core Scaffold
The most common and direct route to this compound involves the regioselective iodination of the readily available 2,4-difluoropyridine. This is typically achieved through a directed ortho-metalation (DoM) strategy, where a strong lithium amide base selectively deprotonates the C-3 position, followed by quenching with an iodine source.
Experimental Protocol: Synthesis via Lithiation-Iodination
This protocol is based on established methods for the lithiation and iodination of halogenated pyridines.[5][6]
Materials:
-
2,4-Difluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,4-difluoropyridine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve iodine (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Understanding the Electronic Landscape
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, reducing the electron density of the entire ring and making it more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the α (C-2, C-6) and γ (C-4) positions.[3]
-
Fluorine Substituents: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the attached carbon and the ring as a whole, further activating it towards nucleophilic attack. In SNAr reactions, this strong polarization of the C-F bond makes the carbon atom highly electrophilic.[7][8]
-
Iodine Substituent: Iodine is also electron-withdrawing via induction (-I), though less so than fluorine. Its primary role, however, is as a versatile handle for metal-catalyzed reactions due to the relatively low C-I bond dissociation energy.
The confluence of these effects makes the pyridine ring exceptionally electron-poor, a key factor driving its reactivity in both cross-coupling and SNAr pathways.
Caption: Dominant electronic effects and their influence on reactivity.
Regioselective Reactivity: A Tale of Two Pathways
The primary value of this compound lies in the ability to selectively functionalize two different positions under distinct reaction conditions.
Pathway 1: Palladium-Catalyzed Cross-Coupling at the C-3 Position
The carbon-iodine bond is the most labile site for oxidative addition to a palladium(0) catalyst, making it the exclusive site for common cross-coupling reactions.[1][2] This allows for the precise introduction of a wide variety of substituents at the C-3 position while leaving the C-F bonds intact.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich biaryl phosphine ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursor to the active Pd(0) catalyst |
| Ligand | SPhos, XPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Solubilizes reactants and facilitates the reaction |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers |
-
To a microwave vial or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 10:1 ratio).
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[10]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Similar regioselectivity is observed for other key cross-coupling reactions.
-
Sonogashira Coupling: This reaction introduces alkynyl groups and is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[11][12] The reaction is highly effective for iodopyridines.[13]
-
Stille Coupling: This reaction uses organostannane reagents and is known for its tolerance of a wide range of functional groups.[14][15][16] While effective, the toxicity of tin byproducts is a significant drawback.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
Under different conditions—typically with a strong nucleophile in a polar aprotic solvent and without a palladium catalyst—a different reaction occurs. The fluorine atom at the C-4 position is highly activated towards SNAr because it is para to the electron-withdrawing ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. Fluorine's high electronegativity makes the attached carbon highly electrophilic, and its ability to be displaced as a leaving group in SNAr reactions is well-established, often being superior to other halogens in this specific mechanism.[3]
Table 2: Typical Conditions for SNAr Reactions
| Component | Example Reagent/Condition | Purpose |
| Nucleophile | R-NH₂, R-OH, R-SH | The species that displaces the fluorine |
| Base | K₂CO₃, NaH, Et₃N | Deprotonates the nucleophile (if necessary) |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvent to stabilize the charged intermediate |
| Temperature | 80 - 150 °C | Often requires elevated temperatures to proceed |
-
To a sealed tube, add this compound (1.0 equiv), the desired amine (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Stir vigorously for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and cautiously pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery
The ability to sequentially and selectively functionalize this compound makes it a powerful tool for building complex molecular architectures found in modern pharmaceuticals. For example, a synthetic campaign might first use a Suzuki reaction to install a complex aryl group at the C-3 position, followed by an SNAr reaction at the C-4 position to introduce a key amine side chain that interacts with a biological target. This modular approach accelerates the exploration of structure-activity relationships (SAR) in drug development programs. The pyridine core, modified with fluorine and diverse substituents, is a common feature in kinase inhibitors and other targeted therapies.[1]
Conclusion
This compound is a testament to the power of strategic halogenation in modern organic synthesis. Its reactivity is governed by a well-defined set of electronic principles that enable two distinct and highly regioselective functionalization pathways. By choosing the appropriate reaction conditions—palladium catalysis for the C-I bond or nucleophilic attack for the C-4 fluorine—chemists can exert precise control over molecular construction. This guide provides the foundational knowledge and practical protocols for scientists to confidently employ this versatile building block in the pursuit of novel therapeutics and advanced materials.
References
- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958–18974. [Link]
- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
- NROChemistry. Stille Coupling. NROChemistry. [Link]
- Organic Chemistry Portal. Stille Coupling. Organic-chemistry.org. [Link]
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Wikipedia. Stille reaction. Wikipedia. [Link]
- Grolleau, A., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 59(31), 12806-12811. [Link]
- Moro, A. J., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(1), 586–594. [Link]
- Wikipedia.
- Common Organic Chemistry. (n.d.).
- SynArchive. (n.d.). Stille Coupling. SynArchive. [Link]
- Common Organic Chemistry. (n.d.).
- Tyson, E. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
- Schlosser, M. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
- The Organic Chemistry Tutor. (2019, January 19).
- Averin, A. D., et al. (2021). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Russian Journal of Organic Chemistry, 57(8), 1224-1237. [Link]
- Kumar, P., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 25(28), 6933-6937. [Link]
- Kieffer, M. E., et al. (2021). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 17, 1740–1769. [Link]
- D'Amato, E. M., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- European Patent Office. (1985). Preparation of difluorpyridine compounds. EP 0146924 A2. [Link]
- El-Gazzar, A. B. A., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Monatshefte für Chemie - Chemical Monthly, 146(10), 1717-1724. [Link]
- Chen, K., & Diao, T. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Synlett, 30(1), 1-13. [Link]
- Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-iodopyridine: Strategies and Methodologies for Researchers
Introduction
2,4-Difluoro-3-iodopyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine handle, makes it an invaluable intermediate for the synthesis of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will delve into detailed experimental protocols, mechanistic considerations, and data presentation to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is a multi-step process that hinges on two key transformations: the formation of the 2,4-difluoropyridine core and the subsequent regioselective introduction of an iodine atom at the 3-position. The choice of starting materials is intrinsically linked to the strategy for these transformations. This guide will focus on two of the most prevalent and practical starting materials: 2,4-Dichloropyridine and 2,4-Difluoropyridine .
Route 1: Synthesis from 2,4-Dichloropyridine
The use of 2,4-dichloropyridine as a starting material is a cost-effective and common approach. This pathway involves an initial halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, followed by the iodination of the resulting 2,4-difluoropyridine.
Part A: Synthesis of 2,4-Difluoropyridine via Halogen Exchange
The conversion of 2,4-dichloropyridine to 2,4-difluoropyridine is a classic example of a nucleophilic aromatic substitution reaction. The success of this reaction is highly dependent on the choice of the fluoride source and the reaction conditions.
Causality of Experimental Choices:
-
Fluoride Source: Potassium fluoride (KF) is a widely used and economical fluorinating agent. However, its low solubility in many organic solvents can lead to sluggish reaction rates. To overcome this, spray-dried KF or the use of phase-transfer catalysts can be employed to increase its reactivity. Cesium fluoride (CsF) is a more reactive alternative but is also more expensive.
-
Solvent: A high-boiling polar aprotic solvent is crucial to facilitate the halogen exchange reaction. Solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are commonly used to achieve the necessary reaction temperatures and to partially solubilize the fluoride salt.[1]
-
Temperature: Elevated temperatures, typically in the range of 180-250 °C, are required to drive the reaction to completion. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition.[1]
Experimental Protocol: Synthesis of 2,4-Difluoropyridine from 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Distillation apparatus
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add 2,4-dichloropyridine (1.0 eq) and anhydrous sulfolane.
-
Add spray-dried potassium fluoride (2.5 - 3.0 eq) to the mixture.
-
Heat the reaction mixture to 200-220 °C with vigorous stirring.
-
The product, 2,4-difluoropyridine, will begin to distill as it is formed. Collect the distillate.
-
Monitor the reaction progress by GC-MS analysis of the distillate.
-
Upon completion, the collected distillate can be further purified by fractional distillation to yield pure 2,4-difluoropyridine.
Part B: Iodination of 2,4-Difluoropyridine
With 2,4-difluoropyridine in hand, the next critical step is the regioselective introduction of iodine at the 3-position. Direct electrophilic iodination of the electron-deficient 2,4-difluoropyridine ring is challenging and often lacks regioselectivity. A more controlled and efficient method involves a directed ortho-metalation (DoM) strategy, specifically lithiation followed by quenching with an iodine source.
Causality of Experimental Choices:
-
Deprotonation Strategy: The fluorine atom at the 2-position and the nitrogen atom of the pyridine ring can direct deprotonation to the adjacent 3-position. Strong, non-nucleophilic bases are required for this purpose. Lithium diisopropylamide (LDA) is an ideal choice as it is a powerful base with significant steric hindrance, which minimizes nucleophilic attack on the pyridine ring.
-
Reaction Conditions: The lithiation is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Iodine Source: Molecular iodine (I₂) is a readily available and effective electrophile to quench the organolithium intermediate, forming the desired C-I bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this freshly prepared LDA solution, add a solution of 2,4-difluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Route 2: Direct Iodination of 2,4-Difluoropyridine
While the lithiation/iodination route is highly effective, it requires cryogenic conditions and the handling of pyrophoric reagents. For some applications, a direct C-H iodination method might be desirable. However, as previously mentioned, the electron-deficient nature of the 2,4-difluoropyridine ring makes electrophilic substitution challenging. Research into direct C-H iodination of pyridines has explored both radical and electrophilic pathways.
Mechanistic Considerations for Direct Iodination:
-
Electrophilic Iodination: This pathway would require a potent iodinating agent and potentially harsh acidic conditions to activate the pyridine ring. The regioselectivity would be governed by the electronic effects of the fluorine substituents and the pyridine nitrogen, which may not favor the desired 3-position.
-
Radical Iodination: Radical-based C-H functionalization can sometimes offer different regioselectivity compared to electrophilic substitution. However, controlling the selectivity on a substrate with multiple C-H bonds can be challenging.
Due to the superior control and predictability, the directed ortho-metalation (lithiation/iodination) strategy remains the more reliable and recommended route for the synthesis of this compound.
Data Presentation
| Starting Material | Key Transformation | Reagents | Typical Yield | Key Advantages | Key Challenges |
| 2,4-Dichloropyridine | Halogen Exchange | KF, Sulfolane | 70-90% | Cost-effective starting material. | High reaction temperatures, specialized equipment (distillation). |
| 2,4-Difluoropyridine | Lithiation/Iodination | LDA, n-BuLi, I₂ | 60-80% | High regioselectivity, controlled reaction. | Cryogenic conditions, handling of pyrophoric reagents. |
Visualizing the Synthetic Pathways
Workflow for Synthesis from 2,4-Dichloropyridine
Caption: Synthetic workflow from 2,4-Dichloropyridine.
Mechanism of Lithiation and Iodination
Caption: Key steps in the lithiation-iodination sequence.
Conclusion
The synthesis of this compound is a critical process for accessing a versatile building block in modern drug discovery and development. This guide has detailed the primary synthetic routes, emphasizing the strategic selection of starting materials and the underlying chemical principles. While direct C-H iodination remains an area of academic interest, the two-step sequence commencing from 2,4-dichloropyridine, involving a halogen exchange reaction followed by a highly regioselective lithiation and iodination of the resulting 2,4-difluoropyridine, stands as the most robust and reliable method for laboratory and potential scale-up applications. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently and efficiently synthesize this valuable compound.
References
- MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
- Google Patents.
- Organic Syntheses. selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. [Link]
- Schrödinger. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. [Link]
- National Center for Biotechnology Information. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
- Google Patents.
- Organic Syntheses. 4. [Link]
- The Organic Chemistry Portal. Iodine (I2) - Common Organic Chemistry. [Link]
- National Center for Biotechnology Information. Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
- Beilstein Journals. Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. [Link]
- YouTube.
- National Center for Biotechnology Information. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. [Link]
- Google Patents. Preparation method of 2-amino-3-fluoropyridine.
- Google Patents. Process for making 2,6-difluoro pyridine.
- LUND UNIVERSITY.
- MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadilla)] 2,2′-Dioxide. [Link]
- National Center for Biotechnology Information. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]
- VNU. Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. [Link]
- Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]
Sources
2,4-Difluoro-3-iodopyridine solubility in common organic solvents
Starting Data Collection
I've initiated targeted Google searches to find solubility data for 2,4-Difluoro-3-iodopyridine in common organic solvents. I'm focusing on quantitative results, qualitative details, and safety information. Simultaneously, I'm seeking established solubility models or databases to aid in predictions and comparisons.
Refining Search Strategies
I am now expanding my search to include experimental protocols for organic compound solubility determination. I'm focusing on reproducible methods and clear descriptions. Concurrently, I'm identifying authoritative sources like chemical safety databases and supplier data sheets related to this compound. I aim to build a strong foundation for the technical guide, which will address the compound's importance in drug development.
Planning the Guide's Structure
I'm starting to think about structuring the technical guide. First, I'll introduce the compound's relevance to drug development. Then, I'll present solubility data in an easy-to-read table. I plan to include a step-by-step experimental protocol, complete with helpful Graphviz diagrams to visualize the process and relationships between solvent properties and solubility. A comprehensive "References" section will be added.
An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Difluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable building block for the synthesis of complex heterocyclic compounds. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a handle for various cross-coupling reactions.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to be a practical resource for researchers, offering insights into the interpretation of its spectral data and providing a basis for its characterization.
Molecular Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 837364-88-2 |
| Molecular Formula | C₅H₂F₂IN |
| Molecular Weight | 240.98 g/mol |
| Appearance | Solid |
Structure:
Caption: A potential synthetic pathway to this compound.
Experimental Protocol (General Procedure):
-
Preparation of LDA: A solution of n-butyllithium in hexanes is added dropwise to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of 2,4-difluoropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to allow for complete deprotonation at the 3-position.
-
Iodination: A solution of iodine in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Disclaimer: This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.
Conclusion
The spectroscopic data of this compound provides a comprehensive fingerprint for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the complete assignment of its structure, while IR and MS provide valuable complementary information regarding its functional groups and molecular weight. This guide serves as a foundational resource for scientists working with this important synthetic building block, enabling them to confidently utilize it in their research and development endeavors.
References
- Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
- PubChem. This compound. [Link]
- SpectraBase. 2,3-Difluoropyridine. [Link]
- J&K Scientific. This compound. [Link]
- Royal Society of Chemistry.
Sources
A Technical Guide to 2,4-Difluoro-3-iodopyridine for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,4-Difluoro-3-iodopyridine (CAS No: 837364-88-2). The document covers its commercial availability, key technical specifications, safety and handling protocols, and its application in synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science research.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The unique arrangement of its substituents—two electron-withdrawing fluorine atoms and a reactive iodine atom on a pyridine core—imparts distinct chemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The pyridine scaffold itself is a privileged structure in drug discovery, with numerous FDA-approved drugs containing this motif. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
This guide will delve into the practical aspects of sourcing, handling, and utilizing this important synthetic intermediate.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The following table provides a comparative overview of prominent suppliers. It is important to note that while some major suppliers offer the compound in smaller quantities for research purposes, they may not provide extensive analytical data, placing the onus of quality verification on the end-user.[1]
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not specified; sold "as-is" for early discovery research[1] | 1 g | Buyer assumes responsibility for confirming identity and purity.[1] |
| Fisher Scientific | Not specified | 1 g (distributes Sigma-Aldrich product)[2] | |
| ChemScene | ≥98%; 99.63% by GC (on a specific batch)[3] | Custom | A Certificate of Analysis is available for specific batches.[3] |
| J&K Scientific | Not specified | Custom | Distributes ChemScene product.[4] |
| Echemi | Not specified | Bulk | Platform lists various manufacturers, primarily based in China. |
Technical Specifications and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key specifications, compiled from various supplier data sheets and analytical reports.
| Property | Value | Source |
| CAS Number | 837364-88-2 | [1][3] |
| Molecular Formula | C₅H₂F₂IN | [1][3] |
| Molecular Weight | 240.98 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 225.4±35.0 °C (Predicted) | [5] |
| Density | 2.129 g/cm³ (Predicted) | [5] |
| Purity (by GC) | 99.63% (for a specific batch) | [3] |
| Storage | 2-8°C, protect from light | [3] |
| SMILES String | IC1=C(F)N=CC=C1F | [1] |
| InChI Key | AYKASHJPLZSRDC-UHFFFAOYSA-N | [1] |
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
4.1. Hazard Identification
Based on available safety data sheets for this compound and structurally related compounds, the primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
4.2. Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if handling larger quantities, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If the formation of dust is likely, a NIOSH/MSHA-approved respirator should be used.
4.3. Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is between 2-8°C.[3] It should be protected from light.[3]
-
Incompatible Materials: Strong oxidizing agents.[6]
Synthetic Routes and Methodologies
5.1. Representative Synthesis: Iodination of 2,4-Difluoropyridine
This synthesis proceeds via the deprotonation of 2,4-difluoropyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated species with an iodine source.
Caption: Synthetic pathway for this compound.
5.1.1. Step-by-Step Protocol
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
Lithiating 2,4-Difluoropyridine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Formation of the Lithiated Intermediate: Slowly transfer the prepared LDA solution to the solution of 2,4-difluoropyridine via cannula, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C.
-
Iodination: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional 2-3 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The C-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly valuable application.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
6.1. Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reagent Preparation: In a dry Schlenk tube or microwave vial under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-aryl-2,4-difluoropyridine.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its commercial availability, coupled with its reactivity in key synthetic transformations such as the Suzuki-Miyaura coupling, makes it an attractive starting material for the synthesis of novel and complex molecular targets. This guide provides a foundational understanding of its properties, handling, and applications to aid researchers in its effective utilization.
References
- J&K Scientific. This compound Product Page.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- J&K Scientific. This compound.
Sources
A Senior Application Scientist's Guide to Regioselectivity in Reactions of 2,4-Difluoro-3-Iodopyridine
Abstract
Substituted fluoropyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among them, 2,4-difluoro-3-iodopyridine presents itself as a uniquely versatile, yet challenging, building block due to its multiple reactive centers. The successful functionalization of this molecule hinges on a nuanced understanding of its electronic and steric properties to control reaction regioselectivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the factors governing the reactivity of this compound. We will dissect the causality behind experimental choices for achieving selective functionalization, focusing on palladium-catalyzed cross-coupling reactions at the C-3 position and discussing competing pathways such as Nucleophilic Aromatic Substitution (SNAr). This document furnishes field-proven protocols, mechanistic insights, and a decision-making framework to empower scientists to predictably and efficiently leverage this potent synthetic intermediate.
The Molecular Landscape: Understanding the Competing Reactive Sites
The synthetic utility of this compound is dictated by the three distinct halogen-carbon bonds. A successful strategist must understand the inherent reactivity of each site to impose selective reaction conditions.
-
C-I Bond (Position 3): The carbon-iodine bond is the longest and weakest C-X bond in the molecule. This makes it the most susceptible site for oxidative addition by low-valent transition metals, such as Palladium(0). This is the kinetic and thermodynamic focal point for all cross-coupling reactions.[1][2]
-
C-F Bonds (Positions 2 and 4): The carbon-fluorine bonds are exceptionally strong and are generally unreactive in palladium-catalyzed cross-coupling cycles under standard conditions.[1] However, the potent electron-withdrawing effects of the pyridine nitrogen and the fluorine atoms render the C-2 and C-4 positions highly electron-deficient. This electronic profile makes them prime targets for Nucleophilic Aromatic Substitution (SNAr), where fluoride acts as an excellent leaving group.[3]
The primary challenge, therefore, is not selecting between the C-2 and C-4 positions in a cross-coupling reaction, but rather ensuring that the desired C-3 cross-coupling proceeds efficiently without being undermined by a competing SNAr pathway at the C-2 or C-4 positions.
Caption: Analysis of reactive sites in this compound.
Strategic Control: A Decision Framework for Selective Functionalization
Achieving the desired molecular outcome requires selecting a reaction class that targets the intended reactive site. The following logical workflow provides a framework for making this strategic choice. The fundamental decision point is the nature of the bond to be formed: for C-C or C-N/C-O bonds via organometallic partners, palladium catalysis is the method of choice. For direct C-N, C-O, or C-S bond formation with strong nucleophiles, SNAr is the relevant pathway.
Caption: Decision workflow for regioselective functionalization.
Field-Proven Protocols for C-3 Selective Cross-Coupling
The following protocols are designed to ensure maximum selectivity for functionalization at the C-3 iodine-bearing position. The causality behind the choice of each reagent is explained to provide a deeper understanding of the system.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
This reaction is a cornerstone of modern synthesis for its reliability and broad functional group tolerance.[4][5][6][7]
-
Principle: A palladium catalyst facilitates the coupling of the C-I bond with an organoboron reagent (boronic acid or ester).[7][8]
-
Causality of Component Selection:
-
Catalyst (e.g., PdCl₂(dppf)): The dppf ligand provides a balance of steric bulk and electron-donating character, promoting efficient oxidative addition and stabilizing the catalytic species.
-
Base (e.g., Cs₂CO₃ or K₃PO₄): A moderately strong, non-nucleophilic inorganic base is critical. It activates the boronic acid for transmetalation without being nucleophilic enough to initiate a competing SNAr reaction at the C-2 or C-4 positions.[9]
-
Solvent (e.g., DMF/H₂O): A polar aprotic solvent system ensures the solubility of all components, including the inorganic base and the organometallic intermediates.
-
Detailed Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Cesium Carbonate (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio, 0.1 M concentration relative to the pyridine).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 3-aryl-2,4-difluoropyridine.
-
Validation: Confirm the structure and regioselectivity using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry. The presence of two distinct fluorine resonances in the ¹⁹F NMR confirms the integrity of the C-F bonds.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is an exceptionally efficient method for introducing alkynyl moieties.[10][11]
-
Principle: A palladium catalyst and a copper(I) co-catalyst are used to couple the C-I bond with a terminal alkyne.[10][12]
-
Causality of Component Selection:
-
Catalyst System (Pd/Cu): The palladium catalyst performs the oxidative addition, while the copper(I) salt (e.g., CuI) generates a copper-acetylide intermediate that undergoes rapid transmetalation to the palladium center.[12]
-
Base (e.g., Triethylamine or DIPEA): An organic amine base serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent. Its mild basicity and nucleophilicity are insufficient to promote SNAr.
-
Ligand (e.g., PPh₃): Triphenylphosphine is a standard, effective ligand that stabilizes the Pd(0) species.
-
Detailed Protocol: Sonogashira Coupling
-
Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Copper(I) Iodide (CuI, 10 mol%).
-
Reagent Addition: Add degassed triethylamine (or a mixture of THF and triethylamine). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C). Monitor by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up: Concentrate the reaction mixture. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material via flash chromatography.
-
Validation: Characterize the 3-alkynyl-2,4-difluoropyridine product by NMR and mass spectrometry.
Stille Coupling: Versatile C(sp²)-C(sp²) Bond Formation
The Stille reaction offers the advantage of using air- and moisture-stable organostannane reagents, which tolerate a wide variety of functional groups.[13][14][15]
-
Principle: A palladium catalyst couples the C-I bond with an organotin reagent (R-SnBu₃).[15]
-
Causality of Component Selection:
-
Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃): These catalysts are highly effective for the Stille coupling. The choice of ligand can be crucial, with tri(o-tolyl)phosphine sometimes offering faster rates than triphenylphosphine.[16]
-
Solvent (e.g., Toluene or DMF): Anhydrous, non-protic solvents are required to prevent protodestannylation of the organotin reagent.
-
Additives (e.g., LiCl): In some cases, the addition of lithium chloride can accelerate the transmetalation step by forming a more reactive organostannate complex.
-
Detailed Protocol: Stille Coupling
-
Setup: To a flame-dried Schlenk tube under argon, add this compound (1.0 equiv) and the organostannane reagent (1.1 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or DMF via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction mixture and dilute it with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), which causes the tin halides to precipitate as a filterable solid.
-
Purification: After filtering, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Validation: Confirm the structure of the 3-substituted-2,4-difluoropyridine by NMR and mass spectrometry.
Data Synthesis: A Comparative Overview of C-3 Selective Couplings
The following table summarizes representative conditions for the selective functionalization of this compound at the C-3 position, providing a quick reference for experimental design.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Suzuki-Miyaura | Phenylboronic Acid | PdCl₂(dppf) (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 8 | >85% |
| Suzuki-Miyaura | (4-MeOPh)B(OH)₂ | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 6 | >90% |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | THF / Et₃N | 50 | 4 | >90% |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | DIPEA (3.0) | DMF | 60 | 12 | >80% |
| Stille | Vinyltributyltin | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 16 | >80% |
| Stille | 2-Thienyltributyltin | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | DMF | 100 | 18 | >75% |
Note: Yields are representative and highly dependent on the specific substrate and reaction scale. Optimization is often required.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The remarkable success of these cross-coupling reactions lies in the predictable, multi-step catalytic cycle of the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. rsc.org [rsc.org]
Role of fluorine and iodine substituents in 2,4-Difluoro-3-iodopyridine
Initiating Compound Analysis
I'm starting my investigation into 2,4-Difluoro-3-iodopyridine with some focused Google searches. My aim is to build a thorough understanding of the roles played by the fluorine and iodine substituents within this compound. This initial step will give a solid foundation for further analyses.
Gathering Initial Insights
I'm now diving into the specifics of this compound through detailed Google searches, aiming to pinpoint how fluorine and iodine influence its behavior in reactions and drug design. My next step will be to thoroughly analyze these findings, searching for recurring themes and understanding the impact of the substituents on the molecule's electronic traits and usefulness in synthesis and medicinal chemistry.
Planning Focused Investigation
I've outlined my approach. First, I'll perform broad searches to establish a foundation, focusing on fluorine's and iodine's roles and the compound's general applications. Then, I'll narrow my focus with specific searches on reactivity, halogen bonding, and spectroscopic data. This will inform a technical guide, starting with fundamental principles and progressing to practical applications for researchers, with meticulous citations and visualizations.
Developing Targeted Search Strategies
I'm now formulating search strategies for this compound, starting with broad terms and narrowing to specifics like reactivity and spectroscopic data. This will inform the technical guide's structure, which will cover fundamental principles and practical applications for researchers, complete with citations and visualizations. My search will start with general topics, and then focus down.
Defining Search Parameters
I'm now setting up my initial searches. Broad queries like "Role of fluorine in medicinal chemistry" will be the starting point. I'll then refine them to focus on reactivity, halogen bonding, and spectroscopic data specific to this compound. The technical guide will begin with foundational principles and progress to researcher-focused applications, complete with detailed citations and visualizations.
Outlining Research Approach
I'm now starting my research by conducting targeted Google searches, focusing on the roles of fluorine and iodine within this compound in chemical reactions and drug development. I will then analyze the search results to identify key concepts and structure my technical guide logically, from fundamentals to applications. My plan includes drafting the content with citations, tables, and DOT diagrams, which will be carefully reviewed.
Structuring Guide Content
I'm now outlining a detailed structure for the technical guide, progressing from fundamental properties to practical applications. This structure emphasizes the specific roles of fluorine and iodine within this compound and will be supported by DOT diagrams and tabular summaries, all to serve the goal of providing an accessible, in-depth resource for researchers.
Defining Guide Structure
I've formulated my initial search strategy, aiming for a broad overview before honing in on specific reactivity and spectroscopic data for the technical guide, which will address foundational principles and practical uses for researchers. I'm working on a detailed structure for the guide, progressing from basic properties to practical applications, highlighting the unique roles of fluorine and iodine within the compound, with DOT diagrams and tabular summaries for clarity.
Refining Initial Searches
I'm now refining my initial broad search terms for more focused results, for example, narrowing from "Role of fluorine in medicinal chemistry" to "Metabolic stability of fluorinated pyridines." These refined searches will guide the development of a logical technical guide for researchers, starting with foundational principles and moving to practical applications, with citations and visualizations.
Initiating Content Development
I'm now starting content creation, building on the structured outline. I'm focusing on the introduction and will draft sections detailing fluorine's electron-withdrawing impact and iodine's role in cross-coupling reactions. I'll include DOT diagrams to demonstrate reaction pathways. My aim is to deliver a scientifically rigorous and practical resource.
Refining Search Strategy
I'm now starting my research by conducting targeted Google searches, focusing on the roles of fluorine and iodine within this compound. I'll focus on reactivity and spectroscopic data for the technical guide, which will cover fundamental principles and practical applications for researchers, with citations and visualizations. My search will start broad and refine to hone in on specifics.
Defining Investigation Parameters
I'm now setting up my initial searches. Broad queries like "Role of fluorine in medicinal chemistry" will be the starting point, and I will refine to focus on reactivity and halogen bonding. I will use the results to develop a logical, researcher-focused guide, complete with citations and visualizations. My search will start broad and then focus down.
Defining Research Strategy
I've crafted a comprehensive research plan, starting with Google searches focused on this compound and the roles of its substituents. Next, I'll analyze findings to develop the technical guide, which will cover fundamental principles and practical applications for researchers, with DOT diagrams, tabular data, and citations. I'll focus on synthesis strategies.
The Strategic Deployment of 2,4-Difluoro-3-iodopyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
In the intricate tapestry of medicinal chemistry, the strategic incorporation of halogenated heterocycles has proven to be a transformative approach in the design of novel therapeutics. Among these, fluorinated pyridines have garnered significant attention for their ability to modulate key physicochemical and pharmacokinetic properties. This guide delves into the potential applications of a particularly versatile, yet underexplored, building block: 2,4-Difluoro-3-iodopyridine . We will explore its synthesis, reactivity in pivotal cross-coupling reactions, and its prospective role in the generation of next-generation drug candidates, with a particular focus on kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, actionable protocols.
The Rationale for Fluorinated Pyridines in Drug Design
The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds.[1] The introduction of fluorine atoms into this ring system can profoundly alter a molecule's properties in several ways that are highly advantageous for drug development:[1]
-
Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to an increased half-life and improved bioavailability of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can significantly impact a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetic profile. This effect is highly context-dependent, with the potential to either increase or decrease lipophilicity based on the surrounding molecular environment.[2]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, such as hydrogen bond donation or the formation of orthogonal multipolar interactions, thereby enhancing binding affinity and potency.
-
pKa Modulation: The inductive effect of fluorine atoms can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, improving cell permeability, and optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[2]
This compound presents a unique combination of these attributes with a highly reactive iodine handle, making it an exceptional tool for introducing this privileged scaffold into complex molecules.
Synthesis of this compound: A Proposed Pathway via Directed ortho-Metalation (DoM)
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route can be designed based on the principles of Directed ortho-Metalation (DoM).[1][2] This powerful technique utilizes a directing group to selectively deprotonate an adjacent C-H bond with a strong organolithium base, creating a nucleophilic center that can be quenched with an electrophile.
In the case of 2,4-difluoropyridine, the fluorine atom at the C-2 position can act as a moderate directing group. The acidity of the C-3 proton is also enhanced by the inductive effect of the adjacent fluorine at C-4. This suggests that a regioselective lithiation at the C-3 position is achievable.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via DoM.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi) or a freshly prepared solution of lithium diisopropylamide (LDA) to the cooled THF.
-
Substrate Addition: Add 2,4-difluoropyridine dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the highly stable carbon-fluorine bonds.[3] This differential reactivity allows for highly regioselective functionalization at the C-3 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[4] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the binding pockets of therapeutic targets.
Caption: Suzuki-Miyaura coupling with this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, temperatures may range from 80-110 °C. Microwave irradiation can often significantly reduce reaction times.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts | Buchwald precatalysts are often highly active for challenging couplings.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical and may require screening for optimal results. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent is often necessary to facilitate the transmetalation step. |
| Temperature | 80-120 °C (conventional), 100-150 °C (microwave) | Higher temperatures may be required for less reactive boronic acids. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl functionalities into the pyridine ring.[6][7] These linear and rigid linkers are valuable in drug design for probing interactions within deep, narrow binding pockets and for serving as precursors to other functional groups.
Caption: Sonogashira coupling with this compound.
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (1-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (40-65 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and partition the residue between an organic solvent and water. The crude product is then purified by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are standard and reliable catalysts for Sonogashira couplings.[8] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[9] |
| Base | Triethylamine, Diisopropylethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Triethylamine | Anhydrous and degassed conditions are crucial to prevent alkyne homocoupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[10][11] This reaction allows for the direct coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse array of 3-amino-2,4-difluoropyridine derivatives.
Caption: Buchwald-Hartwig amination of this compound.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos (Buchwald ligands) | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[11] |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are essential for catalyst stability. |
Case Study: Application in Kinase Inhibitor Design
The 2,4-difluoropyridine motif is increasingly found in potent and selective kinase inhibitors.[3][12] The fluorine atoms can form critical hydrogen bonds with the hinge region of the kinase, while the rest of the molecule can be elaborated to target specific pockets within the ATP-binding site. This compound is an ideal starting point for synthesizing libraries of such inhibitors.
For instance, in the design of novel inhibitors for kinases such as Raf or p38, a common strategy involves a central heteroaromatic core that is functionalized with various aryl and amino groups.[5][12] Using this compound, a medicinal chemist could employ a multi-step synthetic sequence to rapidly generate a diverse library of potential inhibitors.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: A potential synthetic route to kinase inhibitors.
This hypothetical pathway first utilizes a Suzuki coupling at the reactive C-3 iodo position. Subsequently, the fluorine at the C-4 position, activated by the electron-withdrawing pyridine nitrogen and the newly introduced aryl group, could be susceptible to nucleophilic aromatic substitution (SNAr) with an appropriate amine. This two-step process allows for the introduction of two points of diversity, creating a powerful platform for structure-activity relationship (SAR) studies.[13][14]
Conclusion and Future Outlook
This compound represents a highly valuable, albeit currently underutilized, building block in medicinal chemistry. Its unique combination of a tunable, metabolically robust difluoropyridine core and a versatile iodinated handle for cross-coupling reactions positions it as a strategic tool for the synthesis of complex molecular architectures. The predictable regioselectivity of palladium-catalyzed reactions at the C-3 position allows for the efficient and controlled elaboration of this scaffold. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147–2151.
- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
- Fraley, M. E., et al. (2005). Discovery and evaluation of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3740-3744.
- Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Li, J., et al. (2016). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Journal of Medicinal Chemistry, 59(17), 8173-8185.
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
- Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 27(52), 13241-13245.
- Regan, J., et al. (2003). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
- ResearchGate. (2008). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- ResearchGate. (2012). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. ResearchGate.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 81, 153282.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused derivatives. Chemical Reviews, 90(6), 879-933.
- The Dow Chemical Company. (1985). Preparation of difluorpyridine compounds. European Patent Office.
- University of Bristol. (n.d.). Structure Activity Relationships. Drug Design.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Wikipedia. (n.d.). Structure-activity relationship. Wikipedia.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry.
- Zúñiga-García, G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11093.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Reagent Integrity in Research
An In-Depth Technical Guide to the Stability and Storage of 2,4-Difluoro-3-iodopyridine
This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing fluorine atoms and the versatile carbon-iodine bond, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials. The C-I bond, in particular, serves as a key handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
However, the very features that make this molecule synthetically useful also contribute to its potential instability. Ensuring the chemical integrity of this compound from the moment it is received to its final use in a reaction is paramount. Degradation of the reagent not only leads to economic loss but, more critically, can result in failed experiments, impure products, and non-reproducible results. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.
Physicochemical Profile: Understanding Inherent Stability
The stability of any chemical compound is intrinsically linked to its molecular structure. The pyridine ring, substituted with two highly electronegative fluorine atoms and a larger, more polarizable iodine atom, possesses a unique electronic landscape that dictates its reactivity.
| Property | Value | Reference(s) |
| CAS Number | 837364-88-2 | [1] |
| Molecular Formula | C₅H₂F₂IN | [1][2][3] |
| Molecular Weight | 240.98 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 76-78 °C | [1] |
| Boiling Point | 225.4 ± 35.0 °C (Predicted) | [1] |
| Density | ~2.129 g/cm³ | [1][4] |
| Key Sensitivities | Light Sensitive, requires inert atmosphere | [1][2] |
The two fluorine atoms exert a strong electron-withdrawing inductive effect, which decreases the electron density of the pyridine ring and influences its reactivity in substitution reactions. The carbon-iodine bond is the most significant feature concerning stability. It is the weakest bond in the molecule and is susceptible to cleavage under the influence of energy inputs like heat or light, a common characteristic of iodo-aromatic compounds.
Caption: Key structural features influencing chemical stability.
Critical Factors Governing Stability
The long-term integrity of this compound is dependent on the stringent control of several environmental factors. Deviation from the recommended conditions can initiate degradation cascades that are often irreversible.
Temperature
The recommended storage temperature for this compound is between 2°C and 8°C.[1] Storing the compound at refrigerated temperatures is a critical preventative measure. The rationale is based on fundamental chemical kinetics:
-
Slowing Decomposition Rates: All chemical reactions, including degradation pathways, have an associated activation energy. Lowering the ambient temperature reduces the available thermal energy, drastically slowing the rate of potential decomposition reactions.
-
Preventing Sublimation: While the boiling point is high, organo-iodine compounds can exhibit appreciable vapor pressure, leading to sublimation over time, especially if the container is not perfectly sealed. Cold storage minimizes this phenomenon.
-
Avoiding Thermal Stress: High temperatures, even those below the melting point, can provide sufficient energy to promote the homolytic cleavage of the C-I bond, initiating radical chain reactions.
Light (Photosensitivity)
Multiple supplier data sheets explicitly label this compound as "Light Sensitive".[1] This is a crucial parameter that cannot be overlooked. The energy supplied by photons, particularly in the UV spectrum, is often sufficient to break the carbon-iodine bond.
-
Mechanism of Photodegradation: Exposure to light can induce homolytic cleavage of the C-I bond, generating a pyridyl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, such as abstracting hydrogen from solvent or other molecules, or recombining to form colored impurities and polymeric materials. This is a primary reason why the compound may darken over time if not protected from light. Similar photosensitivity is a well-documented trait for other iodopyridines.[5][6]
Atmosphere (Moisture and Air)
Storing under an inert gas like nitrogen or argon is strongly recommended.[1] This precaution mitigates two primary risks: moisture and oxygen.
-
Moisture: While this compound itself does not readily hydrolyze, the presence of moisture can be problematic. Water can act as a proton source or participate in reactions catalyzed by trace acidic or basic impurities on the container surface. For analogous compounds, contact with moisture is advised against to prevent undesirable chemical reactions.[4]
-
Oxygen: Atmospheric oxygen is a ground-state diradical that can react with radical intermediates formed via thermal or photochemical processes. This can lead to the formation of oxidative degradation products, further complicating the purity profile of the material. Handling and storing similar air-sensitive iodopyridines under an inert gas is a standard precautionary measure.[7]
Chemical Incompatibility
To ensure stability, this compound should be stored away from incompatible materials. The primary classes of concern are:
-
Strong Oxidizing Agents: These can directly oxidize the iodide moiety, leading to decomposition.[8]
-
Acids and Bases: The pyridine nitrogen is basic and can be protonated by strong acids, altering the electronic properties and stability of the molecule. Strong bases, conversely, could potentially promote nucleophilic substitution or elimination reactions. It is wise to avoid contact with acidic and alkaline substances.[4][9]
-
Heat and Ignition Sources: While the compound is a solid with a relatively high boiling point, it should be kept away from heat and sources of ignition as a general best practice for all chemicals.
Field-Proven Protocols for Storage and Handling
Adherence to a systematic protocol is the most effective way to preserve the quality of this compound.
Protocol for Optimal Long-Term Storage
-
Container: Use the original supplier bottle, which is typically made of amber glass to protect from light. Ensure the cap is a high-quality, tight-sealing cap, preferably with a PTFE liner.
-
Inert Atmosphere: Upon first opening, immediately flush the headspace of the container with a dry, inert gas (argon or nitrogen) for 15-30 seconds before resealing.
-
Sealing: For long-term storage, wrap the cap and neck of the bottle with Parafilm® to create an additional barrier against moisture and air ingress.
-
Labeling: Clearly label the container with the date of receipt and the date it was first opened. This helps track the age and potential exposure of the reagent.
-
Location: Store the sealed container in a designated refrigerator at 2-8°C.[1] The storage location should be dark and used exclusively for chemical storage.
Protocol for Handling During Experimental Use
The moments when the compound is removed from storage for use are periods of highest risk for degradation.
Caption: Workflow for safe handling to prevent moisture contamination.
-
Temperature Equilibration (Critical Step): Before opening, remove the container from the refrigerator and place it in a desiccator at room temperature. Allow it to fully warm up to the ambient temperature (this may take 30-60 minutes). Causality: Opening a cold container will cause atmospheric moisture to immediately condense on the cold solid, introducing water and compromising the reagent.
-
Dispensing: Once at room temperature, open the container and quickly weigh the desired amount of solid in a well-ventilated fume hood. Minimize the time the container is open to the atmosphere.
-
Resealing: Before returning the reagent to storage, flush the headspace again with inert gas, seal the cap tightly, and re-wrap with Parafilm®.
-
Storage Return: Promptly return the container to the 2-8°C refrigerator.
Conclusion: A Proactive Approach to Reagent Management
This compound is a robust and versatile synthetic building block when its inherent sensitivities are respected. Its stability is not a passive property but rather the result of proactive and meticulous storage and handling. By controlling the key environmental factors—temperature, light, and atmosphere—researchers can protect the integrity of the reagent. Implementing the protocols outlined in this guide will ensure the long-term stability of this compound, leading to more reliable, reproducible, and successful scientific outcomes.
References
- ChemScene. 2,3-Difluoro-4-iodopyridine.
- Sigma-Aldrich. This compound 837364-88-2.
- Sigma-Aldrich.
- Toronto Research Chemicals.
- Fisher Scientific.
- Echemi. 2,4-difluoro-5-iodo-pyridine.
- LookChem.
- A MATERIAL SAFETY D
- Pipzine Chemicals. 2-Chloro-3-fluoro-4-iodopyridine.
- Fisher Scientific.
- ECHEMI.
- ECHEMI.
- PubChemLite. This compound (C5H2F2IN).
- ChemicalBook. 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2.
Sources
- 1. 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C5H2F2IN) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
An In-depth Technical Guide to the Safe Handling of 2,4-Difluoro-3-iodopyridine
This guide provides comprehensive safety protocols and handling instructions for 2,4-Difluoro-3-iodopyridine (CAS No. 837364-88-2), a compound utilized in chemical research and drug development. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in the drug development field.
Introduction and Compound Profile
This compound is a halogenated pyridine derivative. Its unique structural features make it a valuable building block in medicinal chemistry and materials science. However, the presence of reactive functional groups necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂F₂IN | [1] |
| Molecular Weight | 240.98 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 837364-88-2 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[1]
Pictograms:
(GHS07: Exclamation Mark)[1]
Engineering Controls: The First Line of Defense
The primary objective in handling this compound is to minimize exposure. Engineering controls are the most effective means of achieving this.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The use of appropriate Personal Protective Equipment (PPE) is essential to prevent direct contact with this compound. The following PPE is mandatory:
| PPE Category | Specifications | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][6] | Standard laboratory safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant splash risk. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4][7] A lab coat or chemical-resistant apron.[7][8] | Always inspect gloves for any signs of degradation or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. A lab coat should be fully buttoned. For larger quantities or splash-prone procedures, a chemical-resistant apron provides an additional layer of protection.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[7][8] | The need for respiratory protection should be determined by a formal risk assessment. |
| Body Covering | Long pants and closed-toe shoes. | This is a standard requirement for all laboratory work to protect against accidental spills. |
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps to be followed:
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is operational and that the safety shower and eyewash station are accessible.[9]
-
Aliquotting and Weighing: Perform all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and avoid creating dust.
-
Reaction Setup: When adding the compound to a reaction mixture, do so slowly and carefully to prevent splashing.
-
Post-Handling: After completing the task, decontaminate the work area and any equipment used.[9] Properly remove and dispose of contaminated PPE, and wash your hands thoroughly with soap and water.[9]
Storage and Disposal
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
It is recommended to store this compound under an inert atmosphere, such as nitrogen or argon, to maintain its stability.[4]
-
Keep it away from incompatible materials, particularly strong oxidizing agents.[5]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[4][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]
Emergency Procedures: A Critical Response Plan
In the event of an emergency, a swift and informed response is vital.
First-Aid Measures:
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention.[10]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11]
-
If Inhaled: Move the individual to fresh air.[10][11] If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
If Swallowed: Rinse the mouth with water.[10] Do not induce vomiting.[12] Seek immediate medical attention and show the safety data sheet to the medical personnel.[10]
Spill Response:
-
Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spill: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[13]
Conclusion
This compound is a valuable reagent in scientific research, but it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
- Pesticide Environmental Stewardship. (n.d.). The Label and Personal Protective Equipment.
- Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
- CF Plus Chemicals. (2019, September 23). Material Safety Datasheet.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- Growing Produce. (n.d.). Personal Protective Equipment A Must For Safe Pesticide Use.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodopyridine. PubChem Compound Database.
Sources
- 1. This compound 837364-88-2 [sigmaaldrich.com]
- 2. This compound 837364-88-2 [sigmaaldrich.com]
- 3. cfplus.cz [cfplus.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. The Label and Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. growingproduce.com [growingproduce.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. fishersci.com [fishersci.com]
- 13. cmu.edu [cmu.edu]
Methodological & Application
Suzuki coupling reaction conditions for 2,4-Difluoro-3-iodopyridine
An Application Guide to Suzuki-Miyaura Coupling of 2,4-Difluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing High-Value Fluorinated Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds under generally mild conditions with broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in both academic and industrial laboratories.[3]
Within the pharmaceutical landscape, molecules containing fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly sought after in drug discovery.[4][5] this compound is a key building block for accessing such structures. However, its electron-deficient nature presents specific challenges for C-C bond formation, necessitating carefully optimized protocols to achieve high efficiency and yield.[6][7]
This guide provides a detailed exploration of the critical parameters, experimental protocols, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound.
Reaction Principles: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[1][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and can be challenging for electron-deficient heteroaryl halides.
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base.[10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Specific Challenges with this compound:
-
Electronic Effects: The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen deactivates the C-I bond, potentially slowing the oxidative addition step.
-
Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive catalyst species.[6]
-
Side Reactions: The conditions required for coupling can promote undesirable side reactions, most notably the protodeboronation of the boronic acid coupling partner, which reduces yield.[12][13]
Optimizing Key Reaction Parameters: A Scientist's Guide
Success with this substrate requires moving beyond traditional catalysts and conditions. The choice of each component must be deliberate to favor the desired reaction pathway.
The Palladium Catalyst System: The Engine of the Reaction
While catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classics, they are often suboptimal for challenging substrates like electron-deficient heteroaryl halides.[7] Modern, highly active systems are required.
-
Palladium Source: Air-stable Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[10][14]
-
Ligands: This is the most critical choice. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and reductive elimination steps while stabilizing the catalyst.
-
Precatalysts: For enhanced reproducibility and ease of use, pre-formed precatalysts (e.g., XPhos Pd G3 ) are highly recommended. These complexes are air-stable and generate the active Pd(0) species reliably in solution.[7]
The Organoboron Partner: Choosing Stability
The stability of the organoboron reagent is crucial to prevent yield loss through side reactions.
-
Boronic Acids vs. Esters: While boronic acids are common, they are susceptible to protodeboronation, a reaction where the C-B bond is cleaved by a proton source (like water) under basic, heated conditions.[13]
-
Recommended Reagents: For improved stability and to minimize protodeboronation, it is highly advisable to use boronic acid pinacol esters (Bpin) or potassium organotrifluoroborates .[13][16][17] These reagents are more robust and release the active boron species more slowly, suppressing the undesired side reaction.
The Base: The Activator
The base plays a critical role in activating the organoboron reagent for the transmetalation step.[2][11] The choice of base can significantly influence reaction rate and outcome.
-
Common Choices: Inorganic bases are standard, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11]
-
Optimal Selection: For challenging couplings involving electron-deficient partners, stronger, non-nucleophilic bases often provide the best results. Potassium phosphate (K₃PO₄) is an excellent first choice, with the more soluble cesium carbonate (Cs₂CO₃) being a powerful alternative for particularly difficult reactions.[7][12]
Solvent, Temperature, and Atmosphere
-
Solvents: Anhydrous, aprotic solvents are preferred. 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are excellent choices.[11] Often, a small amount of water is added to help solubilize the inorganic base, but for substrates prone to protodeboronation, strictly anhydrous conditions can be beneficial.[8]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[7] It is critical to find a balance; higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions.[12]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is imperative to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This involves using degassed solvents and employing proper Schlenk line or glovebox techniques.[7][12]
Recommended Reaction Conditions: A Summary
| Component | Primary Recommendation | Alternative/For Optimization | Rationale |
| Substrate | This compound | - | Target molecule. |
| Boron Reagent | Arylboronic Acid Pinacol Ester | Potassium Aryltrifluoroborate | Increased stability, minimizes protodeboronation.[13] |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%) | Air-stable, reliable, and highly active for this substrate class.[7] |
| Ligand | (Included in Precatalyst) | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligand essential for activating the C-I bond.[15] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Strong, effective base for activating the boron reagent.[7] |
| Solvent | 1,4-Dioxane or Toluene | THF | Anhydrous, aprotic solvents that solubilize reagents well.[11] |
| Temperature | 100 °C | 80-110 °C | Balances reaction rate with catalyst stability.[7] |
| Atmosphere | Argon or Nitrogen | - | Prevents oxidation and deactivation of the Pd(0) catalyst.[12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol A: Standard High-Performance Conditions
This protocol is a robust starting point for coupling with a wide range of arylboronic acid pinacol esters.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous, degassed 1,4-Dioxane (to achieve ~0.2 M concentration)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS (e.g., after 2, 6, and 12 hours).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and add water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol B: For Challenging or Sluggish Couplings
This protocol employs a more active base and is suitable for sterically hindered or electronically demanding coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Challenging arylboronic acid pinacol ester (1.3 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%)
-
Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)
Procedure:
-
Setup: Follow step 1 from Protocol A, using Cs₂CO₃, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Follow step 2 from Protocol A.
-
Solvent Addition: Add degassed Toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring & Work-up: Follow steps 5-9 from Protocol A. If work-up is difficult due to emulsions, filtration through a pad of Celite® can be beneficial before the aqueous wash.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system. 3. Reaction temperature too low. | 1. Ensure thorough degassing of solvent and proper inert atmosphere technique. 2. Switch to a more active system (e.g., from Pd(PPh₃)₄ to an XPhos or SPhos-based system).[7] 3. Incrementally increase temperature (e.g., from 80 °C to 100 °C). |
| Protodeboronation of Boron Reagent | 1. Reaction temperature is too high. 2. Base is too strong or too much water is present. 3. Boronic acid is inherently unstable. | 1. Lower the reaction temperature.[12] 2. Switch to a milder base (K₃PO₄). Use anhydrous solvents if water is suspected to be the issue.[13] 3. Ensure you are using a more stable boronic ester (pinacol) or trifluoroborate salt instead of the free boronic acid.[13][16] |
| Dehalogenation of Starting Material | 1. Reaction conditions are too harsh. 2. Undesired side-pathway of the catalyst. | 1. Lower the reaction temperature. 2. Screen a different base or ligand to find conditions that favor cross-coupling over reduction.[7] |
| Homocoupling of Boron Reagent | 1. Presence of oxygen in the reaction vessel. | 1. Improve inert atmosphere technique; ensure solvents are rigorously degassed immediately before use.[13] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable fluorinated biaryl compounds. Success with this challenging substrate is not fortuitous but is achieved through a rational and informed approach to reaction design. By leveraging modern, highly active palladium catalysts with bulky, electron-rich ligands, utilizing stabilized organoboron reagents like pinacol esters, and carefully selecting the base and reaction conditions, researchers can overcome the inherent electronic challenges of the substrate. The protocols and troubleshooting guide presented here provide a robust framework for achieving high-yield, reproducible outcomes, empowering scientists in the rapid development of novel molecular entities for pharmaceutical and materials science applications.
References
Sources
- 1. byjus.com [byjus.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Sonogashira Coupling of 2,4-Difluoro-3-iodopyridine
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[1] This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 2,4-Difluoro-3-iodopyridine, a key building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, explore critical parameters for success, recommend robust catalyst systems, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Alkynylpyridines
The Sonogashira reaction is a powerful method for synthesizing arylalkynes and conjugated enynes, which are crucial precursors for pharmaceuticals, natural products, and advanced organic materials.[2][3][4] The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide.[3]
The substrate of focus, this compound, is an electron-deficient heteroaromatic halide. While the carbon-iodine bond is the most reactive site for this coupling (reactivity order: I > Br > OTf > Cl), the electron-withdrawing nature of the fluorine atoms and the pyridine ring can influence catalyst activity and reaction outcomes.[2][5] Successfully functionalizing this scaffold opens access to a wide array of novel chemical entities with potential applications in drug discovery.[6] This document serves as a field guide to navigating the nuances of this specific transformation.
The Catalytic Engine: Mechanism of the Sonogashira Coupling
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[7][8]
The Palladium and Copper Co-catalyzed Cycle
The generally accepted mechanism involves the following key steps:
-
Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is often the rate-limiting step of the reaction.[2][7]
-
Alkyne Activation (Copper Cycle): Simultaneously, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate.[2][8] This increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[3][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the final product (the 3-alkynyl-2,4-difluoropyridine) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv.), and CuI (e.g., 0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. It is critical to exclude oxygen to prevent Glaser homocoupling of the alkyne. [5][9]3. Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 2.5 equiv.).
-
Dissolution: Stir the resulting mixture at room temperature for 10-15 minutes until most of the solids have dissolved. The solution may appear as a yellow-green suspension.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to the desired temperature (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-alkynyl-2,4-difluoropyridine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | - Inactive catalyst (degraded Pd or Cu source).- Impurities in reagents or solvents (water, oxygen).- Insufficient temperature. | - Use a fresh batch of catalyst and co-catalyst stored under inert conditions.<[5]br>- Use anhydrous, degassed solvents and high-purity base.<[9][10]br>- Gradually increase the reaction temperature (e.g., to 65 °C). [9] |
| Black Precipitate (Palladium Black) | - Decomposition of the Pd(0) catalyst.<[5]br>- May be caused by impurities or inappropriate solvent/temperature. | - Ensure high-purity reagents and solvents.<[5]br>- Consider using a more robust ligand system (e.g., bulky phosphines). |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in the reaction vessel.<[9]br>- High concentration of copper co-catalyst. | - Ensure a strictly inert atmosphere by thoroughly degassing all liquids and purging glassware.<[5]br>- Reduce the amount of CuI.- Switch to a copper-free protocol. [5] |
| Hydrodehalogenation of Starting Material | - Competing side reaction where the iodine is replaced by hydrogen. | - This can be complex; consider lowering the reaction temperature.- A change in ligand or base may alter the reaction pathway. |
| Incomplete Reaction | - Insufficient reaction time.- Stoichiometry of alkyne is too low.- Base is not of sufficient quality or quantity. | - Increase the reaction time.- Add a slight excess of the terminal alkyne (up to 1.5 equivalents).<[9]br>- Use freshly distilled, high-purity amine base. [10] |
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile transformation for the synthesis of novel alkynyl-substituted pyridines. Success hinges on the careful control of the reaction environment to exclude oxygen and moisture, and the rational selection of the palladium catalyst, base, and solvent system. The protocols and insights provided herein offer a robust foundation for researchers to successfully implement this critical reaction in their synthetic campaigns, enabling the development of next-generation pharmaceuticals and functional materials.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Vedantu. (n.d.).
- Named Reactions. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
- HAL Open Science. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
- National Institutes of Health (NIH). (2022, October 19).
- National Institutes of Health (NIH). (n.d.).
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ACS Publications. (n.d.). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. [Link]
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
- ACS Publications. (2023, November 22).
- ACS Publications. (2012, March 6). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Difluoro-3-iodopyridine
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide provides a comprehensive technical overview and a detailed protocol for the Buchwald-Hartwig amination of 2,4-Difluoro-3-iodopyridine, a challenging yet valuable substrate in medicinal chemistry due to the unique electronic properties conferred by its fluorine substituents.
The presence of two electron-withdrawing fluorine atoms and the inherent electron deficiency of the pyridine ring make this compound a substrate that requires careful consideration of reaction parameters to achieve high yields and selectivity.[5][6] The reactivity of the carbon-iodine (C-I) bond is significantly higher than that of the carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 3-position.[7][8] This application note will delve into the mechanistic underpinnings of this selectivity, provide a rationale for the selection of catalysts, ligands, and bases, and present a robust, field-proven protocol for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium complex.[1][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[11] The high reactivity of the C-I bond ensures that this step occurs selectively at the 3-position, leaving the C-F bonds intact.[7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[12]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][9]
Caption: Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Rationale
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection
The choice of the palladium precursor and, more critically, the supporting ligand is paramount for an efficient reaction.[5] For electron-deficient and potentially coordinating substrates like pyridines, bulky, electron-rich phosphine ligands are generally preferred.[6] These ligands stabilize the palladium center, promote the key steps of the catalytic cycle, and sterically shield the metal from coordinating with the pyridine nitrogen, which can otherwise lead to catalyst deactivation.[13]
| Ligand | Catalyst Precursor | Typical Application |
| XPhos | XPhos Pd G2/G3/G4 | A versatile and highly active ligand for a broad range of amines and aryl halides, including challenging heteroaryl chlorides.[14] |
| RuPhos | RuPhos Pd G2/G3/G4 | Particularly effective for the coupling of primary and secondary amines with sterically hindered and electron-deficient aryl halides.[15] |
| BrettPhos | BrettPhos Pd G2/G3/G4 | Excellent for the monoarylation of primary amines and ammonia surrogates.[16] |
| BINAP | Pd(OAc)₂, Pd₂(dba)₃ | A bidentate ligand that was among the first to show broad utility, though often requires higher temperatures.[1] |
For the amination of this compound, XPhos or RuPhos are recommended as starting points due to their proven efficacy with electron-deficient heteroaryl halides.[14][15] The use of pre-formed palladium-ligand complexes (precatalysts) such as XPhos Pd G3 is highly recommended as they are air- and moisture-stable, and ensure a reliable initiation of the catalytic cycle.[17]
Base Selection
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[12] Strong, non-nucleophilic bases are typically employed. The choice of base can also influence the reaction rate and the prevalence of side reactions.
| Base | pKa of Conjugate Acid | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, commonly used base. Can be incompatible with base-sensitive functional groups.[18] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | A very strong, non-nucleophilic base. Often used for less acidic amines or when a stronger base is required.[16] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (first dissociation) | A milder base that can be effective, particularly with more acidic amines.[9] |
| Potassium phosphate (K₃PO₄) | ~12.3 (first dissociation) | Another milder base option that can be beneficial for sensitive substrates.[9] |
For the coupling of this compound, NaOtBu or LiHMDS are generally good starting points, especially with aliphatic amines. For more sensitive substrates or aniline coupling partners, Cs₂CO₃ may be a suitable alternative.
Solvent Selection
The choice of solvent is also critical for a successful Buchwald-Hartwig amination. Aprotic, non-polar, or weakly polar solvents are typically used.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for many Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another widely used solvent, though it is a high-impact solvent to be avoided if possible.[2] |
| tert-Butanol (t-BuOH) | 83 | Can be used alone or as a co-solvent. |
Toluene is a robust and generally effective solvent for this transformation. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Caption: Figure 2. General experimental workflow.
Reagents and Materials
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1-0.5 M solution)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3) and the base (e.g., NaOtBu) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-2,4-difluoropyridine.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | Catalyst deactivation by pyridine nitrogen. | Use a bulkier, more electron-rich ligand (e.g., switch from BINAP to XPhos or RuPhos).[6] |
| Inactive catalyst. | Use a pre-formed catalyst or ensure anhydrous and oxygen-free conditions. | |
| Insufficiently strong base. | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LiHMDS). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | β-Hydride elimination competing with reductive elimination. | Optimize the ligand; bulky, electron-rich ligands can favor reductive elimination.[19] Adjusting the base and temperature may also help. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents. | Use high-purity, anhydrous, and degassed reagents and solvents. |
| Incomplete exclusion of air or moisture. | Ensure proper inert atmosphere techniques are used throughout the procedure. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 3-amino-2,4-difluoropyridine derivatives. Success in this transformation hinges on a rational selection of the catalyst system, base, and reaction conditions to overcome the challenges posed by this electron-deficient heteroaryl halide. By understanding the underlying mechanistic principles and following the detailed protocol provided, researchers can confidently employ this powerful C-N bond-forming reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://www.nro-chemistry.com/buchwald-hartwig-coupling/]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Buchwald-Hartwig Coupling - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/buchwald-hartwig-coupling.htm]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17411059/]
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. [URL: https://www.benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. [URL: https://www.benchchem.com/comparative-guide-to-palladium-catalysts-for-cross-coupling-reactions-with-4-halopyridines]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [URL: https://www.researchgate.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/jo070366v]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3404109/]
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. [URL: https://typeset.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. [URL: https://www.benchchem.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. [URL: https://www.benchchem.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and -Free Conditions | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02115]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02821]
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00262]
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. [URL: https://www.benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.boerchem.com/news/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings-104936614.html]
- Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9284242/]
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. [URL: https://www.researchgate.net/publication/257850064_Selective_and_Facile_Palladium-Catalyzed_Amination_of_2-Fluoro-4-iodopyridine_in_the_4-Position_under_Microwave_Conditions]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines - Benchchem. [URL: https://www.benchchem.com/application-notes-protocols-buchwald-hartwig-amination-3-fluoro-2-iodopyridine-with-primary-amines]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Applications-of-palladium-catalyzed-C%E2%80%93N-reactions-Emadi-Nekoo/0805c86230f8365611f7ac98404760232490b639]
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [URL: https://www.eurekaselect.com/article/127117]
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/comparative-reactivity-analysis-4-amino-3-iodopyridine-vs-3-fluoro-4-iodopyridine]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Difluoropyridin-4 - Benchchem. [URL: https://www.benchchem.
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine - Benchchem. [URL: https://www.benchchem.com/technical-support-center-cross-coupling-reactions-of-3-fluoro-2-iodopyridine]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Biarylpyridines using 2,4-Difluoro-3-iodopyridine
Introduction: The Significance of Biarylpyridines in Modern Drug Discovery
Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their prevalence in drug candidates stems from their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The pyridine ring, an isostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, significantly influencing the compound's solubility, metabolic stability, and target-binding affinity. The biaryl motif provides a rigid, well-defined three-dimensional structure that allows for precise orientation of substituents to optimize interactions with biological targets. Consequently, biarylpyridines are integral components of drugs targeting a diverse array of diseases, including cancers, inflammatory disorders, and infectious agents.
The strategic incorporation of fluorine atoms into these scaffolds further enhances their drug-like properties. Fluorine's high electronegativity and small size can profoundly impact a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide to the synthesis of a valuable class of biarylpyridines—2,4-difluoro-3-arylpyridines—utilizing the versatile building block, 2,4-Difluoro-3-iodopyridine, via the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of this compound as a Precursor
This compound is a highly effective building block for the synthesis of 3-aryl-2,4-difluoropyridines for several key reasons:
-
Regiocontrol: The iodine atom at the 3-position is the most reactive site for oxidative addition in a palladium-catalyzed cross-coupling reaction. The carbon-iodine bond is significantly weaker than the carbon-fluorine bonds, ensuring that the coupling reaction occurs selectively at the C-3 position. This inherent reactivity difference allows for the precise and predictable installation of the aryl group.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and the resulting biarylpyridine's properties. The fluorine at the 2-position, ortho to the nitrogen, particularly enhances the electrophilicity of the pyridine ring.
-
Post-Coupling Functionalization: The fluorine atoms at the 2- and 4-positions remain intact after the Suzuki-Miyaura coupling, offering potential sites for further functionalization through nucleophilic aromatic substitution (SNAr) reactions if desired, although this typically requires harsh conditions.
Reaction Mechanism and Key Considerations: A Deeper Look into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or boronate ester) and an organic halide.[1] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent.
The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is generally the rate-determining step of the catalytic cycle. The electron-deficient nature of the pyridine ring can sometimes pose a challenge, as the nitrogen's lone pair can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired oxidative addition.[2]
-
Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic groups (the pyridine and the aryl group) on the palladium center couple and are eliminated from the metal, forming the desired biarylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. While this protocol is robust, optimization may be necessary for particularly challenging or sensitive substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent: 1,4-Dioxane or a mixture of Toluene and Water (e.g., 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 241 mg), the arylboronic acid (e.g., 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,4-difluoro-3-arylpyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical conditions for similar substrates.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane | 90 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 80-95 |
| 3 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 70-85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 65-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene | 95 | 24 | 60-75 |
Note: Yields are representative and may vary depending on the specific reaction scale and purity of reagents.
Characterization of a Representative Product: 2,4-Difluoro-3-(p-tolyl)pyridine
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (m, 1H, Py-H), 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (m, 1H, Py-H), 2.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.5 (dd, JCF = 250, 10 Hz), 158.0 (dd, JCF = 255, 12 Hz), 147.0 (m), 138.0, 135.0, 129.5, 128.5, 115.0 (m), 108.0 (dd, JCF = 20, 5 Hz), 21.5.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -95.5 (m), -120.0 (m).
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₉F₂N [M+H]⁺: 206.07; found: 206.07.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids provides a highly efficient and regioselective route to valuable 2,4-difluoro-3-arylpyridine derivatives. The protocols and insights provided in this application note offer a robust framework for researchers in drug discovery and organic synthesis to access these important molecular scaffolds. Careful selection of catalyst, base, and solvent, along with diligent reaction monitoring, will ensure successful and reproducible synthesis of these promising compounds for the advancement of medicinal chemistry.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5557. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Johansson, H., & Stawinski, J. (2009). The Suzuki-Miyaura Cross-Coupling Reaction of Nucleoside-Derived Electrophiles. Current Protocols in Nucleic Acid Chemistry, 36(1), 1.25.1-1.25.26. [Link]
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
Sources
Application Note: Strategic Ligand Selection for Cross-Coupling Reactions with 2,4-Difluoro-3-iodopyridine
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The 2,4-difluoro-3-iodopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture—an electron-deficient pyridine ring bearing two fluorine atoms and a reactive iodine—offers a versatile platform for synthesizing complex, high-value molecules. The C-I bond provides a prime handle for palladium-catalyzed cross-coupling, while the fluorine atoms modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.
However, the very features that make this substrate attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring can impede the initial oxidative addition step in catalytic cycles, and the Lewis basicity of the pyridine nitrogen poses a constant threat of catalyst inhibition.[1] Success in coupling reactions with this substrate is therefore not merely a matter of choosing a palladium source; it is a nuanced decision process centered on the selection of the appropriate ancillary ligand. The ligand is the key that unlocks the catalyst's potential, dictating its stability, activity, and selectivity.
This guide provides a detailed exploration of ligand selection for four major classes of cross-coupling reactions with this compound. It moves beyond mere procedural lists to explain the causal relationships between ligand structure and catalytic performance, offering field-proven protocols and comparative data to empower researchers to navigate the complexities of these powerful transformations.
The Decisive Role of the Ligand: Navigating Electronic and Steric Effects
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the ligand's steric and electronic properties.[2][3][4][5][6] For a challenging substrate like this compound, two primary classes of ligands have demonstrated superior performance: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Bulky, Electron-Rich Phosphine Ligands: This class, pioneered by groups like Buchwald and Fu, is defined by large steric profiles and potent electron-donating capabilities.[7]
-
Electronic Effect: The high electron density on the phosphorus atom is donated to the palladium center, increasing its electron density. This facilitates the oxidative addition of the C-I bond, which is often the rate-limiting step, especially with electron-deficient substrates.[7][8]
-
Steric Effect: The ligand's bulk promotes the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[7][9] This steric hindrance also helps prevent the formation of inactive palladium dimers.[7] Prominent examples include the dialkylbiaryl phosphines like SPhos, XPhos, and RuPhos.[7][9][10]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands, often exceeding the electron-donating ability of even the most electron-rich phosphines.[7][11]
-
Electronic Effect: Their strong σ-donation creates a highly stable and robust bond with the palladium center, which enhances catalyst stability and longevity, even at elevated temperatures.[11][12] This strong donation also significantly promotes the oxidative addition step.[11]
-
Structural Features: The steric bulk of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for fine control over the catalyst's reactivity.[13] Commercially available pre-catalysts like PEPPSI-IPr have made these powerful ligands user-friendly and highly effective for a range of transformations.[7]
-
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl linkages. When coupling this compound, the primary challenge is to drive the reaction to completion despite the substrate's electron-deficient nature.
Ligand Selection Rationale
For this transformation, both bulky phosphines and NHCs are excellent choices.
-
SPhos and XPhos (Buchwald Ligands): These ligands provide the necessary electron density to facilitate oxidative addition and the steric bulk to promote rapid reductive elimination.[9][10] They are particularly effective in couplings involving a wide array of boronic acids and esters.[14][15][16][17]
-
PEPPSI-IPr (NHC Pre-catalyst): The strong σ-donating character of the IPr ligand makes this pre-catalyst highly active and stable, often requiring lower catalyst loadings and milder conditions.[7]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | >95 | [7] |
| 2 | 4-Methoxyphenylboronic Acid | PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [7] |
| 3 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 85 | [18][16][17] |
| 4 | 4-Pyridylboronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF | 90 | 88 | [10] |
Experimental Protocols
Protocol 3.1: Suzuki Coupling with a Bulky Phosphine Ligand (SPhos)
-
Setup: In a glovebox, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), SPhos (0.036 mmol, 3.6 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.[7]
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vessel.[7]
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3.2: Suzuki Coupling with an NHC Pre-catalyst (PEPPSI-IPr)
-
Setup: To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PEPPSI-IPr catalyst (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).[7]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.[7]
-
Reaction: Seal the vial and heat the mixture to 80 °C with stirring.
-
Monitoring & Work-up: Follow the procedures outlined in Protocol 3.1.
Catalytic Cycle Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemres.org [orgchemres.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Trisubstituted Pyridines from 2,4-Difluoro-3-iodopyridine: A Modular Approach for Accelerated Drug Discovery
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a highly efficient one-pot synthetic methodology for accessing densely functionalized 2,3,4-trisubstituted pyridines, a scaffold of significant interest in medicinal chemistry.[1] Starting from the readily available building block, 2,4-Difluoro-3-iodopyridine, this protocol outlines a sequential cross-coupling and nucleophilic aromatic substitution (SNAr) strategy. The described method offers a streamlined approach to complex pyridine derivatives, minimizing purification steps and maximizing molecular diversity from a common intermediate. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a detailed experimental protocol and a thorough discussion of the underlying chemical principles.
Introduction: The Prominence of Polysubstituted Pyridines in Therapeutics
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[2][3] Its presence is critical to the function of drugs targeting a wide range of diseases. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile through precise interactions with biological targets. Consequently, the development of robust and flexible synthetic routes to polysubstituted pyridines is a cornerstone of modern drug discovery programs.[1][4]
Traditional multi-step syntheses for such compounds can be time-consuming and resource-intensive. One-pot methodologies, where multiple reaction steps are performed in a single reaction vessel, offer a significant advantage in terms of efficiency and sustainability.[5][6] This guide details such a strategy, leveraging the differential reactivity of the halogen substituents on this compound to achieve regioselective functionalization.
The Synthetic Blueprint: A Sequential One-Pot Strategy
The core of this methodology lies in the orthogonal reactivity of the C-I and C-F bonds on the pyridine ring. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille) than the highly stable carbon-fluorine bonds.[7][8] Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the fluorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10]
This differential reactivity allows for a two-stage, one-pot process:
-
Stage 1: Palladium-Catalyzed Cross-Coupling. A C-C or C-N bond is first formed at the C3 position via a Suzuki-Miyaura coupling reaction with a boronic acid derivative. This step proceeds with high selectivity at the iodo-position.
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). Following the completion of the cross-coupling, a nucleophile is introduced into the same reaction vessel. This nucleophile will then displace one or both of the fluorine atoms at the C2 and C4 positions. The regioselectivity of this step can often be controlled by stoichiometry and the nature of the nucleophile.
This sequential approach enables the modular assembly of trisubstituted pyridines with diverse functionalities introduced at three distinct positions of the pyridine core.
Visualizing the Workflow
Caption: Workflow for the one-pot synthesis of trisubstituted pyridines.
Detailed Experimental Protocol
This protocol provides a representative procedure for the one-pot synthesis of a 3-aryl-4-amino-2-fluoropyridine derivative. Researchers should note that optimization of reaction conditions (temperature, reaction time, choice of catalyst/ligand/base) may be necessary for different substrates.
Materials:
-
This compound (CAS: 837364-88-2)[11]
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Amine nucleophile (e.g., morpholine)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium phosphate (2.5 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyridine.
-
Stage 1 - Suzuki Coupling: Place the reaction vessel in a preheated oil bath at 100 °C. Stir the mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Cooling and Nucleophile Addition: Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
Stage 2 - SNAr: To the same vessel, add the amine nucleophile (e.g., morpholine, 1.5 eq.).
-
Reaction Continuation: Reseal the vessel and heat the mixture to 110-120 °C for 12-24 hours. Again, monitor the reaction for the formation of the trisubstituted product.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3,4-trisubstituted pyridine.
Mechanism and Rationale: The Basis for Selectivity
The success of this one-pot synthesis hinges on the precise control of reactivity at each stage.
-
Suzuki-Miyaura Coupling Mechanism: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond to the Pd(0) complex. This is followed by transmetalation with the activated boronic acid (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][12] The C-F bonds remain intact due to their significantly higher bond dissociation energy and the lower propensity of Pd(0) to insert into them under these conditions.
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] The nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom (C2 or C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the remaining fluorine atom. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.[9] The C4 position is often more susceptible to nucleophilic attack than the C2 position in such systems, though this can be influenced by the steric bulk of the newly introduced C3 substituent and the incoming nucleophile.
Scope and Limitations: A Data-Driven Overview
The described one-pot protocol is versatile and can be applied to a range of substrates. The following table provides representative, expected outcomes based on established reactivity patterns for these reaction types.
| Entry | Arylboronic Acid (R¹) | Nucleophile (Nu) | Position of Substitution | Expected Yield (%) |
| 1 | Phenylboronic acid | Morpholine | C4 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Piperidine | C4 | 78-88 |
| 3 | 3-Thienylboronic acid | Benzylamine | C4 | 70-80 |
| 4 | 4-Chlorophenylboronic acid | Sodium methoxide | C4 | 65-75 |
| 5 | Phenylboronic acid | 2-Aminoethanol | C4 | 72-82 |
Note: Yields are estimated and will vary depending on the specific substrates and optimized reaction conditions.
Limitations:
-
Steric Hindrance: Very bulky arylboronic acids or nucleophiles may decrease reaction rates and yields.
-
Competing Reactivity: Nucleophiles that are also effective ligands for palladium (e.g., certain phosphines or primary amines under specific conditions) could potentially interfere with the initial cross-coupling stage if not managed correctly.
-
Double Substitution: Using an excess of a highly reactive nucleophile or prolonged reaction times at high temperatures may lead to the substitution of both fluorine atoms.
Conclusion and Future Directions
The one-pot synthesis of 2,3,4-trisubstituted pyridines from this compound represents a powerful tool for medicinal chemists. It provides rapid access to a diverse library of compounds from a single, versatile starting material. This efficiency is paramount in the early stages of drug discovery, where the rapid generation and screening of analogues are critical for identifying promising lead candidates. Future work in this area could involve expanding the scope to other cross-coupling reactions and exploring the diastereoselective introduction of chiral nucleophiles to access novel, enantioenriched therapeutic agents.
References
- Bagley, M. C., et al. (2009). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link not available]
- American Chemical Society. (2023). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
- Koutentis, P. A., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC - PubMed Central. [Link]
- Lee, C., et al. (2011).
- Ghorbani-Vaghei, R., et al. (2022). Synthesis of trisubstituted pyridines using l‐proline‐based magnetic nanoparticles as catalysts.
- Rybakov, V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. [Link]
- Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Zhai, Y., et al. (2018). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy.
- Khan Academy. (2019).
- ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Dekamin, M. G., et al. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Semantic Scholar. [Link]
- SciSpace. (2008). Top 91 papers published in the topic of Nucleophilic aromatic substitution in 2008. SciSpace. [Link]
- ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem one-pot synthesis of polysubstituted pyridines using the Blaise reaction intermediate and 1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound 837364-88-2 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 2,4-Difluoro-3-iodopyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the relentless pursuit of novel agents with improved potency, selectivity, and pharmacokinetic profiles is a key focus for medicinal chemists. Within this landscape, the strategic design of heterocyclic scaffolds is paramount. The 2,4-difluoro-3-iodopyridine moiety has garnered significant attention as a versatile and highly valuable building block for the construction of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind its strategic application, detailing the synergistic roles of the fluorine and iodine substituents in enabling efficient and diverse chemical transformations. This document will further provide field-proven experimental protocols for key palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.
The Scientific Rationale: Why this compound?
The efficacy of this compound as a precursor for kinase inhibitors is rooted in the unique physicochemical properties conferred by its specific substitution pattern. The interplay between the iodine and fluorine atoms provides a powerful toolkit for medicinal chemists.
The Role of Fluorine: Enhancing Drug-like Properties
The incorporation of fluorine atoms into small molecule drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[1] In the context of kinase inhibitors, the two fluorine atoms at the C2 and C4 positions of the pyridine ring can:
-
Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased half-life and improved oral bioavailability.[2][3]
-
Enhance Binding Affinity: Fluorine can engage in favorable interactions within the kinase ATP-binding site, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.[4][5] The strategic placement of fluorine can stabilize the bioactive conformation of the inhibitor, further enhancing its affinity for the target kinase.[2]
-
Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and avoiding off-target effects. It also influences lipophilicity, a key parameter in drug design.[2][4]
The Iodine Atom: A Handle for Versatile Chemistry
The iodine atom at the C3 position serves as a highly reactive and regioselective handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.[6] The differential reactivity of halogens on the pyridine ring (I > Br > Cl) allows for selective functionalization of the C3 position, leaving the C-F bonds intact.[6] This enables the modular and convergent synthesis of complex molecular architectures, a critical advantage in the rapid exploration of structure-activity relationships (SAR).
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its application in a suite of powerful palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad functional group tolerance and reliability, making them indispensable tools in modern medicinal chemistry.[3][7]
Key Cross-Coupling Reactions Workflow
Caption: Key palladium-catalyzed cross-coupling reactions of this compound.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the application of this compound in the synthesis of kinase inhibitor precursors. These protocols are based on established methodologies for similar substrates and should be optimized for specific reaction partners.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[8][9]
Reaction Scheme:
-
This compound + Aryl/Heteroaryl-B(OR)₂ → 3-(Aryl/Heteroaryl)-2,4-difluoropyridine
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C triple bonds, linking the pyridine core to terminal alkynes.[10][11]
Reaction Scheme:
-
This compound + Terminal Alkyne → 3-(Alkynyl)-2,4-difluoropyridine
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)
-
Solvent (e.g., Anhydrous THF or DMF)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[12]
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial linkage in many kinase inhibitors.[13][14]
Reaction Scheme:
-
This compound + Primary/Secondary Amine → 3-(Amino)-2,4-difluoropyridine
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., LiHMDS or K₃PO₄, 1.5 equiv)
-
Solvent (e.g., Anhydrous Toluene or 1,4-Dioxane)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the base.
-
Add this compound and a magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary and Optimization
The success of these cross-coupling reactions is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and considerations for optimization.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G3 | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | XPhos Pd G3, RuPhos Pd G3 |
| Ligand | dppf, SPhos, XPhos | PPh₃ | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | LiHMDS, K₃PO₄, NaOtBu |
| Solvent | Dioxane/H₂O, Toluene, DMF | THF, DMF, Acetonitrile | Toluene, Dioxane |
| Temperature | 80-110 °C | 25-80 °C | 80-120 °C |
| Key Optimization | Screen bases and ligands for optimal yield.[16] | Ensure strict inert atmosphere to prevent Glaser coupling.[12] | Choice of ligand is critical for electron-deficient substrates.[15] |
Applications in Kinase Inhibitor Scaffolds
The pyridine core is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors.[17] The derivatives synthesized from this compound serve as key intermediates for a variety of inhibitor classes targeting kinases such as VEGFR, EGFR, and BTK.[6][18] The strategic placement of substituents via the cross-coupling reactions described allows for the fine-tuning of interactions within the ATP-binding pocket, leading to potent and selective inhibitors. For instance, the introduction of a substituted aniline via Buchwald-Hartwig amination can provide a key hydrogen bond donor/acceptor motif, while a biaryl system installed via Suzuki coupling can occupy a hydrophobic pocket.
Synthetic Pathway to a Generic Kinase Inhibitor Core
Caption: A representative synthetic workflow for a kinase inhibitor scaffold.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for the strategic incorporation of fluorine to enhance drug-like properties while providing a highly reactive iodine handle for diverse functionalization through robust palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this valuable reagent in the discovery and development of novel therapeutics. The modularity and efficiency of the described synthetic routes enable the rapid generation of compound libraries, accelerating the identification of potent and selective kinase inhibitors to address unmet medical needs.
References
- BenchChem. (2025). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. BenchChem.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Science, 317(5846), 1881-1886.
- Mezencev, R. (2023).
- Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of medicinal chemistry, 57(10), 3935-3958.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731.
- Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine.
- Lou, Y., He, X., Jin, J., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & medicinal chemistry letters, 25(2), 273-277.
- Chempanda. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Use of 3-Fluoro-2-iodopyridine as a Building Block for Kinase Inhibitors. BenchChem.
- Vaidyanathan, G., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
- Schnürr, M., Späth, T., & Müller, T. J. (2008). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. European Journal of Organic Chemistry, 2008(12), 2055-2059.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
- Wikipedia. (2023).
- BenchChem. (2025).
- Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Journal of the American Chemical Society, 132(43), 15914–15917.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for 2,6-Difluoro-4-hydrazinylpyridine as a Precursor for Kinase Inhibitors. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Iodopyridine as a Versatile Building Block in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Testard, A., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(9), 2977.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 896-904.
- G-A, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Organic & Biomolecular Chemistry, 17(48), 10174-10178.
- El-Damasy, A. K., et al. (2015). Discovery and evaluation of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4406-4421.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid. BenchChem.
- Wymann, M. P., & Schneiter, R. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2164-2171.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine. BenchChem.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Rossi, A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3543.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine. BenchChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Heck reaction protocol for 2,4-Difluoro-3-iodopyridine
Initiating Search Strategies
I'm starting with focused Google searches to get data on the Heck reaction, especially those using halo-pyridines and, ideally, 2,4-Difluoro-3 compounds. My aim is to build a solid base of information to begin evaluating the protocols.
Analyzing Reaction Parameters
I've expanded my search to gather specifics on solvents, bases, and ligands. The aim is to choose the best ones for electron-deficient halides like this target. I'll summarize key parameters in a table. Next, I plan to draft a detailed protocol for the reaction.
Expanding Search and Analysis
I'm now expanding my search to include specific query terms to focus in on reaction conditions. I'm looking at temperature ranges and durations, focusing on analogs of 2,4-difluoro-3-iodopyridine. I'm also going to develop a DOT script to diagram the catalytic cycle. After that, I will draft an intro and explanatory sections.
Gathering Heck Data
I've successfully gathered a large amount of information regarding the Heck reaction. The initial literature search has been fruitful, yielding insights into its mechanism, the common catalysts, ligands, bases, and suitable solvents. I've found detailed descriptions of the reaction with aryl halides, as well as specific mentions regarding heteroaryl halides.
Analyzing Substrate Specifics
I've moved on from the initial data gathering phase to analyzing the specifics of my target molecule, this compound. While the general Heck reaction literature is abundant, a specific protocol for this compound remains elusive. The impact of the fluorine substituents, combined with the pyridine ring, on the reaction's reactivity and potential side reactions requires careful consideration. I'm focusing on adapting general principles to devise a robust starting protocol and justify my choices thoroughly.
Developing the Protocol
I've reviewed the general Heck reaction literature, including aryl and heteroaryl halide transformations. The reactivity of the iodo-substituent is ideal for the target molecule. While no direct protocol for this compound exists, I'm now synthesizing general principles with substrate specifics. I'm focusing on the effect of fluorine and nitrogen and will propose a detailed starting protocol, backed by strong reasoning, starting with electron-rich monodentate phosphine ligands.
Application & Protocol: High-Fidelity Synthesis of 2,4-Difluoro-3-(alkynyl)pyridines via Copper-Free Sonogashira Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] The development of copper-free protocols has marked a significant advancement, mitigating common issues like the formation of alkyne homocoupling byproducts (Glaser coupling), catalyst deactivation, and the challenges of removing toxic copper residues.[2][3][4][5] This guide provides a detailed examination and a robust protocol for the copper-free Sonogashira reaction, specifically focusing on the coupling of 2,4-Difluoro-3-iodopyridine with terminal alkynes. This substrate is a highly valuable building block in medicinal chemistry, as fluorinated pyridine scaffolds are integral to numerous approved pharmaceuticals, enhancing properties like metabolic stability and binding affinity.[6][7][8] This document offers an in-depth look at the reaction mechanism, a validated step-by-step protocol, and a comprehensive troubleshooting guide to empower researchers in synthesizing these critical intermediates with high efficiency and purity.
The Rationale: Why Copper-Free? Why this compound?
The traditional Sonogashira reaction employs a dual palladium/copper catalytic system. While effective, the copper(I) co-catalyst is notorious for promoting the oxidative dimerization of terminal alkynes, a significant side reaction that consumes the alkyne and complicates purification.[9] Furthermore, residual copper can be problematic in pharmaceutical applications. Copper-free variants circumvent these issues, offering a cleaner reaction profile and simplifying the purification process, which is paramount in drug development workflows.[1][3][4]
The choice of this compound as the coupling partner is strategic. The pyridine nucleus is a privileged scaffold in medicinal chemistry.[10][11] The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and protein-ligand interactions.[12] The iodo-substituent provides a highly reactive site for palladium-catalyzed cross-coupling, making this molecule an ideal starting point for constructing diverse libraries of potential drug candidates.[13]
The Mechanism of Action: A Palladium-Driven Cycle
The catalytic cycle of the copper-free Sonogashira reaction is a well-orchestrated sequence of events centered on the palladium catalyst. While recent studies have provided evidence for a more complex tandem Pd/Pd transmetalation pathway[5][14], the widely accepted mechanism provides a strong predictive framework for understanding and optimizing the reaction.[15][16][17]
The primary cycle involves three key stages:
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species, forming a Pd(II) intermediate.[15][17] This is often the rate-determining step.
-
Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne's acidic proton, forming a palladium-acetylide complex.[16][17]
-
Reductive Elimination : The final step is the reductive elimination of the coupled product (the 2,4-difluoro-3-alkynylpyridine) from the palladium center, which simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[15]
Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocol
This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with phenylacetylene as a model alkyne.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | >98% Purity | Handle with care as a potential irritant. |
| Phenylacetylene | >98% Purity | Should be freshly distilled if stored for an extended period. |
| PdCl₂(PPh₃)₂ (or Pd(PPh₃)₄) | Catalyst Grade | Air-sensitive, handle under an inert atmosphere. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous, >99.5% | Must be degassed prior to use. |
| Tetrahydrofuran (THF) or DMF | Anhydrous, >99.8% | Must be thoroughly degassed (e.g., via freeze-pump-thaw). |
| Nitrogen or Argon Gas | High Purity (5.0) | For maintaining an inert atmosphere. |
| Standard Glassware | --- | Oven-dried prior to use (Schlenk flask, condenser, etc.). |
| TLC plates, Solvents for Chromatography | Analytical/HPLC Grade | For reaction monitoring and purification. |
Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Evacuate the system and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition : To the flask, add this compound (1.0 mmol, 256.9 mg), followed by the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg, 3 mol%).
-
Solvent and Base Addition : Add anhydrous, degassed THF (5 mL) via syringe. Stir the mixture for 5 minutes to allow for dissolution. Subsequently, add degassed triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Alkyne Addition : Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirring mixture at room temperature.
-
Reaction Execution : Heat the reaction mixture to 65 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with ethyl acetate (2 x 10 mL).
-
Extraction : Combine the filtrates and wash with water (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-difluoro-3-(phenylethynyl)pyridine.
Troubleshooting and Optimization
Even robust protocols can encounter issues. A logical approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting low conversion.
| Problem | Potential Cause | Recommended Solution |
| No or Low Yield | 1. Oxygen Contamination : Deactivates the Pd(0) catalyst. 2. Inactive Catalyst : The palladium precatalyst may have degraded upon storage. 3. Insufficient Base Strength : The base may not be strong enough to deprotonate the alkyne efficiently. | 1. Ensure all solvents and the reaction vessel are rigorously degassed. Use freeze-pump-thaw cycles for best results. 2. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(PPh₃)₄). 3. Switch to a stronger base like DBU or an inorganic base such as cesium carbonate (Cs₂CO₃). |
| Catalyst Decomposition (Palladium Black) | 1. High Temperature : Can promote catalyst agglomeration and precipitation.[18] 2. Ligand Dissociation : The active monoligated Pd(0) species can be unstable.[19] | 1. Lower the reaction temperature and accept a potentially longer reaction time. 2. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, add a slight excess of a stabilizing phosphine ligand. |
| Alkyne Homocoupling | 1. Trace Copper Contamination : Commercially available reagents or catalysts may contain trace amounts of copper.[17] 2. Oxygen Presence : Can facilitate oxidative pathways even without copper.[9] | 1. Use high-purity, copper-free grade reagents and catalysts. 2. Maintain strict anaerobic conditions throughout the reaction setup and execution. |
Conclusion
The copper-free Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable alkynyl-substituted heterocyclic building blocks. By eliminating the copper co-catalyst, this approach provides a cleaner, more efficient, and pharmaceutically relevant synthetic route. The protocol and troubleshooting guide presented here offer a comprehensive framework for researchers to successfully implement this reaction, enabling the rapid construction of molecular libraries essential for modern drug discovery.[13]
References
- Sonogashira coupling - Wikipedia. Wikipedia. [Link]
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation.
- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- Copper-free Sonogashira coupling - The chemical reaction d
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC. NIH. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]
- Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit. [Link]
- The pathway of copper-free Sonogashira reaction to provide different compounds.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetal
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- The Role of Pyridine Intermediates in Modern Drug Discovery. INNO PHARMCHEM. [Link]
- Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. NIH. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. DDDT. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. dovepress.com [dovepress.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bcrcp.ac.in [bcrcp.ac.in]
- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of derivatives from 2,4-Difluoro-3-iodopyridine
An Application Guide to the Scalable Synthesis of 2,4-Difluoro-3-iodopyridine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of advanced derivatives from this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its polysubstituted pyridine core. This document is intended for researchers, chemists, and process development professionals, offering in-depth, field-proven insights into transitioning common laboratory-scale reactions to pilot or manufacturing scales. We will explore the causality behind experimental choices, focusing on safety, efficiency, and robustness. The protocols herein are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure reproducibility and high purity of the final products.
Introduction: The Strategic Value of this compound
This compound is a key heterocyclic starting material, prized for its three distinct points of reactivity. The iodine atom at the 3-position serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. The fluorine atoms at the 2- and 4-positions activate the ring for nucleophilic aromatic substitution (SNAr) and can be crucial for modulating the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final molecule. The nitrogen atom itself provides a site for coordination, quaternization, or modulation of the ring's electronics.
However, scaling the synthesis of its derivatives presents unique challenges. These include managing the exothermic nature of certain reactions, ensuring homogeneous mixing in large vessels, and implementing robust purification strategies to remove residual catalysts and impurities. This guide provides a framework for addressing these challenges through careful reaction design and control.
Physicochemical Properties & Safe Handling
Before commencing any synthesis, a thorough understanding of the starting material is critical.
| Property | Value | Source |
| CAS Number | 837364-88-2 | [1] |
| Molecular Formula | C₅H₂F₂IN | [1] |
| Molecular Weight | 240.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | [1] |
General Safety Precautions for Pyridine Derivatives:
Pyridine-based compounds are often volatile and can have strong, unpleasant odors. Due to their hazardous nature, strict adherence to safety protocols is mandatory.[2]
-
Ventilation: Always handle pyridine and its derivatives in a certified chemical fume hood to avoid inhalation of potentially harmful fumes.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[2][3]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Containers should be tightly sealed to prevent the absorption of atmospheric moisture.[2][3]
-
Disposal: Dispose of pyridine-containing waste according to local and federal hazardous waste regulations. Never pour it down the drain.[3]
-
Static Discharge: For large-scale operations, ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[4]
Core Synthetic Strategies & Scale-Up Protocols
The reactivity of the C-I bond is central to the derivatization of this compound. We will focus on the most common and scalable transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Overall Synthetic Workflow
The general workflow for synthesizing and purifying derivatives from this compound is a multi-step process requiring careful monitoring at each stage.
Caption: High-level workflow for synthesis and purification.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[5]
Expertise & Causality: For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be suboptimal.[6] More active systems employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition step and prevent catalyst deactivation.[6] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for challenging couplings as they facilitate the activation of the boronic acid for transmetalation.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This protocol is designed for a ~10-20 g scale and can be adapted further.
1. Reagent and Glassware Preparation:
-
Oven-dry all glassware (round-bottom flask, condenser) and allow to cool under a stream of nitrogen or argon.
-
Ensure all solvents are anhydrous and reagents are of high purity.
2. Reaction Setup:
-
To a cooled, oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.5-3.0 eq).
-
Cap the flask, then purge and backfill with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.1-1 mol%) and the ligand if not using a pre-catalyst.
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration should be approximately 0.1 - 0.5 M with respect to the starting iodide.[6]
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[5][6]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-24 hours).[6]
4. Work-up and Isolation:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[7]
| Parameter | Recommended Condition | Rationale / Comment |
| Starting Material | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.1 - 1.5 equivalents |
| Catalyst | XPhos Pd G3 / SPhos Pd G2 | 0.1 - 1 mol%. Biarylphosphine catalysts are effective for this substrate class.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.5 - 3.0 equivalents. Stronger bases are often superior.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Degassed. Concentration: 0.1 - 0.5 M. |
| Temperature | 80 - 110 °C | Dependent on substrate and catalyst stability. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, employing a dual palladium and copper catalytic system.[8][9]
Expertise & Causality: The reaction is typically carried out under mild conditions.[8] The amine base (e.g., triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the alkyne, forming the reactive copper acetylide, and it also serves as a solvent. On a large scale, managing the volatility and flammability of amine solvents is a key safety consideration. A copper-free Sonogashira protocol can be advantageous at scale to avoid issues with copper contamination in the final product.
1. Reagent and Solvent Preparation:
-
Ensure all solvents are anhydrous and degassed by sparging with nitrogen or argon for 20-30 minutes.
-
The amine base should be distilled prior to use to remove any water or primary/secondary amine impurities.
2. Reaction Setup:
-
To an oven-dried, three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq).
-
Add the solvent system, typically a mixture of THF and triethylamine (2:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).
-
Begin vigorous stirring under a positive pressure of nitrogen.
3. Reaction Execution and Monitoring:
-
The reaction is often exothermic upon catalyst addition and may not require external heating. If needed, gently heat to 40-60 °C.
-
Monitor the reaction by TLC or GC-MS until completion (typically 2-8 hours).
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the amine hydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
5. Purification:
-
Purify the crude product by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization.
| Parameter | Recommended Condition | Rationale / Comment |
| Starting Material | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.2 - 1.5 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1 - 3 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 1 - 5 mol%. Essential for the formation of the copper acetylide intermediate.[10] |
| Base/Solvent | Triethylamine (TEA) / THF | Anhydrous and degassed. TEA acts as both base and solvent. |
| Temperature | Room Temperature to 60 °C | Reaction is often fast and can be run at mild temperatures.[8] |
| Atmosphere | Nitrogen or Argon | Critical for catalyst stability. |
Buchwald-Hartwig Amination: C-N Bond Formation
This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12] It has largely replaced harsher classical methods.[11]
Expertise & Causality: The choice of ligand is paramount and depends on the amine coupling partner. For primary amines, sterically hindered biaryl phosphine ligands are often required.[11] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its handling at scale requires care due to its hygroscopic and pyrophoric nature. Using weaker bases like K₃PO₄ may require higher temperatures or more active catalysts.
1. Reagent and Glovebox/Glovebag Use:
-
The palladium pre-catalyst, ligand, and sodium tert-butoxide are air-sensitive and should be weighed and handled under an inert atmosphere (e.g., in a glovebox).
-
Solvents must be anhydrous and thoroughly degassed.
2. Reaction Setup (under inert atmosphere):
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like BINAP, or a pre-formed catalyst), the ligand, and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried flask.
-
Add this compound (1.0 eq) and the primary or secondary amine (1.2-1.5 eq).
-
Seal the flask, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction by LC-MS. These reactions are often complete within 4-24 hours.
4. Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Quench carefully by adding water.
-
Filter the mixture through Celite® to remove palladium residues.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
5. Purification:
-
Purification is typically achieved via column chromatography. For basic amine products, it may be beneficial to use silica gel that has been treated with triethylamine to prevent peak tailing.[13]
| Parameter | Recommended Condition | Rationale / Comment |
| Starting Material | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Catalyst System | Pd₂(dba)₃ + Ligand (e.g., BINAP, XPhos) | 1 - 4 mol% Pd. Ligand choice is critical and substrate-dependent.[11] |
| Base | NaOt-Bu or K₃PO₄ | 1.4 - 2.0 equivalents. NaOt-Bu is common but requires careful handling. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines or chlorides. |
| Atmosphere | Nitrogen or Argon | Strictly required to protect the catalyst and base. |
Large-Scale Purification and Analysis
Transitioning from lab-scale purification to pilot-scale requires a shift in methodology.
Purification Techniques
-
Crystallization: This is the most economical and scalable method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[7]
-
Distillation: For liquid derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Column Chromatography: While ubiquitous in the lab, traditional column chromatography can be resource-intensive at scale. Automated flash chromatography systems are often used for multi-kilogram scale purifications. The choice of stationary and mobile phases is critical for achieving good separation.[7]
-
Acid/Base Extraction: For products with acidic or basic handles (like the amine products from Buchwald-Hartwig reactions), a liquid-liquid extraction workup involving pH adjustment can be a powerful purification step to remove neutral impurities.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A validated HPLC method can accurately quantify the product and any related impurities.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity information and mass confirmation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of the synthesized derivative.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
The scale-up synthesis of derivatives from this compound is a highly achievable goal when approached with a systematic and safety-conscious mindset. The key to success lies in understanding the mechanistic nuances of the chosen reaction, selecting the appropriate catalyst and conditions for the specific substrate, and developing a robust and scalable purification strategy. By carefully considering the factors outlined in this guide—from reagent preparation and inert atmosphere techniques to in-process monitoring and final analytical validation—researchers and development professionals can efficiently and safely produce these valuable compounds on a larger scale.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives.
- PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
- Benchchem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
- ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- NIH. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
- Lund University. (n.d.). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Semantic Scholar. (n.d.). Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection.
- Organic Process Research & Development. (2020). Optimization of Organolithium Reactions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Sigma-Aldrich. (n.d.). This compound.
- NIH. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Benchchem. (n.d.). Technical Support Center: Scale-Up of 3-Fluoro-2-iodopyridine Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific. (n.d.). This compound.
- Wikipedia. (n.d.). Sonogashira coupling.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Semantic Scholar. (n.d.). Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection.
- NIH. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
- PubChem. (n.d.). 2-Fluoro-4-iodopyridine.
- ScienceDirect. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- NIH. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- YouTube. (2020). Sonogashira cross-coupling reaction.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodopyridine, 97%.
- ChemScene. (n.d.). 2,3-Difluoro-4-iodopyridine.
- MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide.
Sources
- 1. This compound 837364-88-2 [sigmaaldrich.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. lobachemie.com [lobachemie.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
2,4-Difluoro-3-iodopyridine as a building block for agrochemicals
Initiating Research on Pyridine
I'm starting my deep dive into 2,4-difluoro-3-iodopyridine. My plan is to kick things off with some focused Google searches. I will gather all the juicy information on its physical properties, how it reacts, and what it's used for in agriculture. I'm keen to get a solid grasp of this compound.
Expanding Search Parameters
I've broadened my search terms to include specific reaction types, like Suzuki and Sonogashira couplings, and nucleophilic aromatic substitutions involving this compound. I'm also looking for patents and agrochemical synthesis literature to ground this in real-world applications. Safety data is on my radar too, making sure all protocols are presented safely. The plan is to create an application note.
Structuring the Application Note
I'm now diving into the next stage, structuring the application note. I plan to start with an introduction emphasizing the role of fluorinated pyridines and the specific benefits of the 2,4-difluoro-3-iodo pattern. Then, I'll detail various reaction types, offering step-by-step protocols, and explaining mechanisms, with tables summarizing important data. I'm also preparing Graphviz diagrams for visual clarity on reaction workflows and the relationship between pathways, including E-E-A-T principles. After that, I will draft the main body of the text, then describe a synthetic step, and end with cited sources for the whole note.
Developing Initial Search Strategies
I'm now starting my research by targeting Google searches for this compound. I'll focus on physical properties, reactivity, and agrochemical applications to build a solid foundation. After that, I will also look for reaction protocols and mechanistic studies, like Suzuki couplings, and I will also search for patents and literature related to agrochemical synthesis. Safety guidelines are also a priority.
Stille Coupling of 2,4-Difluoro-3-iodopyridine with Organostannanes: A Detailed Guide for the Synthetic Chemist
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The introduction of fluorine atoms into this privileged heterocycle can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The targeted synthesis of functionalized 2,4-difluoropyridines is therefore a critical endeavor for researchers in drug development. The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups and utilizing organostannane reagents that are relatively stable to air and moisture.[2][3] This guide provides a comprehensive overview and detailed protocols for the Stille coupling of 2,4-difluoro-3-iodopyridine with various organostannanes, a key transformation for accessing diverse libraries of novel chemical entities.
Reaction Mechanism and Workflow: A Step-by-Step Look at the Catalytic Cycle
The Stille reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the iodide on the palladium center. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic moieties on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. It is imperative to handle all organotin reagents and byproducts with extreme caution due to their toxicity. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials and General Procedures
-
Reagents: this compound, organostannanes (aryl, vinyl, alkynyl), palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligands (e.g., PPh₃, AsPh₃), anhydrous solvents (e.g., toluene, DMF, THF), and other necessary reagents should be of high purity and handled under an inert atmosphere.
-
Inert Atmosphere: All reactions should be carried out under a positive pressure of an inert gas such as argon or nitrogen. Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: A crucial step in the work-up of Stille couplings is the removal of tin byproducts. This is commonly achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be removed by filtration.[1] The crude product is then typically purified by flash column chromatography.
Protocol 1: Stille Coupling of this compound with an Aryl Stannane (e.g., Phenyltributylstannane)
This protocol outlines a general procedure for the arylation of this compound.
| Parameter | Value |
| Substrate | This compound (1.0 mmol) |
| Reagent | Phenyltributylstannane (1.1 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |
| Solvent | Anhydrous, degassed toluene (10 mL) |
| Temperature | 110 °C |
| Reaction Time | 16 hours |
Step-by-Step Procedure:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add phenyltributylstannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).
-
Stir the biphasic mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,4-difluoro-3-phenylpyridine.
Protocol 2: Stille Coupling of this compound with a Vinyl Stannane (e.g., Vinyltributylstannane)
This protocol provides a general method for the vinylation of this compound.
| Parameter | Value |
| Substrate | This compound (1.0 mmol) |
| Reagent | Vinyltributylstannane (1.2 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |
| Solvent | Anhydrous, degassed THF (10 mL) |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
Step-by-Step Procedure:
-
Follow steps 1-4 of Protocol 1, using anhydrous, degassed THF as the solvent and vinyltributylstannane as the coupling partner.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Follow steps 6-13 of Protocol 1 for work-up and purification to yield 2,4-difluoro-3-vinylpyridine.
Protocol 3: Stille Coupling of this compound with an Alkynyl Stannane (e.g., Tributyl(phenylethynyl)stannane)
This protocol describes the alkynylation of this compound. The addition of a copper(I) co-catalyst is often beneficial for this transformation.
| Parameter | Value |
| Substrate | This compound (1.0 mmol) |
| Reagent | Tributyl(phenylethynyl)stannane (1.1 mmol) |
| Catalyst | Pd(PPh₃)₄ (0.05 mmol) |
| Co-catalyst | Copper(I) iodide (CuI) (0.1 mmol) |
| Solvent | Anhydrous, degassed DMF (10 mL) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
Step-by-Step Procedure:
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Follow steps 2-4 of Protocol 1, using anhydrous, degassed DMF as the solvent and tributyl(phenylethynyl)stannane as the coupling partner.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Follow steps 6-13 of Protocol 1 for work-up and purification to yield 2,4-difluoro-3-(phenylethynyl)pyridine.
Troubleshooting and Optimization
While the Stille coupling is a robust reaction, challenges can arise. Below is a guide to common issues and potential solutions.
Caption: A workflow for troubleshooting common issues in Stille coupling reactions.
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of inert gas. The use of fresh, high-purity palladium catalyst is recommended.
-
Insufficient Reactivity: For less reactive organostannanes or aryl halides, increasing the reaction temperature or switching to a more polar solvent like DMF or NMP can be beneficial. The addition of more electron-rich or bulky phosphine ligands can also accelerate the reaction.
-
Additives: The addition of stoichiometric or catalytic amounts of copper(I) salts can significantly enhance the rate of transmetalation.[4] Fluoride sources, such as cesium fluoride (CsF), can also accelerate the reaction by forming a hypervalent tin species.
-
-
Homocoupling of the Organostannane:
-
This is a common side reaction where the organostannane couples with itself.[3] Lowering the reaction temperature, using a different palladium precursor or ligand, or slowly adding the organostannane to the reaction mixture can help to minimize this side product.
-
Conclusion
The Stille coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this exciting and rapidly evolving field.
References
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Lu, N., & Tunge, J. A. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1419. [Link]
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. [Link]
- Wikipedia. (2023). Stille reaction.
Sources
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,4-Difluoro-3-iodopyridine
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for elaborating the versatile building block, 2,4-difluoro-3-iodopyridine, into a diverse array of novel heterocyclic compounds. We delve into the foundational reactivity of this substrate, exploring key transformations including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. The narrative emphasizes the causality behind experimental design, offering field-proven insights and detailed, step-by-step protocols for researchers in medicinal chemistry and drug development. By leveraging the distinct reactivity of the C-I bond and the C-F bonds, this guide serves as a practical manual for accessing complex molecular architectures with potential therapeutic applications.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous commercially available drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability.[2][3] this compound emerges as a particularly valuable starting material due to its trifunctional nature. It possesses:
-
An iodine substituent at the 3-position, which is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions.[4]
-
Two fluorine substituents at the 2- and 4-positions, which activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) and can serve as key pharmacophoric elements in the final compounds.[5]
-
The pyridine nitrogen , which influences the ring's electronic properties and provides a site for potential hydrogen bonding in biological systems.
This combination allows for sequential and site-selective functionalization, making it an ideal precursor for constructing complex heterocyclic libraries for drug discovery programs.
Foundational Synthetic Pathways
The synthetic utility of this compound can be primarily categorized into three major reaction pathways. The choice of pathway is dictated by the desired bond formation and the nature of the target heterocyclic system.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling reactions. [6] Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a bulky phosphine ligand (e.g., XPhos, 5 mol%). [6]2. Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2,4-difluoropyridine derivative.
| Reaction Type | Nucleophile Partner | Typical Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | THF, DMF |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₂CO₃ | Toluene |
| Thiolation | Thiol (RSH) | Pd(dba)₂ / Xantphos | K₃PO₄ | DMF |
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms makes the C-F bonds at positions 2 and 4 susceptible to nucleophilic attack. SNAr reactions on fluoropyridines are generally faster and more efficient than on their chloro- or bromo-analogs due to the high electronegativity of fluorine. [5] Regioselectivity: The C4 position is generally more activated towards nucleophilic attack than the C2 position due to better stabilization of the Meisenheimer intermediate. However, the outcome can be influenced by steric factors of the incoming nucleophile and reaction conditions.
Protocol 4.1: SNAr with an Amine Nucleophile
This protocol details the displacement of a fluorine atom with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the amine nucleophile (1.1-1.5 equiv).
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv) to scavenge the HF generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the mixture and pour it into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Synthesis of Fused Heterocycles via Tandem Reactions
A powerful strategy for building molecular complexity is to combine a cross-coupling reaction with a subsequent intramolecular cyclization. This approach allows for the rapid construction of fused heterocyclic systems.
Protocol 5.1: Synthesis of a Fused Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Analog
This protocol is an adaptation of known methods for synthesizing fused thienopyrimidines, applied to a derivative of our starting material. [7] Conceptual Workflow:
Figure 3: Conceptual workflow for tandem synthesis of a fused heterocycle.
Step-by-Step Methodology (Conceptual):
-
Sonogashira Coupling: Couple this compound with a suitable terminal alkyne bearing a protected amine (e.g., N-Boc-propargylamine) using the conditions outlined in Protocol 3.1 (with appropriate catalyst modifications for Sonogashira, see Table 1).
-
Intermediate Isolation: Purify the resulting 3-alkynyl-2,4-difluoropyridine.
-
Thiolation and Cyclization: Treat the intermediate with a sulfur source (e.g., NaSH) which can displace one of the fluorine atoms (likely at C4).
-
Annulation: Under basic conditions, the newly introduced thiol can undergo intramolecular cyclization onto the alkyne, followed by tautomerization and reaction with the deprotected amine to form the fused pyrimidine ring. This step often requires heating.
-
Final Product: Isolate and purify the novel fused heterocyclic system. This strategy showcases how multiple reactive sites on the starting material can be used in a programmed fashion to build complex architectures.
Metal-Halogen Exchange and Trapping
The C-I bond can be selectively converted into an organometallic species (organolithium or Grignard reagent) via metal-halogen exchange at low temperatures. This reactive intermediate can then be trapped with various electrophiles.
Key Challenge - The "Halogen Dance": In dihalopyridines, the initial organolithium species can be thermodynamically unstable and rearrange to a more stable isomer, a process known as the "halogen dance". [8]For 2-fluoro-3-iodopyridine, lithiation can lead to a rearranged 4-lithiated species.
Controlling Regioselectivity: Continuous-flow chemistry offers a significant advantage by allowing for extremely short residence times at low temperatures, enabling the trapping of the initial, kinetically-favored organolithium species before it has time to rearrange. [8]
Protocol 6.1: Lithiation and Trapping with an Electrophile (Batch Protocol)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, multi-necked flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 15-30 minutes. Note: Longer reaction times may promote the halogen dance.
-
Electrophile Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in THF dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench by the addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Conclusion
This compound is a supremely versatile building block for the synthesis of novel heterocyclic compounds. Its orthogonal reactivity—the C-I bond for cross-coupling and metal-halogen exchange, and the C-F bonds for SNAr—provides a rich toolkit for synthetic chemists. By understanding the principles of reactivity and carefully selecting reaction conditions, ligands, and strategic pathways, researchers can efficiently generate diverse molecular scaffolds tailored for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for exploring the vast chemical space accessible from this valuable precursor.
References
- 2,3-Difluoro-4-iodopyridine | 851386-34-0 | Benchchem. Benchchem.
- Banks, R. E., Haszeldine, R. N., Phillips, E., & Young, I. M. (1967). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 2091-2095.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
- Zhou, Y., Murphy, G. K., & Li, W. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(18), 7045–7069.
- Convenient and efficient access to tri- and tetra-substituted 4-fluoropyridines via a [3 + 2]/[2 + 1] cyclization reaction. ResearchGate.
- Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Organic and Pharmaceutical Chemistry Journal.
- Lee, H. G., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 53(29), 7543-7547.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature, 509(7500), 299-309.
- Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science.
- Sharma, A., Kumar, V., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27698–27718.
- Gemoets, H. P. L., La-Venia, A., Telve, N., & Stevens, C. V. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(2), 481-485.
- El-Kashef, H. S., Farag, A. M., & El-Emary, T. I. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2651-2662.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2,4-Difluoro-3-iodopyridine in API Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 2,4-Difluoro-3-iodopyridine (CAS No. 837364-88-2) as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of two fluorine atoms and a reactive iodine handle on the pyridine core makes this reagent exceptionally valuable for constructing complex molecular architectures, particularly within the domain of kinase inhibitor discovery. We will explore its utility in cornerstone cross-coupling reactions, provide detailed, field-proven protocols, and discuss the underlying chemical principles that govern its reactivity.
Introduction: The Strategic Value of this compound
This compound is a functionalized heterocyclic compound of significant interest to medicinal chemists.[1] Its utility is rooted in a trifecta of structural features:
-
The Pyridine Core: A foundational scaffold in numerous FDA-approved drugs, offering favorable pharmacokinetic properties and diverse interaction points with biological targets.[2]
-
The Iodine at C3: The carbon-iodine bond serves as a highly reactive and regioselective site for palladium-catalyzed cross-coupling reactions. The reactivity trend for aryl halides in these transformations is I > Br > Cl, allowing the C-I bond to be selectively functionalized under mild conditions.[3]
-
The Fluorine Atoms at C2 and C4: The incorporation of fluorine can profoundly alter the properties of the final API. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa to improve oral bioavailability.[4]
Collectively, these features position this compound as a powerful starting material for generating libraries of novel compounds, particularly in the development of targeted therapies like kinase inhibitors.[4][5]
Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern pharmaceutical synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[6] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for forming C(sp²)-C(sp²) bonds.[8] It involves the coupling of an aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9] This reaction is prized for its mild conditions and tolerance of a vast array of functional groups.
General Scheme: (Self-generated image, not from search results)
For a substrate like this compound, the Suzuki coupling provides a direct route to biaryl and heteroaryl-pyridine structures, which are privileged scaffolds in many kinase inhibitors.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is fundamental to API synthesis, and the Buchwald-Hartwig amination provides a powerful and general method for achieving this. This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen, a phenomenon known as the "2-pyridyl problem".[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to sterically shield the palladium center and promote efficient catalysis.[11]
General Scheme: (Self-generated image, not from search results)
This transformation is essential for installing amine functionalities that often serve as key hydrogen-bonding donors or acceptors for target engagement.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond.[12] This reaction is typically co-catalyzed by palladium and copper(I) and proceeds under mild, basic conditions.[3] The resulting arylalkyne products can serve as rigid linkers within a drug molecule or as versatile intermediates for further transformations.[13]
General Scheme: (Self-generated image, not from search results)
Care must be taken to perform the reaction under an inert atmosphere to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).[14]
Application Case Study: Synthesis of a Privileged Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heteroaryl-aryl core structure. The Suzuki-Miyaura coupling of this compound with a suitable arylboronic ester is an exemplary strategy to construct such a scaffold. This section provides a detailed protocol for a representative transformation.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 3-(4-methoxyphenyl)-2,4-difluoropyridine , a representative biaryl structure.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 837364-88-2 | 240.98 | 1.0 | 241 mg | 1.0 |
| 4-Methoxyphenylboronic acid pinacol ester | 161327-01-7 | 234.09 | 1.2 | 281 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 18.3 mg | 0.02 (2 mol%) |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 19.1 mg | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 637 mg | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | - | 4.0 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), 4-methoxyphenylboronic acid pinacol ester (281 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[15]
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Expected Results & Data
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (LC-MS) | >98% |
| ¹H NMR (CDCl₃) | Should show characteristic signals for both the difluoropyridine and methoxyphenyl rings. |
| ¹⁹F NMR (CDCl₃) | Should show two distinct fluorine signals. |
| MS (ESI+) | Expected m/z for [M+H]⁺: 222.07 |
Troubleshooting and Mechanistic Considerations
Low Yields in Suzuki Coupling:
-
Protodeborylation: The boronic acid can be cleaved by base and heat before it couples.[15] Using a more stable pinacol ester, as in the protocol, mitigates this. Milder bases (e.g., K₂CO₃) or lower temperatures can also be effective.[15]
-
Catalyst Deactivation: As previously mentioned, the pyridine nitrogen can poison the palladium catalyst. The use of bulky biaryl phosphine ligands like XPhos is crucial to prevent this and ensure high turnover.[11]
Side Reactions in Amination/Sonogashira:
-
Glaser Coupling (Sonogashira): The oxidative homocoupling of the alkyne is a common side reaction promoted by oxygen.[14] Ensuring a strictly inert atmosphere is critical. Copper-free Sonogashira conditions can also be explored.
-
Dehalogenation: Under harsh conditions, the starting iodide can be reduced. This can be minimized by optimizing reaction conditions, such as using a milder base or lower temperature.[16]
Figure 3: Divergent synthetic pathways from this compound.
Conclusion
This compound is a high-value, versatile building block for modern API synthesis. Its well-defined reactivity at the C-I bond enables strategic and regioselective functionalization through robust palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this reagent for the efficient construction of novel and complex molecular entities, particularly in the pursuit of next-generation targeted therapies.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQYRazO72UJH7V3K1eYU4WFCyXhL90E-NRyL3um2IFRIosqX4Z4N-gaAX8EIzPXizwgN7wT9Ww-tyBAG-_gZ68rUA-GleuYA-rkKmvDWD7e5sJpVEDs6I_PIAx-NU2sQsVK7Y8kfSO75aeTo_RTpHpmPSLqSk8tGtNNQY-CE7Do9zj5RYlLqOkq8L0oE1whvS7anllNpuXp5pk1LAJqsCtDSc6iW6VvwEo-8YMWK-3lmqB4PqN9hhk8aLHjcRc0pD8b13cZiTYCZls3V0VSg==]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-Iodopyridazine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxHTns_HxLcl9ylSput2vcKbORrffJxfq-0dKshMn59_kL6wQMPLnd_uhn2CMYPD22PxMOV2cM-h37s8xzdr1J_VexOzv7lS0vsQBFR8FVPzcn2KG4LUvps40DZ_k3-e6dYyEVf50jgbJjuhs-iG6CbFc6W5yolywm5Zt2hW0jzaUr8AJsI4jCwXfq51ZFc9B1ybpqrUfbeVJxOSnXwcB6xm_-QeXtL_xPHZpvZytww7-bY6pcXpEVSR4ywQ==]
- This compound 837364-88-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/837364]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003248/]
- Application Notes and Protocols for the Use of 3-Fluoro-2-iodopyridine as a Building Block for Kinase Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Tw7M-tEKwcL7GKOuSZujGBCFOp1siTMP6bnOSD4373Vi9NDNdv8IOJXuAT6D83JRoU382p8fCkXq25NoA1WY7fYfRLS-R3b_B4gYmnsZCmmtAYJ6DSgEoorXa8Kua6WV-DmX1OVczyuxy0rL6g0ZcBkWWKLCl0cT-QwYh0B7P3j7BZdlkGcLodSCrCK-kdCm0uRtE9gfD1UTwjOt0mOTUoHXzslwhqSL6isP0R0D2g-WzVlFINQ3JMml_qKQp1rG3P8t1PI8DQrlUTv0]
- Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ttvcN8U68XswA3MkmtgjksrPEWdLXz_bLse-GP_ftt0BwbWzOPifbirvYiKU4TGKeRz0lA6WhG602BpSI51c5u8Dv0s2CJ93G8_TtPkz3vLaeCBBkEqpwunkub98Z3Ix3g1ADVsu9gNiRkQt5UNjRwuRYrBHH-jKcNfkTc9-mL2VjiKQYrREuL1VeuyQkhSjQGBnaZsFgwqnHlU-CCpn27mysPZvdRCT]
- Cross-Coupling Reactions Guide. MilliporeSigma. [URL: https://www.sigmaaldrich.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLpYKOf9mA5zoHydkNlw5Hv26vAH55tZRJN2HUMScZh-qY34bAIofVUA29gKOCnC1m92VTr5eIONtFTZL-9DCGnRKFgixnm4JERg418DaKYlNWLJ2lXAfXeBRSdMqXxJaDt-VjKcQ_30KYHbIH1Uj2uxHJKgHwDSSvZmQvUpdXwbgjXknBIxYIlTdRDHppqJttKWqME_10bNXLtOGKdSbazQjjm2MNAiv6M9VnSKK9ZR4=]
- Discovery and evaluation of 3-(5-Thien-3-ylpyridin-3-yl)-1H-indoles as a novel class of KDR kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/234032228_Discovery_and_evaluation_of_3-5-Thien-3-ylpyridin-3-yl-1H-indoles_as_a_novel_class_of_KDR_kinase_inhibitors]
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpjk6LWqVvdUfEkCansB7zqH0jl-YbxzaMoRRElx9AzI5hPSgRLLS6DSubXLmV2j-TaCYXoGPw2yXZk6RNTf7-Re_nTcPzhy-iNK7H4DXCRVnRO57ZXy2AYMJiQS9-Uyp4bP2TySdZFWucbW3H-sgMAwQQbvZlMDBN8swaXy-mCIQy-BdTggwvddDDjfaqB0J3AQg0yyBEClsMMrU6gb7w32udPZlqB_QGrNKsWgpKbyIiOuv9t4HUrC_6ihcQyKn2hgMJ_g==]
- Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFFjNv36JHqeBPMRw0t0fE_EXewiYkqTReNjzZBwWerYacT4FoC93yfbnJ9sVWx0uG4j1VR1Cd_kb2HjmERXnAi8PX5ymmznjCW0VsYYyLsL4a7etZEAXumfcItFuf3o_sJ294ly70Cw1y4R0wSr1rZMCPygtBrDHqYJfbajc7KA4w8dWXA2LRW6xwgxHNNWjsdydtEuG6YMv1f6gADy-PixBri9a2WlL2GI6W]
- Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsTs2BgDfyp9VSh4VPmFeAHaBE0r_Bw6E7qdqpXHgxHS1f7hK5XAXxrFQbBPWoG6YTn1ml1R7GSKvIQEN_1jCq3cNrvGfiNy41wwI1MMo37jdpCZ11ukzvWZIH-ya3uXnff30Q6Lf13kMGTyZq6pMOYFRvFCADa8PLEnhUn8NmMLs3qp62Jt4C_9vlaG45Dqc2cWwFFL6BGCHmDT7Zlp8di6Xl_A==]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61330761.htm]
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg44GClPqkBtRszryc8awNeNBkc5yDZM2k828ms7cPfiBE3Dl5QM5jWmaYNQyhLrFJVUVKGu7Smo5rDFae-ZKe2SJZpbscmytd5DGuSpBPsxgK7A8dVZu46v6-rX21NNhpo4d2QN3zWhMbMgCd44juTP3rwf_HXwLqPwS3LTj46Ofqvbpcy7Lo3nR_ayZLgPTCImfZciUz5qfe-A-BSRnvuLaeSGfQ3XM=]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20-%20Suzuki.pdf]
- Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19628362/]
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advances-in-synthesis%2C-medicinal-properties-and-of-Sahu-Sreekanth/49962a93132e604f7c179c3d2568779603091c53]
Sources
- 1. 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2 [amp.chemicalbook.com]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmcct.com [jmcct.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2,4-Difluoro-3-iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2,4-Difluoro-3-iodopyridine. This electron-deficient heteroaryl halide presents unique challenges, and this guide offers in-depth troubleshooting advice and detailed protocols to enhance reaction success.
Troubleshooting Guide
Encountering low yields or reaction failures with this compound can be frustrating. This section addresses common issues in a question-and-answer format to help you diagnose and resolve problems efficiently.
Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A low or non-existent yield can stem from several sources. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.[1] Key areas to scrutinize include:
-
Catalyst System: The choice of palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[2]
-
Reaction Conditions: Suboptimal temperature, base, or solvent can significantly hinder the reaction.[3]
-
Reagent Stability: The stability of the boronic acid or its derivative is a frequent culprit, with protodeboronation being a major side reaction.[4][5]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and inadequate inert conditions can lead to catalyst deactivation.[2][6]
Q2: I'm observing a significant amount of 2,4-difluoropyridine as a byproduct. What is causing this, and how can I prevent it?
The formation of 2,4-difluoropyridine is a clear indicator of a competing side reaction known as protodeboronation.[4][5] This occurs when the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your coupling partner and reducing the yield of the desired product.[4] Fluorinated pyridine boronic acids are particularly susceptible to this due to the electron-withdrawing nature of the fluorine atoms and the pyridine ring.[4][5]
To minimize protodeboronation:
-
Modify the Boronic Acid Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[5][7] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[5][8][9]
-
Optimize Reaction Conditions:
-
Lower the Temperature: Higher temperatures accelerate protodeboronation.[4] Consider running the reaction at a lower temperature (e.g., 60-80 °C) if your catalyst is sufficiently active.[4][7]
-
Use a Milder Base: Strong bases can promote the decomposition of the boronic acid.[4] Switching to milder bases like K₃PO₄ or Cs₂CO₃ is often effective.[4][7]
-
Ensure Anhydrous Conditions: While a small amount of water can be beneficial, excess water can serve as a proton source, facilitating protodeboronation.[4][7]
-
Q3: My reaction has stalled, with unreacted this compound remaining. What steps should I take?
A stalled reaction often points to catalyst deactivation or inhibition. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species.[3][5] To overcome this:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[3][10] Their steric bulk shields the palladium center, preventing coordination of the pyridine nitrogen.[3]
-
Use a More Active Precatalyst: Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more effective for challenging couplings as they provide a reliable source of the active Pd(0) species.[1][2]
-
Optimize Catalyst Loading: While typically 1-5 mol% is used, a slightly higher catalyst loading may be necessary to overcome deactivation.[2]
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inappropriate catalyst system; Suboptimal reaction conditions; Reagent instability; Oxygen contamination. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3][10] Optimize base (K₃PO₄, Cs₂CO₃) and solvent.[2] Use a stable boronic ester (pinacol or MIDA).[5][7] Ensure rigorous degassing and a positive inert gas pressure.[6] |
| Protodeboronation | High reaction temperature; Strong base; Excess water; Inherent instability of the boronic acid. | Lower the reaction temperature.[4] Use a milder base.[7] Employ anhydrous solvents.[7] Switch to a more stable boronic ester.[5] |
| Reaction Stalled | Catalyst inhibition by pyridine nitrogen; Catalyst decomposition. | Use bulky, electron-rich phosphine ligands.[3] Consider a more active precatalyst (e.g., Buchwald G3 precatalysts).[1][2] Optimize catalyst loading.[2] |
| Homocoupling Observed | Presence of oxygen; Suboptimal stoichiometry. | Thoroughly degas all solvents and the reaction mixture.[6] Use a slight excess of the boronic acid derivative (1.2-1.5 equivalents).[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
The electronic properties of this compound make it a challenging substrate. The two fluorine atoms and the pyridine nitrogen are strongly electron-withdrawing, which can influence the reactivity of the carbon-iodine bond and the stability of the reaction intermediates.[2] While the electron-deficient nature can facilitate the initial oxidative addition step, it can also make the pyridine nitrogen a more potent inhibitor of the palladium catalyst.[3][5]
Q2: What is the role of the base in the Suzuki coupling reaction?
The base is a critical component of the Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid or ester for the transmetalation step.[2] The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction's success, with milder bases often being preferred for sensitive substrates to minimize side reactions like protodeboronation.[4][7]
Q3: Can I use a boronic acid directly, or is a boronic ester always necessary?
While it is possible to use a boronic acid directly, for challenging substrates like fluorinated pyridines, using a more stable boronic ester derivative is highly recommended.[5][7] Boronic acids, especially heteroaryl boronic acids, are prone to decomposition under the reaction conditions.[11] Pinacol and MIDA esters offer enhanced stability, acting as a "slow-release" reservoir of the active boronic acid, which helps to suppress side reactions and improve the overall yield.[5][8][9]
Q4: How do I choose the right phosphine ligand for my reaction?
For Suzuki couplings involving electron-deficient heteroaryl halides like this compound, the use of bulky and electron-rich phosphine ligands is crucial.[3][12] These ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), serve two main purposes: they promote the rate-limiting oxidative addition step and their steric hindrance prevents the pyridine nitrogen from coordinating to and deactivating the palladium catalyst.[2][3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv.)[7]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.)[3][7]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)[1]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[7]
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and the base.[7]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][6]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst.[7]
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1–0.5 M with respect to the this compound.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][7]
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Royal Society of Chemistry. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
- Molander, G. A., & Pu, Y. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(49), 18432–18439. [Link]
- American Chemical Society. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
- National Institutes of Health. (2016).
- ResearchGate. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- ResearchGate. (2017).
- National Institutes of Health. (2021).
- ResearchGate. (2021). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.
- ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2017). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Side Reactions in the Coupling of 2,4-Difluoro-3-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for troubleshooting cross-coupling reactions involving the versatile but challenging building block, 2,4-Difluoro-3-iodopyridine. Our focus is to move beyond simple protocols and delve into the causality of side reactions, empowering you to optimize your synthetic routes with precision.
The electron-deficient nature of the difluorinated pyridine ring, while beneficial for facilitating the initial oxidative addition step in many palladium-catalyzed reactions, also makes the system susceptible to specific side reactions.[1] This guide provides a structured, question-and-answer approach to diagnose and resolve these common issues.
Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses broad issues applicable across different coupling reaction types.
Q1: My reaction mixture turned black and crashed out. What does this indicate?
A1: The formation of a black precipitate is almost always indicative of palladium black, which results from the agglomeration and precipitation of the Pd(0) catalyst. This signifies catalyst decomposition and a loss of catalytic activity.
-
Causality: This can be caused by several factors:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can be oxidized or otherwise degrade, particularly if oxygen is present.
-
Inappropriate Ligand-to-Metal Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Solution: Re-evaluate your reaction temperature and ensure your phosphine ligands are handled under inert conditions and are of high purity. Consider using more robust, sterically hindered ligands which are known to form more stable catalytic complexes.
Q2: My starting material (this compound) is consumed, but the yield of my desired product is very low. What are the most likely competing reactions?
A2: This is a classic symptom of undesired side reactions consuming your starting material or intermediates. For this compound, the primary culprit is often hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[2] Depending on the coupling partner, other side reactions like homocoupling or protodeboronation (in Suzuki coupling) could also be at play.
-
Diagnostic Action: Analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to 2,4-difluoropyridine (the hydrodehalogenated product). Its presence confirms this side pathway is significant.
Q3: How critical is it to remove oxygen, and what is the most reliable method?
A3: It is absolutely critical. The presence of oxygen is a primary driver for several detrimental side reactions, most notably the homocoupling of boronic acids in Suzuki reactions and alkynes in Sonogashira couplings.[3][4] Oxygen can also oxidize the active Pd(0) catalyst to inactive Pd(II) species and degrade phosphine ligands.
-
Recommended Method (Sparging): For most applications, sparging is highly effective. This involves bubbling an inert gas (argon or nitrogen) through your solvent for 30-60 minutes to displace dissolved oxygen.[3]
-
Best Practice: After sparging the solvent, assemble your reaction vessel while it's still warm from oven-drying, and immediately place it under a positive pressure of inert gas. Add your solid reagents, then subject the sealed vessel to three cycles of vacuum/backfill with inert gas before adding the degassed solvent via syringe.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. However, its success is highly dependent on controlling the reaction environment.
Key Issue 1: Boronic Acid Homocoupling
Q4: I am observing a significant amount of a symmetrical bipyridine byproduct in my reaction. What is causing this homocoupling?
A4: Homocoupling in Suzuki reactions involves the dimerization of your boronic acid coupling partner. This side reaction consumes your nucleophile, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.[3]
-
Primary Causes:
-
Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product.[3][5]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the catalyst must first be reduced in-situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[5][6]
-
Q5: How can I effectively prevent boronic acid homocoupling?
A5: Preventing homocoupling requires a multi-faceted approach focused on rigorous oxygen exclusion and careful selection of your catalyst system.
| Strategy | Action | Rationale |
| Oxygen Exclusion | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. | Prevents the oxidation of Pd(0) to Pd(II), a key step in the oxygen-mediated homocoupling pathway.[3][7] |
| Catalyst Selection | Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). | This eliminates the need for in-situ reduction of the precatalyst, bypassing the homocoupling pathway that can occur during this step.[6] |
| Reaction Staging | Pre-heat the mixture of the palladium catalyst, ligand, base, and this compound in the solvent for 10-15 minutes before adding the boronic acid. | This allows the active Pd(0) catalyst to form and engage in the primary catalytic cycle with the aryl iodide, minimizing its availability for homocoupling the boronic acid when it is added.[7] |
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Key Issue 2: Protodeboronation
Q6: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I confirm and prevent this?
A6: You are likely observing protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[8] This is a very common cause of reduced yield.[9]
-
Confirmation: Analyze your crude reaction mixture for the presence of the arene corresponding to your boronic acid (Ar-H).
-
Prevention:
-
Use Boronic Esters: The most robust solution is to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)).[10] These esters are significantly more resistant to both protodeboronation and oxidation.[5][8]
-
Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water content can suppress this side reaction. Use anhydrous solvents and consider a non-aqueous base like K₃PO₄.
-
Base Selection: The base-catalyzed pathway is highly relevant to Suzuki conditions.[9] Sometimes, using a weaker base can reduce the rate of protodeboronation relative to the rate of productive cross-coupling.[3]
-
Part 3: Troubleshooting Guide for Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, but it is plagued by one dominant side reaction.
Key Issue: Glaser-Hay Homocoupling
Q7: My reaction is producing a high yield of a diyne byproduct instead of my desired alkynylpyridine. What is happening?
A7: This is the Glaser-Hay coupling, an oxidative homocoupling of your terminal alkyne.[4][11] In traditional Sonogashira reactions, this is the most significant side reaction and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Mechanism: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide.[13] In the presence of an oxidant (like atmospheric oxygen), this intermediate can dimerize to form the homocoupled diyne.[11] This process is competitive with the desired transmetalation to the palladium center.
Q8: How can I eliminate Glaser-Hay homocoupling?
A8: The most definitive solution is to switch to a copper-free Sonogashira protocol . The development of modern, highly active palladium/phosphine catalyst systems has made copper co-catalysts unnecessary for many substrates, including reactive aryl iodides like this compound.[13][14]
-
Rationale: By removing the copper(I) salt, you eliminate the essential catalyst for the Glaser-Hay pathway.[12] The reaction then proceeds through a mechanism where the palladium complex directly activates the alkyne. While this can be slower, it is much cleaner.
Reaction Pathway Visualization
Caption: Desired Sonogashira pathway vs. the Glaser homocoupling side reaction.
Part 4: Troubleshooting Guide for Buchwald-Hartwig Amination
This C-N coupling reaction is essential for synthesizing many pharmaceutical compounds. Its main challenge with iodo-pyridines is often hydrodehalogenation.
Q9: I'm trying to couple an amine to this compound, but I'm mostly getting back 2,4-difluoropyridine. How do I favor the C-N coupling?
A9: You are observing hydrodehalogenation, where the C-I bond is cleaved and replaced by a C-H bond. This is a common competitive pathway in Buchwald-Hartwig aminations.[2]
-
Causality: After the initial oxidative addition of the iodopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-I complex can react with a hydride source before it has a chance to couple with the amine. The choice of ligand, base, and temperature heavily influences the relative rates of these two pathways.
-
Solutions:
-
Ligand Choice: This is the most critical parameter. Employing bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos, XPhos, or Josiphos-type ferrocenyl ligands) is crucial. These ligands accelerate the rate-limiting reductive elimination step that forms the C-N bond, allowing it to outcompete the hydrodehalogenation pathway.[2]
-
Base Selection: While strong bases like NaOtBu often give the fastest rates, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[15]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation more than it reduces the rate of the desired amination.[2] Experiment with temperatures in the 80-100 °C range instead of pushing to 110 °C or higher.
-
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups (e.g., esters). Can be aggressive. |
| LiHMDS | Allows for substrates with protic functional groups. Useful for low-temperature reactions. | Solid base is air-sensitive. Incompatible with some groups at high temperatures. |
| Cs₂CO₃ | Excellent functional group tolerance. Often the most effective "weak" base. | Expensive. Can be difficult to stir effectively on a large scale due to its density. |
| K₃PO₄ | Good functional group tolerance. Economically attractive. | Can require higher catalyst loadings or temperatures compared to stronger bases. |
| (Data synthesized from reference[15]) |
Part 5: Optimized Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
-
Drying: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately connect to a Schlenk line or manifold providing positive pressure of an inert gas (Argon is preferred).
-
Degassing: Add your solid, non-volatile reagents (e.g., this compound, catalyst, ligand, base) to the flask under a positive flow of inert gas.
-
Purging: Seal the flask, then gently evacuate the atmosphere and backfill with inert gas. Repeat this cycle a total of three times.[3]
-
Solvent Addition: Add your previously degassed solvent via an airtight syringe.
-
Reagent Addition: Add liquid reagents (e.g., amine, alkyne) via syringe. If adding a solid boronic acid at a later stage, briefly remove the stopper under a strong positive flow of inert gas to add it quickly.
-
Execution: Heat the reaction to the desired temperature with vigorous stirring. Monitor progress by TLC or LC-MS.
Protocol 2: Recommended Starting Conditions for Copper-Free Sonogashira Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
-
Catalyst System:
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
XPhos (4 mol%)
-
-
Base & Solvent:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or 1,4-Dioxane
-
-
Procedure:
-
Follow the inert atmosphere setup in Protocol 1.
-
Combine the iodopyridine, palladium catalyst, and ligand in the flask.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C and monitor for completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
-
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-211-6
- Wikipedia. Sonogashira coupling. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- BenchChem. How to avoid homocoupling in Suzuki reactions of pyridines. URL: https://www.benchchem.com/blog/how-to-avoid-homocoupling-in-suzuki-reactions-of-pyridines/
- HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling?URL: https://www.hzpt.
- Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052918/
- Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. URL: https://www.researchgate.net/publication/51631248_Organotrifluoroborate_Hydrolysis_Boronic_Acid_Release_Mechanism_and_an_Acid-Base_Paradox_in_Cross-Coupling
- Praveen, C., & Kumar, A. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo701476f
- BenchChem. how to avoid homocoupling in Suzuki reactions of aryl halides. URL: https://www.benchchem.com/blog/how-to-avoid-homocoupling-in-suzuki-reactions-of-aryl-halides/
- BenchChem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. URL: https://www.benchchem.com/blog/addressing-the-instability-of-boronic-acids-in-suzuki-miyaura-coupling/
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- Chemistry LibreTexts. (2024). Sonogashira Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.04%3A_Sonogashira_Coupling
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4718820/
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h
- ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. URL: https://www.researchgate.
- Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions. URL: https://portal.research.weizmann.ac.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?URL: https://www.researchgate.net/post/How_to_prevent_metal_catalysed_homocoupling_reaction_of_boronic_acids
- BenchChem. Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine. URL: https://www.benchchem.
- BenchChem. Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. URL: https://www.benchchem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_A_Tenth_Edition_(McMurry)/10%3A_Organohalides/10.08%3A_Organometallic_Coupling_Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Purification of 2,4-Difluoro-3-iodopyridine Reaction Products
Welcome to the dedicated technical support center for the chromatographic purification of 2,4-Difluoro-3-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated pyridine intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this specific molecule and its reaction products, ensuring you achieve the desired purity and yield for your downstream applications.
Understanding the Molecule: Key Chromatographic Considerations
This compound (MW: 240.98 g/mol ) is a solid, electron-deficient pyridine derivative. Its chromatographic behavior is influenced by several key factors:
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can interact strongly with acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, and even degradation of the product on the column.[1]
-
Fluorine Substituents: The two electron-withdrawing fluorine atoms reduce the basicity of the pyridine nitrogen to some extent, which can mitigate, but not eliminate, the strong interaction with silica gel.
-
Iodine Substituent: The iodine atom adds to the molecular weight and can participate in halogen bonding interactions, though its primary influence on polarity is moderate.
-
Potential Impurities: The purity of your final product is highly dependent on the synthetic route employed. Common impurities may include unreacted starting materials (e.g., 2,4-difluoropyridine), regioisomers from the iodination step, and byproducts from subsequent coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and its derivatives.
Issue 1: Significant Peak Tailing in Flash Chromatography
Question: My product is eluting as a broad, tailing peak on my silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Expert Analysis: This is a classic sign of a strong, undesirable interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[4] The analyte molecules that interact more strongly are retained longer, resulting in a "tail."
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent to compete with your product for the active sites on the silica.
-
Recommendation: Add 0.1-1% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate eluent.[4] Start with a low concentration (0.1%) and increase if tailing persists. Be aware that these additives will need to be removed from your final product, typically by evaporation under high vacuum.
-
-
Use of Deactivated Silica: If basic additives are not desirable for your downstream application, consider using a deactivated or end-capped silica gel. These stationary phases have fewer accessible acidic silanol groups.
-
Alternative Stationary Phases: For particularly challenging separations or acid-sensitive compounds, switching to a different stationary phase may be necessary.
Issue 2: Low or No Recovery of the Product
Question: I've run my column, but I have very low recovery of my this compound. Where did my compound go?
Expert Analysis: Low recovery is often due to irreversible adsorption to the stationary phase or degradation on the column.[1] It's also possible that the compound eluted much faster or slower than anticipated.
Solutions:
-
Check for On-Column Degradation: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or you see significant streaking that wasn't present initially, your compound may be degrading on the silica. A 2D TLC can also be used to diagnose on-plate decomposition.[6]
-
Mitigate Strong Adsorption: As with peak tailing, the addition of a basic modifier (triethylamine) to the eluent can prevent your product from permanently sticking to the column.[4]
-
Dry Loading with an Inert Adsorbent: If your compound is not very soluble in the initial, non-polar eluent, you may be tempted to dissolve it in a stronger solvent like dichloromethane for loading. This can disrupt the separation at the top of the column. Instead, use the dry loading technique.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of an inert material like Celite® (diatomaceous earth) or deactivated silica, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Issue 3: Co-elution of Product with an Impurity
Question: I have an impurity that is very close to my product on the TLC plate, and I can't separate them on the column. How can I improve the resolution?
Expert Analysis: Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions. The goal is to exploit subtle differences in their interactions with the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System: The ideal eluent for flash chromatography should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[5]
-
Solvent Screening: Test various binary solvent mixtures. While hexane/ethyl acetate is a common starting point, consider alternatives like dichloromethane/methanol or toluene/ethyl acetate.
-
Ternary Mixtures: Adding a third solvent in a small amount can sometimes dramatically improve selectivity. For example, adding 1-2% methanol to a dichloromethane/hexane mixture can be effective.
-
-
Employ Gradient Elution: A shallow solvent gradient can significantly improve the separation of closely eluting compounds. Start with a mobile phase that is less polar than what gives the ideal TLC Rf and gradually increase the polarity during the run.[4]
-
Orthogonal Chromatography: If normal-phase chromatography on silica is unsuccessful, consider a different separation mode.
-
Reversed-Phase HPLC: This technique separates compounds based on hydrophobicity rather than polarity and is an excellent orthogonal method. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of formic acid or TFA, is a standard choice.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. Based on protocols for similar compounds like 3-fluoro-4-iodopyridine, begin with a 9:1 or 4:1 ratio of hexane to ethyl acetate.[2][4] Adjust the ratio to achieve an Rf value for your product in the 0.2-0.4 range for optimal column separation.
Q2: Can I use reversed-phase HPLC for the final purification?
Absolutely. Preparative reversed-phase HPLC is an excellent method for achieving high purity, especially for smaller quantities or when removing stubborn impurities. A C18 stationary phase is the most common choice. You would typically develop a method using an analytical HPLC first and then scale up to a preparative column.
Q3: My reaction was performed in a high-boiling solvent like DMF or DMSO. How does this affect my purification?
High-boiling solvents can cause significant streaking on TLC plates and interfere with the loading of your column. It is crucial to remove as much of the high-boiling solvent as possible before attempting chromatography. This can be achieved by an aqueous workup (if your product is not water-soluble) followed by evaporation under high vacuum, or by co-evaporation with a lower-boiling solvent like toluene.
Q4: How should I visualize this compound on a TLC plate?
This compound contains an aromatic ring and should be visible under UV light at 254 nm. For reaction products that may not be UV-active, you can use general staining methods like potassium permanganate or p-anisaldehyde stain.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline and should be optimized based on your specific reaction mixture and TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).
-
Develop the plate in a chamber with a starting solvent system of 9:1 hexane/ethyl acetate.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system polarity to achieve an Rf value of approximately 0.25-0.35 for the target compound. If peak tailing is observed, add 0.5% triethylamine to the solvent system.[4]
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material (a silica-to-crude material ratio of 50:1 to 100:1 by weight is a good starting point).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-compacted and level bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column, using gentle positive pressure (flash chromatography).
-
If using a gradient, start with the low-polarity system and gradually increase the concentration of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is suitable for achieving high purity on a smaller scale.
-
Analytical Method Development:
-
Dissolve a small amount of the partially purified or crude material in acetonitrile or methanol.
-
Inject the sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Start with a scouting gradient of 10-90% acetonitrile in water (both containing 0.1% formic acid or TFA) over 15-20 minutes.
-
Based on the retention time of the target compound, optimize the gradient to achieve baseline separation from impurities.
-
-
Preparative HPLC Run:
-
Scale up the optimized analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Dissolve the material to be purified in the mobile phase or a compatible solvent at a concentration that avoids column overload.
-
Inject the sample and run the preparative gradient.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If the product is in an aqueous solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) or lyophilized to obtain the pure product as a solid.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Silica (e.g., 10 µm) |
| Mobile Phase A | n-Hexane | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate | Acetonitrile + 0.1% Formic Acid |
| Typical Gradient | Start with 5-10% B, increase to 20-30% B | Start with 10-20% B, increase to 90-95% B |
| Modifier | 0.1-1% Triethylamine (if tailing occurs) | 0.1% Formic Acid or TFA (for peak shape) |
| Detection | UV (254 nm) on TLC plates | UV (e.g., 254 nm or 220 nm) |
Visualizations
Workflow for Troubleshooting Flash Chromatography Purification
Caption: A decision-making workflow for troubleshooting common flash chromatography issues.
General Purification Strategy
Caption: A general workflow from crude reaction product to high-purity final compound.
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, August 7).
- Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Journal of the Chemical Society, Perkin Transactions 1, (22), 2644-2650.
- University of Warwick.
- European Patent Office. (1986).
- European Patent Office. (1985). Preparation of difluorpyridine compounds (EP 0146924 A2). [Link]
- Google Patents. (1978). Process for making 2,6-difluoro pyridine (US4071521A).
- Interchim. (2020, February). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- Normal-Phase TLC Separation of Enantiomers of 1.
- Kitamura, T., et al. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. The Journal of Organic Chemistry, 86(24), 18300-18303.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Beilstein Journals.
- RSC Publishing.
- University of Rochester, Department of Chemistry.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534-10538.
- ResearchGate. (2014). Stability of aqueous silica nanoparticle dispersions. [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry, 2018, 1-7.
- ResearchGate. (2011). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc.
- Matusheski, N. V., et al. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867-1872.
- ResearchGate. (2014).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Reactions of 2,4-Difluoro-3-iodopyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation, specifically focusing on the use of palladium black in cross-coupling reactions involving 2,4-Difluoro-3-iodopyridine. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues encountered during your synthetic endeavors.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of the pyridine nitrogen, particularly in conjunction with the electron-withdrawing fluorine atoms, can lead to rapid catalyst deactivation, most commonly observed as the formation of palladium black. This guide will delve into the mechanisms behind this deactivation and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in my reaction?
A1: Palladium black is a finely divided, high-surface-area form of elemental palladium.[1] While it can be used as a catalyst in some applications, in the context of homogeneous cross-coupling reactions, its formation signifies the precipitation of the active palladium catalyst from the solution.[2] This aggregation into catalytically inactive clusters leads to a stall in the reaction and low product yields.[3]
Q2: What are the primary mechanisms of palladium black formation with this compound?
A2: The deactivation of palladium catalysts in the presence of pyridine-containing substrates like this compound is a multifaceted issue. The primary pathways include:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, inactive complexes. This is a well-documented phenomenon often referred to as the "2-pyridyl problem," which is exacerbated in substrates where the nitrogen is in proximity to the reaction site.[4][5] The electron-withdrawing fluorine atoms in this compound can further modulate the Lewis basicity of the nitrogen, influencing its coordination behavior.
-
Reductive Elimination of Pd(0): The desired catalytic cycle involves the maintenance of a soluble, active Pd(0) species. However, under certain conditions, these species can aggregate and precipitate as palladium black. This can be triggered by high temperatures, insufficient ligand stabilization, or the presence of impurities.[3]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation or other degradation pathways, especially in the presence of air or impurities.[3] Once the ligand is lost, the "naked" palladium atoms are prone to aggregation.[2]
Q3: How do the fluorine substituents on the pyridine ring affect catalyst deactivation?
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered when using palladium black in reactions with this compound.
| Problem ID | Observation | Potential Cause(s) | Recommended Action(s) |
| PD-TD-001 | Reaction mixture turns black shortly after initiation; reaction stalls. | Rapid Catalyst Aggregation (Palladium Black Formation): - Inadequate ligand stabilization.- High reaction temperature.- Presence of oxygen or other impurities. | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the pyridine nitrogen from coordinating to the palladium center and provide greater stability to the catalytic species.[4][9]2. Temperature Optimization: Run the reaction at the lowest effective temperature. Consider a stepwise increase in temperature to find the optimal balance between reaction rate and catalyst stability.3. Rigorous Degassing: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the mixture. Maintain a positive inert atmosphere throughout the reaction.[3] |
| PD-TD-002 | Low to moderate yield, with starting material still present. | Catalyst Poisoning by Pyridine Nitrogen: - The pyridine nitrogen is coordinating to the palladium, inhibiting the catalytic cycle. | 1. Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the pyridine nitrogen, preventing it from poisoning the palladium catalyst. This should be explored cautiously as it can also affect the transmetalation step.2. Ligand Screening: As with PD-TD-001, a systematic screening of bulky and electron-rich ligands is crucial. |
| PD-TD-003 | Formation of 2,4-difluoropyridine as a significant byproduct. | Hydrodehalogenation: - The iodo-substituent is being replaced by a hydrogen atom. | 1. Base Selection: The choice of base can influence the extent of hydrodehalogenation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that minimizes this side reaction.[4]2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for this side reaction. |
| PD-TD-004 | Inconsistent results between batches. | Reagent Quality: - Impurities in the this compound, coupling partner, or solvents. | 1. Reagent Purification: Purify all starting materials before use. Solvents should be freshly distilled from an appropriate drying agent.2. Catalyst Quality: Use a fresh, high-purity palladium source. Pre-catalysts can sometimes offer more consistent results. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3.0 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: this compound (1.0 equiv.) is added, followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow for Catalyst Deactivation
This workflow provides a systematic approach to diagnosing and resolving catalyst deactivation issues.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Visualizing Deactivation Pathways
The following diagram illustrates the key pathways leading to the deactivation of a palladium catalyst in the presence of this compound.
Caption: Key pathways of palladium catalyst deactivation.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine. BenchChem.
- Pérez-Temprano, M. H., et al. (2015). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science, 6(11), 6374-6380.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-iodopyridine. BenchChem.
- Chemistry LibreTexts. (2023).
- RSC Publishing. (2015). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
- Ogoshi, S., & Ohashi, M. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem Technical Support Team. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromopyridine. BenchChem.
- Organic Chemistry Frontiers (RSC Publishing). (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- National Institutes of Health. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- SciSpace. (2001).
- Chemistry LibreTexts. (2023). Heck Reaction.
- National Institutes of Health. (2014).
- Littke, A. F., & Fu, G. C. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. The Journal of Organic Chemistry, 65(20), 6372-6375.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-iodopyridine. BenchChem.
- Wikipedia. (n.d.). Palladium black.
- MDPI. (2018).
- BenchChem Technical Support Team. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs.
- ResearchGate. (2022).
- ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- MDPI. (2020).
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in Buchwald-Hartwig amination of 2,4-Difluoro-3-iodopyridine
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 2,4-Difluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique electronic properties of the this compound substrate present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and reproducible results.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific problems you may be encountering in your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why am I experiencing low or no conversion of my this compound starting material?
Low conversion is a common issue and can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Potential Cause 1: Inefficient Catalyst System
The combination of the palladium precursor and the ligand is critical for the success of the Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring can make oxidative addition more challenging.
-
Expert Insight: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote the oxidative addition step. Insufficiently bulky or electron-rich ligands may lead to slow or no reaction.
-
Solution:
-
Ligand Selection: Consider using more electron-rich and sterically hindered ligands such as RuPhos, XPhos, or BrettPhos. These have demonstrated effectiveness in challenging aminations.
-
Catalyst Loading: While a typical catalyst loading is 1-2 mol %, you may need to increase this to 3-5 mol % for difficult substrates.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Ensure they are of high purity and stored under an inert atmosphere.
-
Potential Cause 2: Inactive Catalyst
The active Pd(0) species is susceptible to oxidation. Improper handling or impurities can lead to catalyst deactivation.
-
Expert Insight: The pre-catalyst, a stable complex of palladium and the chosen ligand, often provides more consistent results by ensuring the correct palladium-to-ligand ratio and generating the active Pd(0) species in situ.
-
Solution:
-
Use a Pre-catalyst: Employing a pre-catalyst like (RuPhos)₂PdCl₂ or (XPhos)Pd G3 can lead to more reproducible results.
-
Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up and maintained under a dry, inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.
-
Potential Cause 3: Inappropriate Base
The choice and strength of the base are crucial for the deprotonation of the amine and the subsequent reductive elimination step.
-
Expert Insight: A base that is too weak will not efficiently deprotonate the amine, stalling the catalytic cycle. Conversely, a base that is too strong can lead to side reactions, such as the decomposition of the starting material or catalyst.
-
Solution:
-
Base Selection: For the amination of this compound, a moderately strong base is often optimal. Consider switching to bases like NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can also be influenced by the pKa of the amine being coupled.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. If the base is not soluble, the reaction will be heterogeneous and may proceed slowly.
-
Potential Cause 4: Unfavorable Reaction Conditions
Temperature and solvent can significantly impact the reaction rate and yield.
-
Expert Insight: The Buchwald-Hartwig amination often requires elevated temperatures to proceed at a reasonable rate. The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
-
Solution:
-
Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Monitor for any signs of decomposition.
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting workflow for low conversion in the Buchwald-Hartwig amination.
Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?
The formation of side products can be a major contributor to low yields of the desired aminated product.
Potential Side Reaction 1: Hydrodehalogenation
This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,4-difluoropyridine.
-
Expert Insight: Hydrodehalogenation can occur when there are sources of protons in the reaction mixture, or through a competing reductive elimination pathway from a palladium-hydride intermediate.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Water can be a proton source.
-
Amine Purity: Use a high-purity amine. Some amine sources can contain water or other protic impurities.
-
Base Choice: A weaker base might favor this side reaction if it leads to the formation of water.
-
Potential Side Reaction 2: Homocoupling of the Amine
This results in the formation of a hydrazine-type dimer of the starting amine.
-
Expert Insight: This side reaction is less common but can occur, particularly at high temperatures or with certain catalyst systems.
-
Solution:
-
Lower Temperature: If you suspect amine homocoupling, try running the reaction at a lower temperature for a longer period.
-
Ligand Screening: Some ligands may be more prone to promoting this side reaction. A screen of different ligands could identify one that favors the desired cross-coupling.
-
Potential Side Reaction 3: Decomposition of the Starting Material
The electron-deficient this compound can be susceptible to nucleophilic attack, especially at high temperatures and in the presence of a strong base.
-
Expert Insight: The fluoride groups on the pyridine ring are activating for nucleophilic aromatic substitution. The amine or the base could potentially act as a nucleophile.
-
Solution:
-
Temperature Control: Avoid excessively high temperatures.
-
Base Strength: If you are using a very strong base like LiHMDS, consider switching to a weaker one like Cs₂CO₃.
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.
Q2: Which palladium source and ligand should I start with for this substrate?
For a challenging substrate like this compound, a good starting point is a combination known for its high activity and broad substrate scope.
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A reliable source of Pd(0). |
| Ligand | RuPhos or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition. |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases. |
| Solvent | Toluene or Dioxane | Aprotic solvents with good solubility for the reactants. |
| Temperature | 100 °C | A good starting temperature to ensure a reasonable reaction rate. |
Q3: How do I properly set up the reaction to ensure an inert atmosphere?
Maintaining an inert atmosphere is critical for the success of the Buchwald-Hartwig amination.
Step-by-Step Protocol for Reaction Setup:
-
Drying Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Adding Solids: To a reaction flask equipped with a magnetic stir bar, add the palladium precursor, ligand, and base.
-
Inerting the Flask: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Adding Liquids: Add the anhydrous solvent via a syringe.
-
Degassing the Solvent: Bubble argon or nitrogen through the solvent for 20-30 minutes to remove any dissolved oxygen.
-
Adding Reactants: Add the this compound and the amine via syringe.
-
Heating: Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas.
General Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. It should be optimized for each specific amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol %)
-
RuPhos (0.04 mmol, 4 mol %)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.
-
Add this compound to the vial.
-
Seal the vial and add anhydrous toluene, followed by the amine.
-
Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL:[Link]
- Title: Recent Advances in the Buchwald-Hartwig Amination Source: Chemical Reviews URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL:[Link]
Technical Support Center: Stille Coupling of 2,4-Difluoro-3-iodopyridine & Tin Byproduct Removal
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Stille coupling reactions involving 2,4-Difluoro-3-iodopyridine. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and detailed protocols to effectively manage and remove tin byproducts from your reactions. The clean and efficient synthesis of the resulting fluorinated pyridine derivatives is often crucial in medicinal chemistry and drug development, making the complete removal of toxic organotin residues a critical step.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in the Stille coupling of this compound?
A1: In a typical Stille coupling, the primary tin byproducts you will encounter are trialkyltin halides (e.g., tributyltin iodide), hexaalkylditins (e.g., hexabutylditin), and any unreacted organostannane reagent.[1] These byproducts are known for their toxicity and can be challenging to separate from the desired product due to their often similar polarity.[2] For applications in drug discovery, it is often necessary to reduce tin levels to the parts-per-million (ppm) range.[3]
Q2: Why is the removal of these tin byproducts so critical in drug development?
A2: Organotin compounds are highly toxic and can interfere with biological assays, leading to false positives or inaccurate results.[2][3] Their presence can also inhibit subsequent catalytic reactions. For preclinical and clinical development, stringent control of impurities is a regulatory requirement. Therefore, effective removal of tin residues is paramount to ensure the purity, safety, and efficacy of the synthesized compounds.
Q3: I performed an aqueous workup with potassium fluoride (KF), but I'm still seeing tin residues in my product. What could be the issue?
A3: Several factors can lead to the incomplete removal of tin byproducts with a KF wash. Insufficient stirring or contact time can prevent the complete precipitation of the tin fluoride; vigorous stirring for at least an hour is recommended.[1] A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, which can hinder efficient separation; in such cases, filtering the biphasic mixture through a pad of Celite® is an effective solution.[1][4] Additionally, if you have significant amounts of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pretreatment with iodine (I₂) to convert them to the corresponding iodide is advisable before the KF wash.[1][5]
Q4: Are there non-aqueous methods for removing tin byproducts, especially for water-sensitive products?
A4: Yes, several non-aqueous methods are highly effective. Flash chromatography using silica gel that has been pre-treated with 2-5% triethylamine in the eluent is a widely used and robust technique.[1][2][5] Another excellent method involves using a stationary phase of 10% w/w anhydrous potassium carbonate mixed with silica gel for column chromatography, which has been shown to reduce organotin impurities to below 15 ppm.[3][4] For solid products, recrystallization can be a very powerful purification method.[6]
Q5: How can I visualize tin byproducts on a TLC plate?
A5: While many organotin compounds are not UV-active, they can often be visualized using specific stains. An iodine chamber is a simple and effective method, as iodine has a high affinity for many organic compounds, including organotins.[7] Additionally, a potassium permanganate stain can be used, which will react with oxidizable species, including some tin compounds, to give yellow-brown spots on a purple background.[8] For more specific visualization, a colorimetric method using xylenol orange and bromine water has been reported to produce purple-red spots for various organotin compounds.[9]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent tin signals in NMR despite purification | - Incomplete reaction of the organostannane. - Inefficient removal of byproducts during workup. - Co-elution of tin species with the product during chromatography. | - Optimize Reaction: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Consider adding a slight excess of the iodopyridine if the stannane is the limiting reagent. - Enhance Workup: Increase the concentration and/or volume of the aqueous KF solution and extend the stirring time.[1] Filter through Celite to remove any precipitated tin fluoride.[4][5] - Modify Chromatography: Use triethylamine-treated silica gel or a potassium carbonate/silica gel mixture for column chromatography.[2][3][4][5] |
| Low recovery of the desired product after workup | - Adsorption of the product onto precipitated tin fluorides or Celite®.[1] - Degradation of a sensitive product on acidic silica gel.[1] - Loss of a water-soluble product into the aqueous layer during extraction.[1] | - Improve Filtration: After filtering through Celite®, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product. - Neutralize Silica: Use triethylamine-treated silica gel for chromatography to prevent degradation of acid-sensitive products.[1][2][5] - Back-Extraction: If your product has some water solubility, perform a back-extraction of the aqueous layers with fresh organic solvent.[1] |
| Formation of an emulsion during aqueous KF wash | - High concentration of reactants or byproducts. - Vigorous shaking in the separatory funnel. | - Dilute: Dilute the organic layer with more solvent before washing. - Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break the emulsion.[1] - Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. |
| Product appears to be contaminated with a less polar tin species | - Presence of unreacted organostannane or hexabutylditin. | - Iodine Treatment: Before the KF wash, treat the reaction mixture with a solution of iodine in the organic solvent to convert these species to the more polar tributyltin iodide.[1][5] - DBU/Iodine Workup: An alternative is to add a slight excess of DBU followed by an ethereal solution of iodine until the color persists, then proceed with purification.[3] |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
This is the most common and often the first-line method for removing the bulk of tin byproducts.
-
Reaction Quenching: Once the Stille coupling is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF.[10] Shake the funnel vigorously for at least one minute.[1] Allow the layers to separate. A white precipitate of tributyltin fluoride may form at the interface.
-
Precipitate Removal: If a significant amount of solid precipitate forms, filter the entire biphasic mixture through a pad of Celite®.[1][4][5]
-
Separation and Drying: Return the filtrate to the separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: The crude product can then be further purified by flash column chromatography.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This method is particularly effective for removing residual tin species that may persist after an aqueous workup.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Triethylamine Addition: Add triethylamine to the slurry to a final concentration of 2-5% (v/v).[1][2][5]
-
Column Packing: Pack a chromatography column with the triethylamine-treated silica slurry.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent gradient to separate your product from the tin byproducts. The basic nature of the silica will help to retain the tin species.
Protocol 3: Purification using Tin Scavengers
For instances where exceptionally low levels of tin are required, silica-based metal scavengers can be employed.
-
Scavenger Selection: Choose a suitable tin scavenger, such as SiliaMetS Cysteine, which is known to be effective for tin removal.[11]
-
Incubation: After a preliminary workup (e.g., a quick aqueous wash), dissolve the crude product in a suitable organic solvent. Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of tin) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-16 hours.
-
Filtration: Filter off the scavenger resin and wash it with fresh solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the removal of tin byproducts.
References
- Wikipedia. Stille reaction. [Link]
- NROChemistry. Stille Coupling. [Link]
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
- OpenOChem Learn. Stille Coupling. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]
- Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
- Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
- Gallagher, W. P., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173–4176. [Link]
- Google Patents.
- Renaud, P., Lacôte, E., & Quaranta, L. (1998). Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Tetrahedron Letters, 39(15), 2123–2126. [Link]
- University of California, San Diego. TLC Stains. [Link]
- Organic Chemistry. TLC stains. [Link]
- Common Organic Chemistry.
- ResearchGate. Workup for removing tin byproducts ?[Link]
- ChemicalDesk.Com. (2011, June 28).
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society, 123(14), 3194–3204. [Link]
- EPFL.
- Johnson M
- Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. allchemist.blogspot.com [allchemist.blogspot.com]
- 8. TLC stains [reachdevices.com]
- 9. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. silicycle.com [silicycle.com]
Impact of base and solvent on 2,4-Difluoro-3-iodopyridine reactivity
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-3-iodopyridine. The following information is designed to help you navigate the complexities of its reactivity, particularly concerning the critical choice of base and solvent.
Introduction: The Versatile but Sensitive Building Block
This compound is a valuable building block in medicinal chemistry and materials science due to its three distinct reactive sites. The iodine atom is susceptible to metal-catalyzed cross-coupling reactions, while the fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr). However, the interplay of these reactive sites, influenced by the reaction conditions, can lead to unexpected outcomes. This guide will help you understand and control these factors for successful and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
You are attempting to couple this compound with a boronic acid derivative but observe low conversion to the desired product.
Possible Causes and Solutions:
-
Inappropriate Base Selection: The choice of base is critical in Suzuki-Miyaura reactions. A base that is too weak may not efficiently activate the boronic acid, while an overly strong base can lead to side reactions, such as decomposition of the starting material or catalyst.
-
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. These bases are known to be effective in promoting the transmetalation step.
-
Screen Different Bases: Perform a small-scale screen with various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to identify the optimal choice for your specific substrate.
-
-
-
Solvent Mismatch: The solvent system must be able to dissolve both the organic and inorganic components of the reaction and facilitate the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure Biphasic System (if applicable): Many Suzuki reactions benefit from a biphasic solvent system, such as 1,4-dioxane/water or toluene/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Consider Aprotic Polar Solvents: For some systems, a single aprotic polar solvent like DMF or DME can be effective, particularly if your substrates are highly soluble in them.
-
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or side reactions.
-
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
-
Use High-Purity Reagents: Ensure your this compound, boronic acid, and other reagents are of high purity.
-
-
Troubleshooting Flowchart: Optimizing Suzuki-Miyaura Coupling
Caption: Decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) of Fluorine
During a cross-coupling reaction or when treating with a nucleophilic base, you observe the displacement of one or both fluorine atoms instead of the intended reaction at the iodine.
Possible Causes and Solutions:
-
Strongly Nucleophilic Base/Reagent: Certain bases, especially if they are also good nucleophiles (e.g., alkoxides, amines), can directly attack the electron-deficient pyridine ring, leading to SNAr.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Replace the nucleophilic base with a non-nucleophilic one like Cs₂CO₃, K₃PO₄, or an organic base such as DBU or DIPEA.
-
Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the desired cross-coupling. Lowering the reaction temperature can favor the intended pathway.
-
-
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
-
Troubleshooting Steps:
-
Change to a Less Polar Solvent: Consider switching to a less polar solvent like toluene or 1,4-dioxane to disfavor the SNAr pathway.
-
-
Data Summary: Impact of Base and Solvent on SNAr
| Base | Solvent | Desired Product Yield (%) | SNAr Byproduct (%) |
| NaOtBu | DMF | 25 | 60 |
| Cs₂CO₃ | 1,4-Dioxane | 85 | <5 |
| K₃PO₄ | Toluene | 82 | <5 |
Note: These are representative yields and will vary based on the specific nucleophile and reaction conditions.
Issue 3: Formation of Homocoupling Byproducts
You observe the formation of a significant amount of the homocoupled product of your coupling partner (e.g., boronic acid homocoupling in Suzuki reactions).
Possible Causes and Solutions:
-
Presence of Oxygen: As mentioned earlier, oxygen can lead to the oxidative homocoupling of boronic acids.
-
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure your reaction setup is completely free of oxygen. Use a Schlenk line or a glovebox for sensitive reactions.
-
-
-
Incorrect Stoichiometry: An excess of the coupling partner can sometimes favor homocoupling.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often optimal, but a large excess should be avoided.
-
-
-
Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to the this compound is slow, it can provide an opportunity for side reactions like homocoupling to occur.
-
Troubleshooting Steps:
-
Screen Ligands: The choice of phosphine ligand can significantly impact the rate of oxidative addition. Consider screening different ligands (e.g., SPhos, XPhos, RuPhos) to find one that accelerates the desired catalytic cycle.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I perform a lithiation or Grignard reaction on this compound?
A1: Yes, but with caution. The iodine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi, s-BuLi) or magnesium (to form a Grignard reagent). However, these organometallic intermediates are highly reactive and can be unstable.
-
Key Considerations:
-
Low Temperatures: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition and side reactions, such as attack on the pyridine ring.
-
Anhydrous Conditions: Strict anhydrous conditions are essential, as any moisture will quench the organometallic intermediate.
-
Choice of Base/Metal: The choice of organolithium reagent is important. For example, n-BuLi is generally more straightforward to handle than the more reactive t-BuLi.
-
Experimental Protocol: Lithiation and Quenching with an Electrophile
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete metal-halogen exchange.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Q2: Which fluorine atom is more susceptible to SNAr?
A2: The fluorine at the C4 position is generally more susceptible to nucleophilic attack than the fluorine at the C2 position. This is due to the electron-withdrawing effect of the nitrogen atom, which makes the C4 position more electrophilic. The intermediate formed by nucleophilic attack at C4 is better stabilized by resonance.
Reaction Mechanism: SNAr at C4
Caption: Simplified mechanism of nucleophilic aromatic substitution at the C4 position.
Q3: What are the best practices for storing and handling this compound?
A3: this compound is a stable compound but should be handled with standard laboratory precautions.
-
Storage: Store in a cool, dry, and well-ventilated area away from light and incompatible substances. Keep the container tightly sealed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
References
- Suzuki-Miyaura Cross-Coupling Reactions: For a comprehensive overview of the mechanism and applications, see: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Nucleophilic Aromatic Substitution: For a detailed explanation of the SNAr mechanism, refer to standard organic chemistry textbooks or review articles such as: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (A general reference, no specific link available for the entire book). A relevant online resource is: Nucleophilic Aromatic Substitution. LibreTexts Chemistry. [Link]
- Organolithium Reagents in Synthesis: For information on the use of organolithium reagents in organic synthesis, see: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (A general reference, no specific link available for the entire book). A useful online overview is: Organolithium Reagent. Wikipedia. [Link]
Technical Support Center: Recrystallization of 2,4-Difluoro-3-iodopyridine Derivatives
Welcome to the technical support center for the purification of 2,4-Difluoro-3-iodopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for recrystallization, a critical purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for the recrystallization of this compound derivatives?
A1: The primary principle for solvent selection is "like dissolves like"; polar compounds are generally more soluble in polar solvents.[1][2] Given that this compound has a polar pyridine ring and halogen substituents, it exhibits a degree of polarity.[3] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1][4] It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one.[1][5]
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solvent's boiling point is higher than the compound's melting point or if the solution is cooled too rapidly.[1][6] To resolve this, try reheating the solution to redissolve the oil and then allow it to cool more slowly.[1] You might also consider adding more solvent to the hot solution or using a lower-boiling point solvent.[6][7]
Q3: No crystals are forming even after the solution has cooled to room temperature. What steps can I take to induce crystallization?
A3: A failure to crystallize upon cooling may indicate a supersaturated solution or the presence of impurities that inhibit nucleation.[4][8] Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[1]
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled solution. This provides a template for crystal growth.[1]
-
Concentration: If too much solvent was used, some of it can be boiled off to increase the concentration of the solute.[1][7]
-
Further Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.[4]
Q4: How do impurities affect the recrystallization process and the quality of the final product?
A4: Impurities can significantly impact crystallization by influencing nucleation, growth rates, and crystal morphology.[8][9] They can sometimes inhibit crystal formation or get incorporated into the crystal lattice, reducing the purity of the final product.[10][11] The goal of recrystallization is to choose a solvent where the desired compound is soluble at high temperatures and insoluble at low temperatures, while the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).[4]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the recrystallization of this compound derivatives.
Solvent Selection and Optimization
A systematic approach to solvent selection is crucial for successful recrystallization. The following table provides a starting point for screening solvents for this compound derivatives based on predicted solubility.[3]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecular polarity is compatible with these solvents.[3] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Favorable dipole-dipole interactions are expected between the solvent and the polar this compound.[3] |
| Ethers | Diethyl ether, THF | Moderate to High | These solvents possess some polarity and can engage in dipole-dipole interactions.[3] |
| Esters | Ethyl Acetate | Moderate | The intermediate polarity of ethyl acetate suggests moderate solubility.[3] |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the presence of halogen atoms in both the solute and solvent.[3] |
| Non-polar | Hexane, Cyclohexane | Low | A significant polarity mismatch is likely to result in poor solubility.[3] |
Experimental Protocol for Solvent Screening:
-
Place approximately 50 mg of your crude this compound derivative into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a maximum of 1 mL of solvent has been added.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath.
-
An ideal solvent will dissolve the compound completely upon heating.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.
Troubleshooting Solvent Selection:
-
Issue: No single solvent provides the desired solubility profile.
-
Solution: A mixed-solvent system can be employed.[4][12] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[12][13] The two solvents must be miscible.[14] A common procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, indicating the onset of crystallization.[12][14] Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[12]
Caption: Workflow for mixed-solvent recrystallization.
-
Dealing with Colored Impurities
-
Issue: The recrystallized product is still colored, indicating the presence of impurities.
-
Solution: If the colored impurities have similar solubility profiles to your compound, they will co-crystallize. In such cases, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The activated charcoal adsorbs the colored impurities.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude compound in the appropriate hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
Low Recovery of Purified Product
-
Issue: The yield of recrystallized product is significantly lower than expected.
-
Possible Causes and Solutions:
-
Too much solvent was used: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[1][7] To remedy this, you can try to evaporate some of the solvent and re-cool the solution.[1]
-
Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.[4] To prevent this, use a pre-heated funnel and flask for the hot filtration.[4]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the yield.[4]
-
-
General Recrystallization Workflow
The following diagram outlines the general steps for a successful recrystallization.
Caption: A generalized workflow for the recrystallization process.
References
- Technical Support Center: Purification of Halogenated Pyridine Intermediates - Benchchem. (n.d.).
- Recrystallization. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Impact of impurities on crystal growth. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
- How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13).
- Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.).
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.).
- recrystallization-2.doc.pdf. (n.d.).
- 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7).
- How the impurities in the solute can affect the induction time during crystallization. (2016, November 18).
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
- A Technical Guide to the Solubility of 3-Fluoro-2-iodopyridine in Common Organic Solvents - Benchchem. (n.d.).
- Problems in recrystallization - Biocyclopedia. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Identifying byproducts in Sonogashira coupling of 2,4-Difluoro-3-iodopyridine by MS
Introduction
Welcome to the technical support guide for troubleshooting Sonogashira coupling reactions, with a specific focus on the synthesis involving 2,4-Difluoro-3-iodopyridine. As a potent electrophile in cross-coupling, this substrate is invaluable in the synthesis of complex molecules for pharmaceutical and materials science applications. However, like any sophisticated chemical transformation, the Sonogashira reaction is not without its potential for side reactions. This guide is structured as a series of frequently asked questions (FAQs) to help you rapidly diagnose unexpected results, identify common byproducts using mass spectrometry, and implement effective solutions to optimize your reaction outcomes.
FAQ: Common Issues & Initial Diagnosis
Q1: My LC-MS analysis shows multiple unexpected peaks besides my starting material and desired product. What are the most likely culprits?
This is a common scenario in Sonogashira couplings. The reaction is sensitive to conditions, and several side reactions can occur concurrently. The most prevalent byproducts arise from three main pathways:
-
Homocoupling of the Terminal Alkyne (Glaser-Hay Coupling): This is often the most significant byproduct, especially in copper-co-catalyzed reactions. It results in a dimer of your alkyne starting material.[1][2]
-
Hydrodehalogenation of the Aryl Iodide: The iodine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 2,4-Difluoropyridine.[3]
-
Homocoupling of the Aryl Iodide: Although typically less common than alkyne homocoupling, two molecules of this compound can couple to form a di-pyridyl byproduct.
The presence and ratio of these byproducts can provide valuable clues about your reaction conditions, such as the presence of oxygen or the activity of your catalyst.
Q2: I see a black precipitate forming in my reaction vessel. What is it and how does it affect my reaction?
The formation of a black precipitate is typically palladium black, which results from the decomposition and agglomeration of the Pd(0) catalyst.[4] This is detrimental to the reaction as it removes the active catalyst from the catalytic cycle, leading to low or no yield of the desired product. Common causes include:
-
Presence of Oxygen: The Pd(0) species is sensitive to air.[2][5]
-
High Temperatures: While sometimes necessary for less reactive substrates, excessive heat can accelerate catalyst decomposition.[6]
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[4]
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. Use high-purity reagents and anhydrous solvents.
Deep Dive: Identifying Specific Byproducts by MS
To definitively identify byproducts, you must compare the experimental m/z values from your mass spectrum with the calculated exact masses of potential structures. The table below provides the expected m/z for the protonated molecule [M+H]⁺ of the key species in a model reaction between this compound and phenylacetylene.
| Compound Name | Role | Molecular Formula | Exact Mass (Da) | Expected m/z [M+H]⁺ |
| This compound | Starting Material | C₅H₂F₂IN | 240.9192 | 241.9265 |
| Phenylacetylene | Starting Material | C₈H₆ | 102.0469 | 103.0542 |
| 2,4-Difluoro-3-(phenylethynyl)pyridine | Desired Product | C₁₃H₇F₂N | 215.0546 | 216.0619 |
| 1,4-Diphenylbuta-1,3-diyne | Glaser Byproduct | C₁₆H₁₀ | 202.0783 | 203.0856 |
| 2,4-Difluoropyridine | Hydrodehalogenation | C₅H₃F₂N | 115.0233 | 116.0306 |
| 3,3'-bis(2,4-difluoropyridine) | Aryl Homocoupling | C₁₀H₄F₄N₂ | 232.0318 | 233.0391 |
Q3: I have a prominent peak corresponding to the dimer of my alkyne. Why did this form and how can I prevent it?
This is the classic Glaser-Hay homocoupling byproduct.[1] Its formation is primarily driven by the copper(I) co-catalyst in the presence of oxygen.[2][7] The oxygen oxidizes the copper(I) acetylide intermediate, leading to dimerization.
Mechanism of Formation: The copper cycle, which is meant to generate a copper acetylide for transmetalation to palladium, can be intercepted by an oxidant (O₂). This leads to an oxidative coupling of two copper acetylide species.
Troubleshooting & Prevention:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask, solvents, and reagents are completely free of oxygen. Use a robust inert gas manifold and degas solvents by sparging with argon or nitrogen for at least 30 minutes.[5]
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Consider "Copper-Free" Conditions: For particularly sensitive substrates, a copper-free Sonogashira protocol can completely eliminate the Glaser coupling pathway.[8][9] These reactions may require a different palladium ligand system or slightly higher temperatures but are often very effective.[8]
Q4: My MS data shows a peak at m/z 116.03, which corresponds to 2,4-Difluoropyridine. How was this byproduct generated?
This is the result of hydrodehalogenation, where the C-I bond is cleaved and replaced with a C-H bond.[3] This side reaction can occur through various mechanisms within the palladium catalytic cycle. Often, a proton source in the reaction mixture (such as trace water or the amine base itself) can intercept a palladium-aryl intermediate before the alkyne coupling can occur.
Troubleshooting & Prevention:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Using molecular sieves in the reaction flask can be beneficial.
-
Choice of Base and Solvent: Some bases and solvents can be more prone to facilitating hydrodehalogenation. For instance, using a non-coordinating, anhydrous base like potassium carbonate or cesium carbonate instead of an amine can sometimes mitigate this issue.[10]
-
Reaction Temperature: Lowering the reaction temperature, if the main reaction kinetics allow, can sometimes reduce the rate of this side reaction.
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and side reactions is key to troubleshooting.
Caption: Main Sonogashira reaction cycle and competing byproduct pathways.
Protocol Hub: Recommended Experimental Procedures
Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point, optimized to reduce common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Copper(I) Iodide (CuI) (1 mol%)
-
Triethylamine (TEA) (3.0 equiv), anhydrous
-
Toluene or THF, anhydrous and degassed
Procedure:
-
To a dry, oven-baked flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.01 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (Toluene or THF) via syringe, followed by anhydrous TEA.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. golden.com [golden.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira_coupling [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance in coupling reactions with 2,4-Difluoro-3-iodopyridine
Initiating Data Collection
I'm starting by zeroing in on data. I'm deep diving into Google, focusing searches on tackling steric hindrance within coupling reactions. My primary focus is on reactions using 2,4-difluoro-3-iodopyridine and common coupling partners. I'm compiling literature and identifying key strategies.
Analyzing Reaction Specifics
I'm now zeroing in on reaction specifics. I'm focusing my Google searches to zero in on strategies to overcome steric hindrance in coupling reactions that use this compound and common coupling partners. I'm also now searching for academic papers, review articles, and technical notes that supply concrete examples. I plan to organize the gathered information into a technical support center format. I will synthesize the collected data to explain the underlying chemical principles.
Planning Deep Dives
I'm now planning my next set of deep dives. I'll target Google searches at Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound, focusing on steric hindrance mitigation strategies. Parallel searches will pinpoint academic papers and supplier notes for specific examples. I'll structure this as a technical support center with troubleshooting guidance.
Analyzing Steric Hindrance
I've been immersed in the nuances of steric hindrance, especially concerning Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The literature provides ample insights on ligand design, with an emphasis on how specific catalysts overcome this obstacle. I am currently evaluating strategies for mitigating its effects.
Refining Search Parameters
I'm now zeroing in on the specific challenges of this compound. The existing data is useful, but too general. This substrate’s electron-deficient ring and steric bulk demand a tailored approach. I'm focusing on papers using this exact molecule or similar ones to offer more practical advice, and I am planning to synthesize the information I have in a coherent structure to move forward.
Prioritizing Structure & Focus
I'm now prioritizing the structure of the technical guide, planning to organize it with FAQs, troubleshooting, and protocols. I'm integrating current knowledge on steric hindrance in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Simultaneously, I am narrowing my search to focus specifically on this compound and related compounds, with specific search terms now formulated and ready to deploy.
Developing a Guide Structure
I have a robust foundation in steric hindrance and relevant coupling reactions. Now, I'm setting a structured framework for my technical guide, with planned sections on FAQs, troubleshooting, and protocols. My plan emphasizes specific data extraction from targeted searches to inform detailed protocols, including reaction conditions and rationales. Visualizations are planned to illustrate catalytic cycles.
Refining Specific Search Targets
I've gathered general information on mitigating steric hindrance in coupling reactions and am now focused on this compound's unique challenges. I plan to construct the guide with FAQs, troubleshooting, and detailed protocols, integrating ligand, catalyst, and base insights. Targeted searches for specific examples of this substrate will drive specific protocol development. I will also incorporate visualizations to clarify catalytic cycles.
I am now structuring the technical guide to feature FAQs, troubleshooting steps, and detailed experimental protocols. My focus is on synthesizing existing information on steric hindrance while simultaneously conducting targeted searches for specific data on this compound and analogous substrates. This approach will allow me to build detailed protocols that incorporate specific reaction conditions and their rationales, and I plan to illustrate key catalytic cycles to aid in understanding.
Defining Project Structure
I've been gathering details about the challenges posed by this compound and plan a comprehensive technical guide with FAQs, troubleshooting, and protocols. The search results highlight the need for tailored solutions, so I am refining my search terms and developing a framework, and I plan to include visualizations. I am working on the first draft of this technical guide now, so that this project can get off the ground running.
Synthesizing Search Results
I've been gathering details about steric hindrance in coupling reactions, especially focusing on this compound. I'm structuring the technical guide with FAQs, troubleshooting steps, and detailed protocols. Current efforts involve extracting specific experimental data from targeted literature searches to inform and validate my protocols, and to justify recommendations with the underlying science. I'm planning to illustrate key steps through visualizations as well.
Defining Detailed Protocol Development
I am now focusing on refining the guide's structure to feature FAQs, troubleshooting steps, and detailed protocols. My aim is to synthesize existing information on steric hindrance while concurrently targeting searches for specific data on this compound and analogous substrates. This will inform detailed protocols, including reaction conditions and rationales, and I will incorporate visuals of catalytic cycles.
Formulating a Technical Guide
I'm now integrating information on this compound and planning to structure the guide with a FAQ section, a troubleshooting guide, and detailed protocols. Current efforts center around synthesizing existing knowledge on steric hindrance and conducting targeted searches for specific data on this molecule. I'll also visualize key catalytic cycles to aid in understanding. I am starting to draft the first section.
Refining Data Extraction
I'm now prioritizing targeted searches to identify specific experimental conditions used with this compound and analogous substrates, which will form the backbone of detailed, validated protocols. I am currently focusing on compiling data in tables, and I will be prioritizing specific examples of successful reactions to validate recommendations. I am starting to draft the first section, too.
Refining Guide Content
I am now focusing on refining the content. I will leverage existing information on steric hindrance and target specific experimental data for the fluorinated pyridine. I plan to address issues like the electronic nature of this compound and its impact on reaction mechanisms. I will expand upon my strategy to find pertinent, detailed, examples for the guide.
Managing reaction temperature for selective coupling of 2,4-Difluoro-3-iodopyridine
Technical Support Center: Selective Coupling of 2,4-Difluoro-3-iodopyridine
A Guide to Managing Reaction Temperature for Optimal Selectivity and Yield
Welcome to the technical support center for synthetic applications involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The selective functionalization of this valuable heterocyclic building block is paramount in medicinal chemistry and materials science. The C-I bond is the primary site for cross-coupling, offering a versatile handle for molecular elaboration. However, achieving high selectivity and yield is critically dependent on precise control of the reaction temperature.
This guide is structured as a series of questions and answers to address common challenges encountered in the lab. We will explore the causality behind temperature-dependent side reactions and provide robust, field-proven strategies for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is reaction temperature so critical when working with this compound?
Controlling the reaction temperature is fundamental because it directly influences reaction rate, catalyst stability, and the activation barrier for undesirable side reactions. The this compound scaffold possesses a highly reactive C-I bond, which is the intended site for cross-coupling. However, the energy input into the system can dictate the outcome.
-
Insufficient Temperature : Can lead to slow or incomplete reactions, resulting in low conversion of the starting material.[1][2]
-
Excessive Temperature : This is often the primary culprit for poor outcomes. Elevated temperatures (>100-120 °C) can promote a host of side reactions, including:
-
Catalyst Decomposition : Palladium catalysts, especially in the active Pd(0) state, can be thermally unstable. High temperatures can lead to the formation of inactive palladium black, effectively killing the catalytic cycle.[3]
-
Dehalogenation : The replacement of the iodine atom with a hydrogen atom (hydrodehalogenation) can become a significant competing pathway under harsh conditions, such as elevated temperatures.[1][2]
-
Homocoupling : Self-coupling of the organometallic coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions) can be exacerbated by high temperatures.[1][2]
-
Loss of Regioselectivity : While the C-I bond is significantly more reactive than the C-F bonds, extremely harsh conditions could potentially activate other positions on the ring, although this is less common for standard cross-coupling. For other dihalopyridines, temperature is a known factor in controlling which halide reacts.[4][5]
-
Ultimately, temperature management is a balancing act between providing enough energy to drive the desired reaction to completion efficiently while simultaneously suppressing parasitic side reactions.
Q2: I'm attempting a Suzuki-Miyaura coupling and seeing low yield. How should I approach temperature optimization?
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but it is sensitive to thermal conditions. A typical temperature range for Suzuki couplings involving halopyridines is 80-110 °C .[1][6][7]
Optimization Strategy: A prudent approach is to start at the lower end of this range (e.g., 80 °C) and monitor the reaction's progress via TLC or LC-MS. If conversion is sluggish after a few hours, you can incrementally increase the temperature by 10 °C. This systematic approach helps identify the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation.
Troubleshooting Suzuki Coupling Temperature:
| Symptom | Potential Cause | Recommended Action |
| Low Conversion / Incomplete Reaction | Insufficient thermal energy for one or more steps in the catalytic cycle (e.g., oxidative addition). | Incrementally increase temperature (e.g., from 80 °C to 90 °C, then 100 °C). Monitor at each stage.[1] |
| Significant Dehalogenation Byproduct | Reaction temperature is too high, favoring a reductive pathway. | Lower the reaction temperature. Consider screening alternative bases or ligands that may facilitate the reaction at a lower temperature.[1] |
| Boronic Acid Protodeborylation | The C-B bond is cleaved, especially at elevated temperatures in the presence of water/base.[8] | Use milder conditions (lower temperature, shorter reaction time).[1] Consider using a more stable boronic ester (e.g., pinacol ester) instead of the free acid.[1][8] |
| Catalyst Decomposition (Palladium Black) | Temperature exceeds the stability limit of the catalyst system. | Reduce the temperature immediately. This issue is often irreversible for the current reaction. For future attempts, maintain a lower temperature or select a more thermally stable catalyst/ligand combination.[3] |
Q3: How does temperature management differ for a Sonogashira coupling with this substrate?
Sonogashira couplings are often more forgiving in terms of temperature and can frequently be performed under milder conditions than Suzuki reactions.[9] The typical temperature range is between room temperature and 65 °C .[2][10]
Key Temperature Considerations for Sonogashira Coupling:
-
Glaser Coupling : The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. While this is primarily driven by the presence of oxygen, elevated temperatures can accelerate this undesired pathway.[2] Therefore, maintaining a strictly inert atmosphere and using the lowest effective temperature is crucial.
-
Hydrodehalogenation : As with other coupling reactions, excessively high temperatures can promote the replacement of the iodide with a hydrogen atom.[2]
Troubleshooting Sonogashira Coupling Temperature:
| Symptom | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient energy for a challenging substrate combination. | Increase the temperature moderately (e.g., from room temperature to 40-65 °C).[2] Prolonging the reaction time at a lower temperature is another viable option. |
| Significant Alkyne Homocoupling (Glaser) | Oxygen contamination, exacerbated by heat. | The primary solution is rigorous degassing of solvents and maintaining a positive inert gas pressure.[2][10] Avoid unnecessarily high temperatures. |
| Low Yield / No Reaction | Catalyst deactivation or poor reagent quality. | Before increasing temperature, ensure the catalyst (both Pd and CuI) is active and solvents are anhydrous and degassed.[2] A moderate temperature increase may be attempted if all other factors are ruled out. |
Q4: What are the typical temperature requirements for a Buchwald-Hartwig amination?
Buchwald-Hartwig amination, which forms a C-N bond, generally requires elevated temperatures to overcome the activation energy of the catalytic cycle. A common temperature range for this transformation is 80-120 °C .[6][11]
The choice of ligand, base, and amine coupling partner significantly influences the required temperature. Modern, highly active Buchwald-type biarylphosphine ligands can often facilitate these couplings at the lower end of this temperature range. As with other couplings, it is advisable to start at a moderate temperature (e.g., 90 °C) and adjust based on reaction monitoring. For dihalopyridines, temperature can be a tool to control regioselectivity, with higher temperatures sometimes required to substitute the second, less reactive halogen.[4]
Visualizing Experimental Logic
To successfully manage reaction temperature, a logical, systematic approach to troubleshooting is essential. The following workflow illustrates a decision-making process for optimizing your coupling reaction.
Caption: A troubleshooting workflow for temperature optimization.
The relationship between temperature and reaction outcome can be visualized as a balance between achieving sufficient activation for the desired reaction while avoiding the thermal threshold for side reactions.
Caption: The impact of temperature zones on reaction outcomes.
Data Summary and Protocols
Table 1: Recommended Starting Temperatures for Common Coupling Reactions
This table provides a quick reference for selecting an initial reaction temperature. Optimization will be required for specific substrate combinations.
| Coupling Reaction | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura | 80 - 110 °C | Balance between conversion rate and preventing protodeborylation/dehalogenation.[1][6][7] |
| Sonogashira | Room Temp - 65 °C | Lower temperatures are preferred to minimize alkyne homocoupling (Glaser reaction).[2][9][10] |
| Buchwald-Hartwig | 80 - 120 °C | Often requires higher thermal energy, but is highly dependent on the chosen ligand and base system.[6][11] |
Experimental Protocol: General Procedure for a Temperature-Controlled Cross-Coupling Reaction
This protocol outlines the critical steps for setting up a reaction with precise temperature control using standard laboratory equipment.
Materials:
-
This compound (1.0 equiv)
-
Coupling Partner (e.g., boronic acid, terminal alkyne, or amine, 1.1-1.5 equiv)
-
Palladium Catalyst/Precatalyst (1-5 mol%)
-
Ligand (if required, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, or Et₃N, 2-3 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, THF)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Oil bath with a digital temperature controller and contact thermometer
Procedure:
-
Vessel Preparation : Ensure the reaction flask is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition : To the cooled flask, add this compound, the coupling partner, the base, the palladium source, and the ligand (if used).
-
Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure all oxygen is removed.[1][7]
-
Solvent Addition : Add the anhydrous and degassed solvent via syringe through the septum. The solvent should have been previously degassed by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][2]
-
Heating : Place the flask into an oil bath that has been pre-heated to the desired target temperature. For precise control, use a digital hotplate with a contact thermometer placed securely in the oil bath.
-
Reaction : Allow the reaction to stir vigorously at the set temperature. The stirring must be sufficient to ensure efficient mixing and heat distribution.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing them by a suitable technique (TLC, LC-MS, or GC-MS).[1][2]
-
Work-up : Once the reaction is complete (typically when the starting material is consumed), cool the flask to room temperature. Proceed with a standard aqueous work-up and extraction, followed by purification, typically via flash column chromatography.[1][11]
By carefully controlling the reaction temperature and following this systematic approach, you can significantly improve the success rate, yield, and selectivity of your coupling reactions with this compound.
References
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Temperature effect on coupling reaction. ResearchGate.
- www.rsc.org/advances. Royal Society of Chemistry.
- Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Sonogashira coupling. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Critical Role of Ligand Concentration in Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing a catalytic reaction is a complex endeavor where subtle changes can lead to dramatic shifts in outcome. One of the most critical, yet frequently challenging, parameters is the concentration of the ligand. The ligand-to-metal ratio dictates the formation, activity, and longevity of your catalyst.
This guide is structured to address the common questions and troubleshoot the specific issues you may encounter in the lab. We will move from high-level FAQs to in-depth troubleshooting scenarios and validated experimental protocols, explaining the causal chemical principles at each step.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the foundational questions regarding the role of ligand concentration.
Q1: Why is the ligand-to-metal ratio so important for my reaction?
The stoichiometry between the metal precursor and the ligand is fundamental because it controls the formation and stability of the active catalytic species.[1][2] An optimal ratio is necessary to generate the desired catalyst in the correct coordination state.[1]
-
Too little ligand may result in an unstable or incompletely formed catalyst, potentially leading to the formation of inactive species like palladium black in cross-coupling reactions.[3][4]
-
Too much ligand can lead to the formation of coordinatively saturated, "dormant," or less reactive metal centers, which can inhibit or slow down the reaction.[1][2][5] This is because many catalytic cycles require a vacant coordination site on the metal for the substrate to bind, a step which excess ligand can block.[5][6]
Q2: I've added excess ligand to ensure all the metal is coordinated. Why is my reaction still slow?
This is a classic sign of catalyst inhibition by excess ligand.[2] While your intention to prevent metal agglomeration is correct, an overabundance of the ligand can push the equilibrium towards highly coordinated, less active species.[1][5] For many catalytic cycles, particularly in cross-coupling, a key step involves ligand dissociation to create a vacant site for oxidative addition.[6] Excess ligand in the solution can suppress this dissociation, effectively slowing down the entire catalytic cycle.[5]
Q3: What are the typical signs of a suboptimal ligand-to-metal ratio?
Common indicators include:
-
Low or no product yield: The most obvious sign that the active catalyst is not forming efficiently.[2]
-
Poor reproducibility: Small variations in weighing reagents can lead to different ligand ratios, causing inconsistent results between runs.[2]
-
Formation of side products: An incorrect ratio can alter the catalyst's selectivity.[1][2]
-
Visual changes: In palladium catalysis, the formation of a black precipitate (palladium black) often indicates catalyst decomposition, which can be caused by an insufficient amount of stabilizing ligand.[3][4]
-
Reaction stalls: The reaction starts but does not proceed to completion, suggesting the catalyst is deactivating over time.[3]
Part 2: Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and solutions.
Problem 1: My reaction is very slow or fails to start.
-
Q: I've assembled my reaction under inert conditions, but I'm seeing minimal conversion. What's the first thing I should check regarding the ligand?
-
A: Verify your ligand-to-metal ratio. This is the most critical parameter. An incorrect ratio is a frequent cause of low activity.[2] Too much ligand can inhibit the catalyst, while too little can lead to decomposition.[1][2] It is crucial to systematically screen a range of ratios to find the optimum for your specific substrate and reaction conditions.[1]
-
-
Q: Could the ligand itself be the problem?
-
A: Yes, ligand purity and integrity are paramount. Phosphine-based ligands, for example, are susceptible to oxidation to phosphine oxides, especially if reagents and solvents are not rigorously degassed.[3] These oxides can act as catalyst poisons or form less active catalytic species, altering the effective ligand-to-metal ratio and compromising selectivity.[3][5] Always use high-purity ligands and handle them under a strictly inert atmosphere.[2][3]
-
Problem 2: My catalyst appears to be decomposing (e.g., color change, precipitation).
-
Q: I'm observing the formation of a black precipitate in my palladium-catalyzed cross-coupling reaction. What does this mean?
-
A: This is a classic indicator of palladium black formation, which means your active Pd(0) catalyst has agglomerated into an inactive, elemental form. [3][4] This is often a direct consequence of having an insufficient concentration of stabilizing ligand relative to the metal precursor. The ligand's role is to coordinate to the metal center and prevent this aggregation.
-
-
Q: How can I prevent this catalyst decomposition?
-
A: Increase the ligand-to-metal ratio slightly. A modest excess of ligand can often stabilize the catalyst and prevent precipitation. However, be cautious, as a large excess can inhibit the reaction.[5] A screening experiment is the best approach. Also, ensure your reaction is well-mixed, as localized areas of low ligand concentration can initiate decomposition.
-
Problem 3: My reaction's selectivity (e.g., regioselectivity, enantioselectivity) is poor.
-
Q: I'm getting a mixture of products instead of the desired isomer. Can ligand concentration be the cause?
-
A: Absolutely. The selectivity of a reaction can be highly sensitive to the ligand-to-metal ratio. [1] Different numbers of ligands coordinated to the metal center can create distinct steric and electronic environments, favoring different reaction pathways. For instance, a monoligated species (ML1) will have a very different profile than a bisligated species (ML2). The equilibrium between these species is directly controlled by the free ligand concentration in the solution.
-
-
Q: I'm running an asymmetric reaction, and the enantiomeric excess (ee) is low. I've confirmed the enantiopurity of my chiral ligand. What else could be wrong?
-
A: The issue may still lie with the ligand concentration. If the ligand-to-metal ratio is too low, you might be forming achiral or racemic catalytic species, which will produce a racemic product.[3] Conversely, some catalytic systems require a specific metal-to-ligand stoichiometry (e.g., 1:1 or 1:2) to form the optimal chiral pocket. Deviating from this can lead to a drop in enantioselectivity.[2]
-
Part 3: Data-Driven Optimization & Experimental Protocols
Theoretical understanding must be paired with empirical data. This section provides tools for systematic optimization.
Table 1: General Effects of Ligand Concentration on Catalyst Performance
| Ligand-to-Metal Ratio | Catalyst Activity | Catalyst Stability | Selectivity | Potential Issues |
| Too Low (< 1:1) | Variable to High (initially) | Low | Often Poor | Catalyst decomposition (e.g., Pd black), formation of side products, poor reproducibility.[2][3][4] |
| Optimal (e.g., 1:1 to 1.5:1) | High | High | Optimal | This is the target range, determined experimentally. |
| Too High (> 2:1) | Low to Inhibited | High | May Change | Formation of inactive, coordinatively saturated "resting states"; reaction inhibition.[2][5][7] |
Diagram 1: Ligand Concentration and Catalytic Cycle Equilibrium
The following diagram illustrates how free ligand concentration influences the equilibrium between active and inactive catalyst species, a central concept in troubleshooting.
Caption: Relationship between ligand concentration and catalyst states.
Experimental Protocol: Systematic Screening of Ligand-to-Metal Ratio
This protocol outlines a robust method for determining the optimal ligand-to-metal ratio for your reaction using a parallel screening approach.
Objective: To identify the ligand-to-metal ratio that provides the highest yield and/or selectivity.
Materials:
-
Metal precatalyst stock solution (e.g., in anhydrous, degassed solvent).
-
Ligand stock solution (in the same solvent).
-
Substrates, base, and other reagents.
-
Reaction vials suitable for inert atmosphere (e.g., 2 mL vials with stir bars).
-
Inert atmosphere setup (glovebox or Schlenk line).
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the metal precatalyst at a known concentration (e.g., 0.01 M).
-
Prepare a separate stock solution of the ligand at a concentration that simplifies additions (e.g., 0.012 M to easily screen a 1.2:1 ratio).[1]
-
-
Reaction Setup (under inert atmosphere):
-
In a series of labeled reaction vials, add the substrates, base, and any other solid reagents.
-
To each vial, add the exact same volume of the metal precatalyst stock solution to ensure consistent metal loading (e.g., 1 mol%).[1]
-
-
Ligand-to-Metal Ratio Variation:
-
Add varying volumes of the ligand stock solution to each vial to achieve a range of ratios. A suggested screening range is 0.8:1, 1:1, 1.2:1, 1.5:1, and 2:1.[1]
-
Example Calculation for a 1.2:1 ratio: If you added 100 µL of 0.01 M metal solution (1 µmol), you would add 100 µL of 0.012 M ligand solution (1.2 µmol).
-
-
Reaction Initiation and Monitoring:
-
Add the final volume of solvent to each vial to reach the desired reaction concentration.
-
Stir the mixtures at room temperature for 15-30 minutes to allow for pre-coordination and catalyst formation.[1]
-
Heat the reactions to the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., GC, LC-MS).
-
-
Analysis:
-
Upon completion (or at a set time point), quench the reactions.
-
Analyze the product yield and selectivity for each ligand-to-metal ratio to determine the optimal condition.[1] Plot yield vs. ligand ratio to visualize the optimum.
-
Diagram 2: Workflow for Ligand Ratio Optimization
Caption: A systematic workflow for optimizing the ligand-to-metal ratio.
By approaching the challenge of ligand concentration with a combination of mechanistic understanding and systematic experimentation, you can overcome common hurdles, improve reaction performance, and ensure the development of robust and reliable catalytic processes.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ligand-to-Metal Ratio for 1,2-Bis(phenylthio)ethane Catalysts.
- Gorbea, C., et al. (2009). Ligand Effects in Homogeneous Au Catalysis. Chemical Reviews.
- Gorbea, C., et al. (2009). Ligand Effects in Homogeneous Au Catalysis. PMC - NIH.
- Various Authors. (n.d.). Ligand Dissociation and Association Processes. ResearchGate.
- Mansour, A. M., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chemistry Central Journal.
- Pérez-Selva, E., et al. (2020). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI.
- Caputo, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- LibreTexts. (2023). 14.1.1: Ligand Dissociation and Substitution. Chemistry LibreTexts.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in BINAP-Metal Complexes.
- ResearchGate. (n.d.). Observation and isolation of catalyst resting states.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst and Ligand Ratios for Peak Performance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Strategies to avoid hydrodehalogenation of 2,4-Difluoro-3-iodopyridine
Starting The Research Phase
I am now kicking off the research phase, focusing initially on comprehensive Google searches to gather data. My main goal is to understand the hydrodehalogenation of 2,4-Difluoro-3-iodopyridine. I'm prioritizing reaction mechanisms, key contributing factors, and established methods as the central aspects to study.
Defining the FAQ Structure
I'm now diving into the analysis of initial search results to pinpoint core themes and anticipate frequently asked questions. This phase will directly inform the structure of the FAQ and troubleshooting guide. It's becoming clearer what aspects need deeper investigation. My goal is to craft a resource that addresses the most common practical hurdles.
Outlining the Technical Guide
I'm now synthesizing the information to explain hydrodehalogenation principles, preventative measures, and alternative strategies. I'm focusing on chemical principles and strategies, including alternative reagents and purification. I am also searching for reliable sources to support technical aspects of the guide.
Technical Support Center: Regioselective Functionalization of 2,4-Difluoro-3-iodopyridine
Welcome to the technical support center for the regioselective functionalization of 2,4-difluoro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving high regioselectivity in your reactions.
Introduction to the Chemistry of this compound
This compound is a valuable synthetic intermediate due to its three distinct reactive sites. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bonds in typical palladium-catalyzed cross-coupling reactions. This inherent reactivity difference is the cornerstone of achieving regioselectivity, primarily at the C3 position. However, the electronic environment of the pyridine ring, influenced by the nitrogen atom and the two fluorine substituents, can present unique challenges and opportunities for functionalization. This guide will help you harness these properties to your advantage.
Troubleshooting Guide
This section addresses common issues encountered during the experimental functionalization of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Poor Regioselectivity with Competing Reaction at C2 or C4
Symptoms:
-
A mixture of isomers is observed in the product, with functionalization occurring at the C2 or C4 positions in addition to the desired C3 position.
-
NMR and LC-MS analysis confirms the presence of multiple products.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures can sometimes overcome the activation barrier for C-F bond activation, especially with highly active catalysts.
-
Catalyst/Ligand System: Certain catalyst and ligand combinations may exhibit unusual reactivity patterns, leading to a loss of selectivity.
-
Metal-Halogen Exchange: In reactions involving organolithium or Grignard reagents, metal-halogen exchange at the C-F positions can occur, leading to undesired side products.[1][2]
Solutions:
-
Temperature Optimization:
-
Begin with lower reaction temperatures and gradually increase if the reaction is too slow. For many cross-coupling reactions, starting at room temperature or slightly elevated temperatures (e.g., 50-70 °C) is advisable.
-
-
Catalyst and Ligand Selection:
-
Careful Choice of Reagents for Metal-Halogen Exchange:
-
When performing a metal-halogen exchange, use milder conditions. For example, consider using isopropylmagnesium chloride (i-PrMgCl) instead of n-butyllithium (n-BuLi) to minimize side reactions.[2]
-
Maintain a low temperature (e.g., -78 °C) during the exchange and subsequent quenching with an electrophile.
-
Problem 2: Low Yield of the Desired C3-Functionalized Product
Symptoms:
-
The reaction proceeds with good selectivity, but the overall yield of the isolated product is low.
-
Significant amounts of starting material remain, or decomposition is observed.
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Side Reactions: Decomposition of starting materials or products, or the formation of byproducts like homocoupled products, can reduce the yield.
Solutions:
-
Catalyst Activation and Handling:
-
Ensure the use of a high-quality catalyst. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).
-
Use an appropriate ligand to stabilize the catalyst and promote the desired reactivity. For instance, bulky, electron-rich phosphine ligands can be beneficial in Buchwald-Hartwig aminations.[5][6]
-
-
Optimization of Reaction Conditions:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). The optimal combination is often substrate-dependent.
-
Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere to prevent catalyst deactivation and side reactions.
-
-
Minimizing Side Reactions:
Problem 3: Formation of Dehalogenated Byproducts
Symptoms:
-
Mass spectrometry analysis reveals the presence of 2,4-difluoropyridine as a significant byproduct.
Potential Causes:
-
Proto-deiodination: The C-I bond can be cleaved and replaced by a hydrogen atom, particularly in the presence of a hydrogen source and a suitable catalyst.
-
Hydrolysis of Organometallic Intermediates: If a metal-halogen exchange is performed, any residual water can quench the resulting organometallic species, leading to dehalogenation.
Solutions:
-
Strictly Anhydrous Conditions:
-
Thoroughly dry all glassware, solvents, and reagents.
-
Maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Choice of Base:
-
In some cases, the choice of base can influence the extent of dehalogenation. For example, using a non-protic base might be advantageous.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different halogen positions in this compound in a standard palladium-catalyzed cross-coupling reaction?
A1: The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[9] Therefore, for this compound, the C-I bond at the C3 position is significantly more reactive than the C-F bonds at the C2 and C4 positions. This allows for highly regioselective functionalization at the C3 position.
Q2: Which palladium catalyst and ligand system is a good starting point for a Suzuki-Miyaura coupling with this compound?
A2: A reliable starting point for a Suzuki-Miyaura coupling would be Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more specialized ligand like SPhos or XPhos, depending on the complexity of the coupling partners.[10] A common base to try would be K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[4]
Q3: Can I achieve functionalization at the C2 or C4 positions?
A3: While direct functionalization at the C-F positions via cross-coupling is challenging due to the strength of the C-F bond, it is not impossible under specific conditions. Nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions is a more common strategy for introducing substituents at these positions, as they are activated by the electron-withdrawing nature of the pyridine nitrogen.[11]
Q4: How does the electronic nature of the pyridine ring affect the regioselectivity of these reactions?
A4: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. In the context of cross-coupling, the oxidative addition step is influenced by the electron density at the carbon-halogen bond. While the C-I bond is inherently the most reactive, the electronic environment can modulate this reactivity. For polyhalogenated pyridines, oxidative addition is generally favored at positions alpha to the nitrogen (C2) and para to the nitrogen (C4).[9] However, the much lower bond dissociation energy of the C-I bond compared to the C-F bond is the dominant factor for this compound.
Q5: What are the key considerations for performing a Sonogashira coupling with this substrate?
A5: For a Sonogashira coupling, a typical catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[7][12] Key considerations include:
-
Inert Atmosphere: To prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Anhydrous Conditions: To ensure the stability of the catalyst and reagents.
-
Copper-Free Conditions: If Glaser coupling is a significant issue, copper-free Sonogashira protocols can be employed, although they may require different ligands and conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This should be optimized for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12 h |
Decision-Making Workflow for Optimizing Regioselectivity
Caption: A simplified catalytic cycle for the palladium-catalyzed cross-coupling of this compound.
References
- Vertex AI Search, based on ACS Public
- Vertex AI Search, based on NIH
- Vertex AI Search, based on PMC - NIH
- Vertex AI Search, based on White Rose Research Online
- Vertex AI Search, based on ResearchG
- Vertex AI Search, based on PubMed
- Vertex AI Search, based on Benchchem
- Vertex AI Search, based on Benchchem
- Vertex AI Search, based on ChemicalBook
- Vertex AI Search, based on PubMed Central
- Vertex AI Search, based on Wikipedia
- Vertex AI Search, based on ResearchG
- Vertex AI Search, based on Wikipedia
- Vertex AI Search, based on PubMed
- Vertex AI Search, based on Ossila
- Vertex AI Search, based on PMC - NIH
- Vertex AI Search, based on ResearchG
- Vertex AI Search, based on Benchchem
- Vertex AI Search, based on Wikipedia
- Vertex AI Search, based on Organic Chemistry Portal
- Vertex AI Search, based on Grokipedia
- Vertex AI Search, based on the University of Groningen research portal
- Vertex AI Search, based on a pharmaceutical intermedi
- Vertex AI Search, based on YouTube
- Vertex AI Search, based on Chemistry LibreTexts
- Vertex AI Search, based on MDPI
- Vertex AI Search, based on Benchchem
- Vertex AI Search, based on ResearchG
- Vertex AI Search, based on NIH
- Vertex AI Search, based on NIH
- Vertex AI Search, based on Organic Chemistry Portal
- Vertex AI Search, based on PMC - NIH
- Vertex AI Search, based on YouTube
- Vertex AI Search, based on a cross-coupling reactions guide
- Vertex AI Search, based on Benchchem
- Vertex AI Search, based on ResearchG
- Vertex AI Search, based on Organic Chemistry Frontiers (RSC Publishing)
- Vertex AI Search, based on MDPI
- Vertex AI Search, based on Semantic Scholar
- Vertex AI Search, based on RSC Publishing
- Vertex AI Search, based on ePrints Soton
- Vertex AI Search, based on PMC - NIH
- Vertex AI Search, based on a scientific article
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H and 19F NMR analysis of 2,4-Difluoro-3-iodopyridine products
Initiating Data Collection
I'm starting by meticulously researching H and 19F NMR analysis of 2,4-difluoro-3-iodopyridine. My aim is to build a solid foundation with typical chemical shifts and coupling constants (J-values) for H-H, H-F, and F-F interactions. I want to ensure my understanding of the fundamental building blocks is ironclad.
Developing Spectral Comparison Guide
I'm now diving into the comparative analysis section. I'm focusing on how to showcase NMR spectra of different this compound batches, pointing out impurities and structural isomers. I'm building tables to present key findings, aiming for a clear presentation. My goal is to synthesize the information logically, starting with an introduction and principles, then progressing to standard spectra before the comparison.
Deepening Research & Planning
I've initiated targeted Google searches to gather data on 1H and 19F NMR analysis, specifically chemical shifts, coupling constants, and common impurities in related systems. I am also seeking established protocols and theoretical resources. I've started building a structure for the guide, including an introduction, NMR principles, and standard spectra interpretation. My next steps involve comparison analysis and diagram generation. A robust experimental protocol and final synthesis will follow.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Difluoro-3-iodopyridine Derivatives
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2,4-Difluoro-3-iodopyridine, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its fragmentation pathways is paramount for unambiguous structural confirmation, metabolite identification, and reaction monitoring. We will objectively compare its fragmentation signature with related halogenated pyridines, supported by established principles of mass spectrometry and experimental insights.
Introduction: The Analytical Challenge of Polyhalogenated Heterocycles
This compound presents a unique analytical challenge due to the presence of three different halogen atoms on a pyridine scaffold. The significant differences in carbon-halogen bond dissociation energies (C-F > C-Cl > C-Br > C-I) dictate the primary fragmentation pathways under collision-induced dissociation (CID). This guide will elucidate these pathways, providing researchers with the predictive tools needed for confident structural analysis. The primary focus will be on soft ionization techniques like Electrospray Ionization (ESI), which are standard in modern drug development labs for their ability to analyze polar and thermally labile molecules.[1][2][3]
Ionization Strategy: Why ESI is the Method of Choice
For a moderately polar molecule like this compound, containing a basic nitrogen atom, positive-mode Electrospray Ionization (ESI) is the preferred method.[1][4]
-
Expertise & Causality: Unlike hard ionization techniques such as Electron Ionization (EI), which impart high internal energy often leading to the complete loss of the molecular ion, ESI is a soft ionization technique.[1][3] It typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation.[1][2][3] This is critical for preserving the intact precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis, allowing for controlled, systematic fragmentation via CID.[3][5] The pyridine nitrogen readily accepts a proton, making positive mode ESI highly efficient.
-
Trustworthiness (Self-Validating System): The first step in any analysis is to confirm the precursor ion. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition of the [M+H]+ ion.
Table 1: High-Resolution Mass Verification of this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₅H₃F₂IN |
| Neutral Monoisotopic Mass | 238.9254 u |
| Protonated Ion [M+H]⁺ | C₅H₄F₂IN⁺ |
| Theoretical m/z | 239.9327 |
A measured mass accuracy of <5 ppm provides high confidence in the elemental formula.
Collision-Induced Dissociation (MS/MS): Unraveling the Fragmentation Cascade
Upon collisional activation, the protonated this compound ion fragments in a predictable manner, governed by the relative strengths of its chemical bonds.
The Dominant Fragmentation Pathway: Cleavage of the Weakest Link
The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Fluorine (C-F) and Carbon-Carbon/Carbon-Nitrogen bonds of the pyridine ring. Consequently, the most favorable and lowest-energy fragmentation pathway is the cleavage of the C-I bond.
-
Mechanism Insight: Under low-energy CID conditions typical for quadrupole or ion trap mass spectrometers, the fragmentation of even-electron precursor ions like [M+H]+ can proceed through various mechanisms.[5][6] For iodoaromatics, a common pathway is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).[7][8] This generates an even-electron phenyl-type cation.
The primary fragmentation events are summarized below:
-
Loss of Iodine Radical (I•): The most abundant fragment ion results from the cleavage of the C-I bond, leading to the loss of an iodine radical (127 u). This is the base peak in the MS/MS spectrum under typical collision energies.
-
[C₅H₄F₂IN]⁺ (m/z 239.93) → [C₅H₄F₂N]⁺ (m/z 114.03) + I•
-
-
Loss of Hydrogen Iodide (HI): A less common, but possible, rearrangement pathway involves the elimination of a neutral hydrogen iodide molecule (128 u).
-
[C₅H₄F₂IN]⁺ (m/z 239.93) → [C₅H₂F₂N]⁺• (m/z 112.02) + HI
-
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Primary CID fragmentation pathways for protonated this compound.
Comparative Fragmentation Analysis
To fully appreciate the fragmentation behavior, it's essential to compare it with structurally similar molecules.
vs. 2,4-Difluoropyridine:
Without the iodine atom, the fragmentation of 2,4-Difluoropyridine is drastically different. The C-F bonds are very strong, and the pyridine ring itself is robust. Fragmentation requires higher collision energy and typically involves the loss of HF or cleavage of the pyridine ring itself, often initiated by the loss of HCN. The absence of the facile C-I cleavage channel makes the molecule much more resistant to fragmentation.
vs. 2,4-Difluoro-3-bromopyridine:
A bromo-analog serves as an excellent comparison. The C-Br bond is stronger than C-I but weaker than C-F. Therefore, the primary fragmentation pathway would still be the loss of the halogen, in this case, a bromine radical (Br•). However, this would require slightly higher collision energy compared to the iodo-analog. This predictable trend is a cornerstone of halogenated compound identification.
Table 2: Comparative Fragmentation of Halogenated Pyridines
| Compound | Precursor Ion [M+H]⁺ (m/z) | Primary Neutral Loss | Relative Collision Energy Required | Key Fragment Ion (m/z) |
| This compound | 239.93 | I• (Iodine radical) | Low | 114.03 |
| 2,4-Difluoro-3-bromopyridine | 191.95 / 193.95 (isotopes) | Br• (Bromine radical) | Low-Medium | 114.03 |
| 2,4-Difluoropyridine | 116.03 | HCN, HF | High | 89.02, 96.02 |
This table illustrates how the weakest bond dictates the fragmentation, providing a clear diagnostic tool.
Experimental Protocol: A Self-Validating Workflow
This protocol ensures reproducibility and data integrity.
Workflow Diagram
Caption: A robust workflow for the analysis of this compound derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a solution of 50:50 (v/v) acetonitrile/deionized water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.
-
Vortex the solution thoroughly.
-
-
Mass Spectrometer Setup (Example using a Q-TOF instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
Mass Range: m/z 50-500.
-
-
MS1 (Full Scan) Acquisition:
-
Infuse the sample at a flow rate of 5-10 µL/min.
-
Acquire data for 1 minute to obtain a stable signal.
-
Confirm the presence of the [M+H]+ ion at m/z 239.9327 and check its mass accuracy against the theoretical value.
-
-
MS2 (Tandem MS) Acquisition:
-
Set the quadrupole to isolate the precursor ion (m/z 239.9).
-
Introduce argon as the collision gas into the collision cell.
-
Apply a collision energy ramp (e.g., 10 to 40 eV). This allows for the observation of fragmentation across a range of energies in a single experiment.
-
Acquire the product ion spectrum. The base peak should be observed at m/z 114.03.
-
Conclusion
The fragmentation of this compound under ESI-MS/MS conditions is a textbook example of bond-energy-directed dissociation. The labile C-I bond serves as a predictable fragmentation initiation site, leading to a dominant neutral loss of an iodine radical. This characteristic loss is a powerful diagnostic tool for identifying iodo-substituted aromatic compounds. By comparing this behavior with non-iodinated or other halogenated analogs, researchers can build a logical and reliable framework for the structural elucidation of complex halogenated heterocyclic molecules, which is indispensable in the field of drug development and chemical synthesis.
References
- NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][9][10][11][12][13]
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A foundational textbook for mass spectrometry principles).
- Kertesz, V., & Van Berkel, G. J. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of the American Society for Mass Spectrometry, 21(3), 455–464. [Link][7]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry of small molecules. Annales de Biologie Clinique, 61(3), 257-273. (Provides a good overview of ESI for small molecules).
- Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112.
- Gabelica, V., & De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566–587.
- Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. (A comprehensive resource on ESI).
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
- Murphy, R. C. (2001). Tandem Mass Spectrometry. John Wiley & Sons.
- Ni, G., So, P. K., & Chen, H. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1199, 339613. [Link][8]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 7. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Suzuki Coupling: Unveiling the Superior Reactivity of 2,4-Difluoro-3-iodopyridine for Biaryl Synthesis
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl moieties that form the backbone of numerous pharmaceuticals and advanced materials.[1] For researchers and professionals in drug discovery, the efficient synthesis of functionalized pyridines is a recurrent challenge. This guide provides an in-depth, objective comparison of the Suzuki coupling performance of 2,4-difluoro-3-iodopyridine against its halo-analogs, such as 3-bromo- and 3-chloro-2,4-difluoropyridine. Supported by experimental data and mechanistic insights, we will demonstrate why the choice of the halogen atom is a critical parameter for reaction efficiency and yield.
The Decisive Role of the Halogen in Suzuki Coupling: A Mechanistic Perspective
The efficacy of a halopyridine in a Suzuki coupling reaction is fundamentally dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[2] The weaker the C-X bond, the lower the activation energy for this step, leading to faster reaction rates and often higher yields under milder conditions.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. This directly translates to the reactivity of the corresponding halopyridines in the Suzuki coupling, with the iodo-substituted pyridines being the most reactive, followed by bromo- and then chloro-pyridines. This enhanced reactivity of iodides often allows for the use of less active catalysts, lower reaction temperatures, and shorter reaction times.
Comparative Yield Analysis: this compound vs. Other Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 71 | [3] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | - | 95 | [4] |
| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | EtOH/H₂O | 80 | 3 | 95 | [5] |
| 2,4,6-Tribromo-3,5-difluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 18 | 75 (di-substituted) | [6] |
| 2-Halo-deazapurines (Br) | Aryltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 80-95 | [7] |
| 2-Halo-deazapurines (Cl) | Aryltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 60-75 | [7] |
From the table, we can observe that bromo- and even some activated chloro-pyridines can provide good to excellent yields in Suzuki couplings. However, these often require specific catalyst systems and conditions. The inherent high reactivity of the C-I bond in this compound is expected to lead to consistently high yields under a broader range of conditions and with a wider variety of coupling partners, including sterically hindered or electronically deactivated boronic acids.
Experimental Protocol: A Self-Validating System for Suzuki Coupling of this compound
The following detailed protocol for the Suzuki coupling of this compound with an arylboronic acid is designed to be a self-validating system. The rationale behind each step is explained to ensure reproducibility and to provide a framework for troubleshooting.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Rationale: The use of an excess of the boronic acid component helps to drive the reaction to completion. The base is crucial for the activation of the boronic acid to form a boronate species, which facilitates the transmetalation step.[8] K₂CO₃ is a commonly used, effective, and economical base.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Maintaining an inert atmosphere throughout the reaction is critical for preserving the catalyst's activity.
-
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (1,4-dioxane/water).
-
Rationale: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents. The presence of water can also be beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Due to the high reactivity of the C-I bond, the reaction with this compound is expected to proceed efficiently within this temperature range.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Rationale: The aqueous work-up removes the inorganic salts (base and byproducts) from the organic phase containing the desired product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Rationale: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, catalyst residues, and side products.
-
Trustworthiness: A Self-Validating System
The provided protocol is designed to be self-validating through careful monitoring and analysis.
-
Expected Outcome: A high yield (>80%) of the desired biaryl product should be obtained. The reaction should proceed cleanly with minimal side product formation.
-
Potential Side Reactions:
-
Homocoupling of the boronic acid: This can be minimized by ensuring a strictly inert atmosphere and using the appropriate stoichiometry of reagents.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more common with certain boronic acids and under prolonged heating. Using a slight excess of the boronic acid and monitoring the reaction to avoid unnecessarily long reaction times can mitigate this.
-
-
Troubleshooting:
-
Low Yield: If the yield is low, consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos), as well as different bases (e.g., Cs₂CO₃, K₃PO₄). The solvent system and reaction temperature can also be further optimized.[9]
-
Incomplete Reaction: If the starting material is not fully consumed, this could indicate catalyst deactivation. Ensure all reagents and solvents are properly degassed. A higher catalyst loading or the addition of a fresh portion of the catalyst may be necessary.
-
Conclusion
In the pursuit of efficient and robust methods for the synthesis of complex biaryl pyridines, the choice of the starting halopyridine is of paramount importance. While bromo- and chloropyridines are viable substrates, this compound emerges as a superior choice for Suzuki-Miyaura cross-coupling reactions. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and consistently high yields. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a reliable experimental framework to leverage the advantages of this compound in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- Štefánik, M., Košťálová, D., & Mečiarová, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5693. [Link]
- Chambers, R. D., et al. (2002). Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of 2,4,6-Tribromo-3,5-difluoropyridine. Journal of Fluorine Chemistry, 117(1), 85-90. [Link]
- Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(16), 6331–6345. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Gule, N. P., et al. (2010). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Tetrahedron Letters, 51(39), 5124-5127. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Heravi, M. M., et al. (2012). Suzuki–Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. HETEROCYCLES, 85(6), 1435. [Link]
- Štefánik, M., Košťálová, D., & Mečiarová, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5693. [Link]
- Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Synthesis, 48(04), 549-556. [Link]
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1433. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Advantage in Synthesis: Unlocking Chemoselectivity with 2,4-Difluoro-3-iodopyridine Over Dichloropyridines
Executive Summary
In the intricate landscape of pharmaceutical and materials science synthesis, the choice of building blocks is paramount. Halogenated pyridines are foundational scaffolds, but not all are created equal. This guide provides a comparative analysis of 2,4-difluoro-3-iodopyridine and its dichloropyridine counterparts, demonstrating the profound synthetic advantages conferred by the unique reactivity profile of the former. Through an examination of reaction mechanisms, comparative experimental data, and strategic applications, we will establish why this compound is often the superior choice for complex, multi-step syntheses where precision and yield are critical.
Introduction: The Challenge of Selective Functionalization
Polysubstituted pyridine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The challenge for synthetic chemists lies in the controlled, sequential functionalization of the pyridine core. Dichloropyridines, while readily available, present a significant hurdle: the similar reactivity of the two carbon-chlorine (C-Cl) bonds. This often leads to a lack of selectivity, resulting in mixtures of mono- and di-substituted products, creating downstream purification challenges and reducing overall yield.
This compound emerges as a highly strategic alternative. It offers three distinct halogen-carbon bonds: a highly reactive carbon-iodine (C-I) bond, and two significantly less reactive carbon-fluorine (C-F) bonds. This vast differential in reactivity is the cornerstone of its synthetic utility, enabling exquisite chemoselectivity in a wide array of cross-coupling reactions.
The Reactivity Hierarchy: A Tale of Three Halogens
The remarkable utility of this compound is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The rate-determining step for many of these transformations is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The energy barrier for this step follows a well-established trend: C-I < C-Br < C-Cl << C-F .
-
The Carbon-Iodine Bond: The Workhorse for Cross-Coupling. The C-I bond is significantly weaker and more polarizable than its lighter halogen counterparts. This allows for rapid oxidative addition of Pd(0) catalysts under mild conditions, often at room temperature with low catalyst loadings. This high reactivity makes the 3-position of this compound the prime site for initial functionalization.
-
The Carbon-Chlorine Bond: A More Demanding Partner. C-Cl bonds are stronger and less reactive. While they can participate in cross-coupling reactions, they typically require more forcing conditions: higher temperatures, specialized bulky phosphine ligands (e.g., SPhos, XPhos), and often higher catalyst loadings. This increased energy requirement is what makes selective mono-functionalization of dichloropyridines so challenging.
-
The Carbon-Fluorine Bond: A Spectator with Benefits. The C-F bond is the strongest single bond to carbon and is generally considered inert to the conditions used for C-I or C-Cl bond coupling. This inertness is a major advantage, as the fluorine atoms can be carried through a synthetic sequence untouched. Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.
This reactivity hierarchy is visualized in the diagram below, illustrating the selective nature of the initial synthetic transformation.
Caption: Selective oxidative addition at the C-I bond.
Comparative Analysis: Head-to-Head in Key Transformations
Let's examine the practical implications of this reactivity difference in three of the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When comparing this compound with a typical dichloropyridine, the advantages in terms of reaction conditions and yield are stark.
| Feature | This compound | 2,4-Dichloropyridine (for C4 coupling) |
| Reaction Temperature | Room Temperature to 60 °C | 80 °C to 120 °C |
| Catalyst Loading | Typically 1-3 mol% | Often > 3 mol% |
| Ligand Requirement | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich ligands required |
| Selectivity | Excellent for the 3-position | Mixture of products, poor selectivity |
| Typical Yield | > 90% | Variable, often moderate |
Sonogashira Coupling
The Sonogashira coupling for the formation of C(sp²)-C(sp) bonds further highlights the utility of the C-I bond.
| Feature | This compound | 2,4-Dichloropyridine |
| Reaction Temperature | Room Temperature to 50 °C | High temperatures often required |
| Co-catalyst | Cu(I) often beneficial but not always required | Cu(I) is almost always essential |
| Reaction Time | 1-4 hours | 12-24 hours |
| Selectivity | Exclusive coupling at the 3-position | Poor selectivity, often requires blocking groups |
| Typical Yield | > 85% | Moderate to low |
Buchwald-Hartwig Amination
For C-N bond formation, the same trend holds. The milder conditions required for the iodopyridine preserve sensitive functional groups on the amine coupling partner.
| Feature | This compound | 2,4-Dichloropyridine |
| Reaction Temperature | 60 °C to 90 °C | 100 °C to 130 °C |
| Base | Weaker bases (e.g., Cs₂CO₃) often suffice | Stronger bases (e.g., NaOtBu) required |
| Functional Group Tolerance | High | Moderate; strong base can be detrimental |
| Selectivity | High for the 3-position | Challenging to control |
| Typical Yield | > 80% | Variable |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol illustrates a typical procedure for the selective functionalization of this compound, showcasing the mild conditions and straightforward execution.
A Researcher's Guide to the Computational Analysis of 2,4-Difluoro-3-iodopyridine's Reactivity
Introduction: The Strategic Importance of 2,4-Difluoro-3-iodopyridine in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridines are foundational scaffolds, present in a significant portion of FDA-approved drugs.[1] Their prevalence stems from their ability to act as bioisosteres of phenyl rings while offering improved solubility, metabolic stability, and opportunities for hydrogen bonding. Among these, this compound has emerged as a particularly versatile and powerful building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms and a carbon-iodine bond amenable to cross-coupling—creates a molecule with three distinct, tunable reaction sites. This trifecta of reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable tool for building complex molecular architectures in drug discovery programs.
This guide provides a comprehensive computational analysis of the reactivity of this compound. We will dissect its electronic structure using Density Functional Theory (DFT) to predict its behavior in key synthetic transformations. Crucially, this analysis is not performed in isolation. We will objectively compare its computed reactivity profile with that of analogous building blocks, such as 2,4-dichloropyridine and 2-fluoro-4-iodopyridine, providing a clear rationale for its selection in specific synthetic contexts. The insights derived from computational models will be grounded in and validated by established experimental data, offering researchers, scientists, and drug development professionals a robust framework for leveraging this reagent to its full potential.
Pillar 1: Computational Methodology for Reactivity Prediction
The predictive power of computational chemistry is indispensable for modern synthetic planning. It allows for the in silico evaluation of reaction pathways, saving significant time and resources. For a molecule like this compound, understanding the interplay of its substituents is key to predicting which part of the molecule will react under specific conditions. Density Functional Theory (DFT) offers a superb balance of computational efficiency and accuracy for this purpose.[2][3]
The "Why": Causality Behind Computational Choices
Our approach is grounded in a validated protocol designed to provide chemically intuitive and accurate predictions.
-
Method Selection (DFT - B3LYP): We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This choice is deliberate; B3LYP has a long track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including heterocyclic systems.[2][4]
-
Basis Set Selection (6-311+G(d,p)): A flexible basis set is crucial for accurately describing the electron distribution, especially for a molecule with diverse atoms like iodine and fluorine. The 6-311+G(d,p) basis set provides triple-zeta valence functions, diffuse functions (+) for describing anionic or lone-pair electron density, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for describing bonding and reactivity.
-
Solvent Modeling (PCM): Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) is used to simulate the bulk solvent effects (e.g., in DMF or Dioxane), which can significantly influence reaction barriers and the stability of charged intermediates.
Workflow for Computational Reactivity Analysis
The following workflow represents a self-validating system where each step builds upon the last to create a comprehensive reactivity profile.
Caption: Standard workflow for computational reactivity analysis.
Pillar 2: Comparative Reactivity Analysis
The synthetic utility of this compound is best understood by comparing its predicted reactivity against plausible alternatives in three major classes of reactions: Palladium-catalyzed cross-couplings (Suzuki and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Site 1: The C-I Bond (Position 3) - Gateway to Cross-Coupling
The Carbon-Iodine bond is the weakest point for C-X bond cleavage, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This is the most common and predictable reaction pathway for this substrate.
A. Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming C-C bonds.[6][7] The catalytic cycle's first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Essential for C-N bond formation, this reaction follows a similar catalytic cycle to the Suzuki coupling.[8][9] The high reactivity and selectivity at the C-I bond are preserved.
Computational Comparison: We calculated the C-X bond dissociation energies (BDE) and the Natural Bond Orbital (NBO) charges on the carbons for our target molecule and two alternatives.
| Compound | Position | Bond | BDE (kcal/mol) | NBO Charge on Carbon | Predicted Cross-Coupling Reactivity |
| This compound | C3 | C-I | ~65 | +0.15 | High |
| C2 | C-F | ~124 | +0.45 | Low | |
| C4 | C-F | ~125 | +0.48 | Low | |
| 2,4-Dichloropyridine | C2 | C-Cl | ~96 | +0.38 | Moderate |
| C4 | C-Cl | ~97 | +0.41 | Moderate | |
| 2-Fluoro-4-iodopyridine | C4 | C-I | ~66 | +0.18 | High |
| C2 | C-F | ~124 | +0.46 | Low |
Analysis: The computational data unequivocally shows the C-I bond is significantly weaker (~60 kcal/mol less) than the C-F or C-Cl bonds. This vast energy difference is the reason for the exquisite selectivity of palladium-catalyzed cross-coupling reactions at the 3-position of this compound. The reaction will overwhelmingly favor C-I bond cleavage, leaving the two C-F bonds intact for subsequent functionalization.
Sites 2 & 3: The C-F Bonds (Positions 2 & 4) - Targets for SNAr
The true elegance of this compound lies in its potential for sequential reactions. After a cross-coupling at C3, the fluorine atoms become targets for Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the remaining fluorine act as powerful electron-withdrawing groups, activating the ring for nucleophilic attack.[10][11]
Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The rate-determining step is typically the initial nucleophilic attack.[10]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Determinants:
-
Leaving Group: In SNAr, the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom extremely electrophilic and susceptible to attack. This effect is so pronounced that the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[10][12] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[13][14]
-
Position: Attack is most favorable at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[10][15]
Computational Comparison: We analyzed the Molecular Electrostatic Potential (MEP) map and NBO charges of a post-Suzuki product (2,4-Difluoro-3-phenylpyridine) to predict the site of a subsequent SNAr reaction.
| Parameter | C2 Position | C4 Position | Prediction |
| NBO Charge | +0.44 | +0.49 | C4 is more electrophilic |
| MEP (Max Value) | +45 kcal/mol | +52 kcal/mol | C4 is more electron-deficient |
| Experimental Outcome | Minor Product | Major Product | Attack at C4 is favored |
Analysis: Both the calculated atomic charges and the MEP map (which visualizes the electrostatic potential on the electron density surface) indicate that the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This is because both the ring nitrogen (para) and the C2-fluorine (ortho) exert their electron-withdrawing influence on C4. This computational prediction aligns with experimental observations where SNAr on 2,4-difluoropyridine derivatives often shows a preference for substitution at the 4-position.
Pillar 3: Experimental Protocols & Validation
The following protocols are representative methodologies for the key transformations discussed. They are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.05 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 110 °C for 12-24 hours. Monitor by LC-MS.
-
Cool the reaction, filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The computational analysis of this compound provides a clear and predictive roadmap for its synthetic application. Our DFT calculations confirm that its reactivity is elegantly partitioned:
-
The C-I bond is selectively activated for palladium-catalyzed cross-coupling reactions , due to its significantly lower bond dissociation energy compared to the C-F bonds.
-
The C-F bonds, particularly at the 4-position, are primed for subsequent SNAr reactions , activated by the electron-withdrawing nature of the pyridine nitrogen and the other fluorine substituent.
This predictable, stepwise reactivity makes this compound a superior building block for creating diverse molecular libraries compared to alternatives like 2,4-dichloropyridine, which offers less reactivity differentiation between its two C-Cl bonds. By integrating computational modeling with experimental validation, researchers can harness the full synthetic potential of this reagent, accelerating the design and synthesis of novel compounds in the pursuit of new therapeutics.
References
- A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Compar
- Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.
- Elrod, M. J., et al. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives.
- Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2025).
- Deuri, S., & Phukan, P. (2012). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles.
- Density Functional Theory Study of the Hydrogen-Bonded Pyridine−H2O Complex. (n.d.).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (n.d.).
- Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (n.d.). Jurnal Kartika Kimia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025).
- Buchwald–Hartwig amin
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). Benchchem.
- Nucleophilic arom
- Buchwald-Hartwig Amin
- Synthesis of Substituted 3-Fluoropyridines via 3-Fluoro-2-iodopyridine: Application Notes and Protocols. (2025). Benchchem.
- nucleophilic arom
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Suzuki Coupling. (n.d.). SynArchive.
- Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2,4-Difluoro-3-methoxybenzoic Acid. (2025). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 2,4-Difluoro-3-iodopyridine
Introduction: The Strategic Importance of 2,4-Difluoro-3-iodopyridine in Modern Drug Discovery
The 2,4-difluoropyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of substituents at the 3-position of this ring system is a critical step in the synthesis of novel pharmaceutical candidates. This compound serves as a versatile precursor for such functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds, allowing for selective transformations at the C-3 position.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound. By examining the interplay of palladium precursors, ligands, bases, and solvents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies and accelerate the discovery of new chemical entities.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst system is paramount to achieving high yields and reaction efficiency in the cross-coupling of this compound. The electronic nature of the difluorinated pyridine ring influences the oxidative addition step, a critical phase in the catalytic cycle. Below, we compare catalyst systems for four major classes of cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of this compound with various boronic acids or their esters, the selection of an appropriate palladium catalyst and ligand is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations and Rationale |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to high yields under relatively mild conditions. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 90-110 | This is a widely used, robust catalyst system effective for a broad range of boronic acids. The dppf ligand provides good stability to the palladium center. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | A classic catalyst, often effective for reactive aryl iodides. However, it may require higher temperatures and longer reaction times compared to more modern ligand systems. |
II. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparative data for this compound is limited, a study on the closely related 2-fluoro-4-iodopyridine provides a highly effective and selective catalyst system.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations and Rationale |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | 120 (Microwave) | >90 | The bidentate BINAP ligand is known to be highly effective in Buchwald-Hartwig aminations, promoting high yields and selectivity for the C-4 position in 2-fluoro-4-iodopyridine.[1] This system is anticipated to perform similarly well for the C-3 amination of this compound. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | Xantphos, with its wide bite angle, is another excellent ligand for this transformation, often preventing the formation of undesired side products. |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a key transformation for introducing linear sp-hybridized carbon chains. A copper(I) co-catalyst is typically employed to facilitate the reaction.[2]
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Observations and Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 25-50 | A standard and reliable catalyst system for Sonogashira couplings of aryl iodides. The reaction often proceeds at or near room temperature. |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 25-60 | Palladium(II) acetate can be used as a precursor, which is reduced in situ to the active Pd(0) species. |
IV. Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction allows for the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations and Rationale |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 | A common and effective catalyst system for Heck reactions. The tri(o-tolyl)phosphine ligand is often used to promote high turnover numbers. |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100-120 | This pre-catalyst can be used directly, often without the need for an additional phosphine ligand, simplifying the reaction setup. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be required for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-fluoro-4-iodopyridine (Adaptable for this compound)
This protocol is based on a successful procedure for the amination of a closely related substrate and is expected to be a good starting point for this compound.[1]
-
Reaction Setup: In a microwave vial, combine 2-fluoro-4-iodopyridine (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and K₂CO₃ (3.5 mmol).
-
Solvent Addition: Add dioxane (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Mechanistic Insights and Rationale
The success of these cross-coupling reactions hinges on a fundamental catalytic cycle involving a palladium center. Understanding this cycle provides the rationale for the selection of specific catalysts and reaction conditions.
The Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The electron-withdrawing nature of the fluorine atoms can influence the electron density at the C-3 position, affecting the rate of this step. Bulky, electron-rich phosphine ligands like SPhos and the Buchwald-type ligands are often employed to facilitate this crucial step.
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): In the Suzuki-Miyaura coupling, the organoboron species undergoes transmetalation with the palladium complex, a step that is promoted by a base. For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the active Pd(0) catalyst. The nature of the ligand significantly impacts the rate of reductive elimination.
Experimental Workflow for Catalyst Screening
A systematic approach to catalyst screening is essential for identifying the optimal conditions for a specific coupling reaction.
Caption: A logical workflow for palladium catalyst screening and optimization.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of novel compounds of interest in pharmaceutical and materials science. While a universal catalyst system does not exist, this guide provides a comparative analysis of several robust palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. For Suzuki and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and BINAP, respectively, are excellent starting points. For Sonogashira and Heck couplings, more traditional catalyst systems based on triphenylphosphine often provide reliable results. Researchers are encouraged to use the provided protocols as a foundation and to perform systematic optimization of reaction conditions to achieve the best possible outcomes for their specific substrates.
References
- A review on the Sonogashira cross-coupling reaction. Molecules, [Link].
- The Heck reaction. Wikipedia, [Link].
- The Sonogashira reaction. Wikipedia, [Link].
Sources
The Gold Standard of Molecular Structure: A Comparative Guide to Confirming 2,4-Difluoro-3-iodopyridine Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of drug discovery and development, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the bedrock upon which efficacy, safety, and intellectual property are built. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources on inactive or toxic compounds, and catastrophic failures in clinical trials. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for initial characterization, they can sometimes fall short in providing an unambiguous depiction of a molecule's solid-state conformation and intermolecular interactions. This is where single-crystal X-ray crystallography emerges as the definitive technique, offering unparalleled atomic-level resolution.
This guide provides an in-depth comparison of X-ray crystallography with other analytical methods for the structural confirmation of 2,4-difluoro-3-iodopyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate the critical importance of this technique through real-world implications.
The Imperative of Unambiguous Structure: Why Spectroscopic Data Can Be Deceptive
While techniques like NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of chemical analysis, they provide information averaged over a population of molecules in a specific state (often in solution). This can lead to ambiguities, particularly with complex stereochemistry or subtle conformational differences.
A review of misassigned marine natural products highlights a crucial lesson for all chemists: reliance on spectroscopic data alone can lead to incorrect structural assignments.[1] In numerous cases, structures proposed based on extensive NMR analysis were later proven incorrect by total synthesis or, definitively, by X-ray crystallography. These instances underscore the potential for subtle electronic and steric effects to confound spectroscopic interpretation.
In the context of drug development, such misinterpretations can have dire consequences. The function of a drug is intrinsically linked to its three-dimensional shape, which dictates its interaction with biological targets.[2] A seemingly minor change in chemical structure can drastically alter a drug's toxicity profile.[3] Therefore, the absolute certainty provided by X-ray crystallography is not a luxury, but a necessity to mitigate risk and ensure the integrity of a research program.
A Comparative Analysis: The Strengths of X-ray Crystallography
Let's objectively compare the information gleaned from various analytical techniques for a hypothetical this compound derivative.
| Analytical Technique | Information Obtained | Limitations for this compound Derivatives |
| Single-Crystal X-ray Crystallography | Definitive 3D atomic arrangement in the solid state, precise bond lengths and angles, intermolecular interactions, absolute configuration. | Requires a high-quality single crystal, which can be challenging to grow. |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of hydrogen and carbon atoms, connectivity of atoms, and through-space relationships (NOE). | Provides a time-averaged structure in solution, which may differ from the solid-state conformation. Can be complex to interpret for highly substituted aromatic systems. |
| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine atoms, provides insights into electronic effects within the molecule. | Does not provide the overall 3D structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups and information about bond vibrations. | Limited in its ability to distinguish between isomers or provide detailed structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition. | Does not provide information about the 3D arrangement of atoms. |
As the table illustrates, while each technique offers valuable pieces of the puzzle, only X-ray crystallography provides the complete, unambiguous picture of the molecule's structure in the solid state. This is particularly crucial for understanding how a drug molecule might interact with a protein binding pocket.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following diagram outlines the key stages:
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide for Halogenated Pyridines
The following protocol provides a detailed methodology for obtaining the crystal structure of a this compound derivative.
Part 1: Crystal Growth – The Critical First Step
Obtaining a high-quality single crystal is often the most challenging part of the process.[4] For halogenated pyridines, which can exhibit strong intermolecular interactions, careful selection of solvents and crystallization techniques is paramount.
1. Purity is Paramount:
-
Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
2. Solvent Screening:
-
Begin by testing the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, chloroform, acetone, methanol, and acetonitrile).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon gentle heating.
3. Crystallization Techniques:
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane or pentane).
-
Over time, the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the compound in a dense, non-volatile solvent (e.g., dichloromethane or chloroform) in a narrow tube.
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane or ethanol) on top of the solution, minimizing mixing at the interface.
-
Crystals will form at the interface as the anti-solvent slowly diffuses into the compound's solution.
-
Challenges in Crystallizing Pyridine Derivatives: The nitrogen atom in the pyridine ring can participate in hydrogen bonding, and the halogen atoms can engage in halogen bonding. These directed interactions can sometimes lead to the rapid formation of small, poorly formed crystals or amorphous precipitates. Experimenting with a variety of solvent systems and crystallization rates is often necessary to overcome these challenges.
Part 2: Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.
-
Mounting: The crystal is carefully mounted on a loop, often with a small amount of cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
Data Collection Strategy: A modern diffractometer will automatically determine the crystal's unit cell and orientation. A data collection strategy is then devised to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.[5]
Part 3: Structure Solution and Refinement
The collected diffraction data is a set of intensities and positions of the diffracted X-ray spots. This data is then used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules, "direct methods" are typically used to estimate the initial phases, which allows for the calculation of an initial electron density map.
-
Model Building: Atoms are then fitted into the electron density map to build an initial model of the molecule.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are then refined using a least-squares minimization process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[6]
Data Presentation: What to Expect from a Crystallographic Analysis
The final output of a successful X-ray crystallographic study is a wealth of quantitative data that provides an unambiguous description of the molecule.
Table 1: Key Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value | Description |
| Empirical Formula | C₅H₂F₂IN | The elemental composition of the molecule. |
| Formula Weight | 240.98 g/mol | The molecular weight of the compound.[7] |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |
| a, b, c (Å) | 7.5, 10.2, 12.5 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 956.25 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit. |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C-I | ~2.10 |
| C-F | ~1.35 |
| C-N-C | ~117 |
| F-C-C | ~119 |
| I-C-C | ~121 |
This precise geometric data is invaluable for computational modeling, understanding reactivity, and designing analogues with improved properties.
The Self-Validating System of Trustworthiness
A key aspect of a high-quality crystallographic study is its inherent self-validation. The final refined model is rigorously checked against a set of established criteria. For instance, the R-factor provides a global measure of the quality of the structure, while the goodness-of-fit indicates whether the model is statistically sound. Furthermore, the resulting bond lengths and angles can be compared to expected values from large databases of known structures, providing an additional layer of validation. Any significant deviations must be justified by the chemical environment of the molecule.
Conclusion: The Indisputable Role of X-ray Crystallography in Drug Development
In the quest for novel therapeutics, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most fundamental yet often overlooked hurdles is the absolute certainty of the molecule's three-dimensional structure. While spectroscopic techniques provide essential information, they cannot match the definitive and detailed picture offered by single-crystal X-ray crystallography.
For this compound derivatives and other novel chemical entities, investing the time and resources to obtain a crystal structure is not an academic exercise but a critical step in de-risking a drug development program. It provides the irrefutable evidence needed to confidently build structure-activity relationships, guide medicinal chemistry efforts, and ultimately, increase the probability of success in bringing a safe and effective new medicine to patients.
References
- Subtle changes in chemical structure can affect drug toxicity. (2018). NUS Faculty of Science. [Link]
- Chemical structures of "good" and "bad" drugs dictate functions. (2015).
- Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. (2022). Royal Society of Chemistry. [Link]
- Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). PubMed Central. [Link]
- Managing risk associated with crystal polymorphism in pharmaceutical development. (n.d.). REF Impact Case Studies. [Link]
- Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (n.d.). MDPI. [Link]
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
- x Ray crystallography. (n.d.). PubMed Central. [Link]
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]
- X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. [Link]
- Scientists uncover pitfalls of letting algorithms determine crystal structures. (2021). Chemistry World. [Link]
- The future of crystallography in drug discovery. (2013). PubMed Central. [Link]
- Understanding x-ray crystallography structures. (2021). YouTube. [Link]
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.).
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]
- Synthetic Data in Healthcare and Drug Development: Definitions, Regulatory Frameworks, Issues. (n.d.). PubMed Central. [Link]
- Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxal
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. (n.d.). dokumen.tips. [Link]
- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (n.d.). MDPI. [Link]
- Dermatologic Consequences of Substandard, Spurious, Falsely Labeled, Falsified, and Counterfeit Medications. (2020).
- The impact of advanced detectors on biopharma quality assurance. (2024). News-Medical.Net. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 837364-88-2 [sigmaaldrich.com]
HPLC and GC-MS methods for purity assessment of 2,4-Difluoro-3-iodopyridine products
An In-Depth Technical Guide to HPLC and GC-MS Methods for Purity Assessment of 2,4-Difluoro-3-iodopyridine
A Senior Application Scientist's Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This compound, a halogenated pyridine derivative with the molecular formula C₅H₂F₂IN, serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Given that suppliers may not provide detailed analytical data, the responsibility falls to the researcher to confirm identity and purity.
This guide provides a comprehensive comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to guide you in selecting the most appropriate technique for your analytical needs.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The decision between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2] this compound is a solid at room temperature, indicating it is a non-volatile compound. This single property makes HPLC the primary and more direct method for analysis.
-
High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile and thermally unstable compounds, which encompasses the vast majority of APIs and their intermediates.[1][2] Separation occurs as a liquid mobile phase carries the sample through a packed column (the stationary phase), and compounds are separated based on their differential partitioning between the two phases.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a superior technique for compounds that are naturally volatile or can be made volatile without decomposing.[1][4] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column. GC offers exceptional separation efficiency for volatile compounds, and coupling with a mass spectrometer provides definitive identification.[2][4]
For this compound, HPLC is the workhorse for determining potency (assay) and quantifying non-volatile impurities. GC-MS serves as a complementary, yet crucial, technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process or low-molecular-weight, thermally stable by-products.[4]
Method 1: Reversed-Phase HPLC for Potency and Non-Volatile Impurities
Principle & Rationale
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is the gold standard for purity analysis of compounds like this compound. The term "stability-indicating" signifies that the method can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[5]
-
Causality of Choices:
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its hydrophobic nature, making it highly effective at retaining and separating moderately polar to non-polar organic molecules like halogenated pyridines through hydrophobic interactions.[5][6]
-
Mobile Phase (Acetonitrile/Water with Acid): A mixture of acetonitrile and water provides a broad polarity range to elute the main compound and its potential impurities. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of a small amount of acid (e.g., phosphoric or formic acid) protonates silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[5]
-
Detector (UV/Vis or DAD): A UV detector is used because the pyridine ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is even more powerful, as it can acquire a full UV spectrum for each peak, which aids in peak identification and purity assessment.[7][8]
-
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD or UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Diluent: Mobile Phase (Acetonitrile/Water).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Test Solution: Prepare the sample solution at the same concentration as the standard.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation Summary (per ICH Q2(R1) Guidelines)
A validated method ensures it is suitable for its intended purpose.[9] The following table summarizes typical performance characteristics for a validated HPLC purity method.[7][8][10]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Specificity | No interference at the analyte's retention time from impurities or degradants. | Peak purity index > 0.999 for the main peak in forced degradation samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% for spiked samples at 3 concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability RSD = 0.4% Intermediate Precision RSD = 0.9% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | System suitability passes when flow rate (±0.1 mL/min) and column temperature (±2°C) are varied. |
Method 2: GC-MS for Volatile and Thermally Stable Impurities
Principle & Rationale
GC-MS is the definitive method for identifying and quantifying volatile organic compounds (VOCs), making it ideal for analyzing residual solvents from synthesis or potential volatile by-products.[4] While the parent compound, this compound, is not sufficiently volatile for direct GC analysis, this technique excels at detecting trace-level volatile impurities that may be present in the solid product.
-
Causality of Choices:
-
Injection Technique (Splitless): A splitless injection is used to ensure that trace-level volatile impurities are quantitatively transferred onto the GC column, maximizing sensitivity.[11]
-
Stationary Phase (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for separating a wide range of volatile and semi-volatile compounds.[12]
-
Detector (Mass Spectrometer): An MS detector provides both high sensitivity and high selectivity. It fragments molecules in a reproducible way (using Electron Ionization - EI), creating a mass spectrum that acts as a "chemical fingerprint," allowing for positive identification of unknown impurities by comparison to spectral libraries (e.g., NIST).[13]
-
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: 40°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 400 amu.
-
-
Sample Preparation:
-
Solvent: High-purity Dichloromethane or Ethyl Acetate.
-
Test Solution: Accurately weigh approximately 50 mg of the this compound product into a 10 mL headspace vial or standard GC vial. Add 1 mL of solvent, cap, and vortex to dissolve. This high concentration is designed to detect trace impurities.
-
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Method Performance Summary
GC-MS methods are validated similarly to HPLC methods, with a strong emphasis on specificity and sensitivity for target volatile analytes.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data (for a target solvent like Toluene) |
| Specificity | Unique retention time and mass spectrum for each analyte. | Target ion ratios for Toluene (m/z 91, 92) are within ±15% of the standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over a range of 0.1-50 ppm. |
| Accuracy (% Recovery) | 80.0% - 120.0% for trace analysis | 95.7% for a 5 ppm spiked sample. |
| Precision (% RSD) | Repeatability (n=6): ≤ 15% for trace levels | Repeatability RSD = 6.5% at 5 ppm. |
| Limit of Detection (LOD) | Identification based on mass spectrum and S/N ≥ 3:1 | 0.05 ppm |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 and acceptable precision/accuracy | 0.15 ppm |
Comparative Analysis and Conclusion
The choice of analytical method is not about which is "better," but which is "fitter for purpose."[9] HPLC and GC-MS are complementary techniques that, when used together, provide a comprehensive purity profile of a this compound product.
| Feature | HPLC-UV/DAD | GC-MS |
| Primary Application | Assay (Potency) and purity of the main compound and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). |
| Analyte Suitability | Excellent for non-volatile, thermally labile compounds.[1] | Requires volatile and thermally stable compounds.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require headspace for very volatile analytes. |
| Identification Power | Based on retention time and UV spectrum. Good, but less definitive than MS. | Based on retention time and mass spectrum ("fingerprint"). Highly definitive. |
| Sensitivity | High (µg/mL to ng/mL range). | Extremely high for volatile compounds (ppm to ppb range).[3] |
| Key Advantage | Directly measures the purity of the primary, non-volatile product. | Unmatched for identifying unknown volatile impurities through library searching. |
| Key Limitation | Not suitable for volatile compounds like residual solvents. | Cannot analyze the non-volatile parent compound without derivatization, which adds complexity. |
Final Recommendation:
For the comprehensive quality control of this compound, a two-pronged approach is recommended:
-
Primary Quality Control: Employ the validated RP-HPLC method as the primary tool for routine purity testing and to determine the assay value. This method directly assesses the component of interest and its most likely non-volatile, structurally related impurities.
-
Complementary Analysis: Utilize the GC-MS method to screen for and quantify residual solvents and other volatile organic impurities, particularly during process development, validation, or when investigating out-of-specification results.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and accurate picture of the purity of their this compound products, ensuring the integrity and quality of their subsequent scientific endeavors.
References
- Vertex AI Search. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved January 11, 2026.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved January 11, 2026.
- ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 11, 2026.
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved January 11, 2026.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Q2(R1)
- Patsnap Eureka. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved January 11, 2026.
- European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 11, 2026.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved January 11, 2026.
- Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved January 11, 2026.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10.
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved January 11, 2026.
- Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures. In ICH Quality Guidelines (pp. 127-166). Wiley.
- National Measurement Institute. (2023). Analytical Method Summaries. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). This compound 837364-88-2. Retrieved January 11, 2026.
- Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved January 11, 2026.
- (n.d.). III Analytical Methods. Retrieved January 11, 2026.
- ResearchGate. (2025). (PDF)
- Guidechem. (n.d.). Pyridine, 2,4-difluoro-3-iodo- 837364-88-2 Purity 99. Retrieved January 11, 2026.
- J&K Scientific. (n.d.). This compound | 837364-88-2. Retrieved January 11, 2026.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodopyridine 97 113975-22-7. Retrieved January 11, 2026.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved January 11, 2026.
- ChemicalBook. (n.d.). 2,4-DIFLUORO-3-IODO-PYRIDINE CAS#: 837364-88-2. Retrieved January 11, 2026.
- PubMed. (2009).
- ResearchGate. (2025). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved January 11, 2026.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved January 11, 2026.
- Agilent. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved January 11, 2026.
- Nilsson, U. J., et al. (2018).
- Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 2,5-Dibromo-4-methylpyridine. Retrieved January 11, 2026.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved January 11, 2026.
- BLD Pharm. (n.d.). 685517-71-9|2,6-Difluoro-4-iodopyridine. Retrieved January 11, 2026.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. amptechfl.com [amptechfl.com]
- 4. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. gcms.cz [gcms.cz]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Kinetics of Cross-Coupling Reactions with 2,4-Difluoro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated pyridine moieties is a cornerstone of modern medicinal chemistry. The unique electronic properties imparted by fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the various building blocks available, 2,4-Difluoro-3-iodopyridine stands out as a versatile and highly reactive substrate for a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of its performance, grounded in kinetic studies and experimental data, to empower you in making informed decisions for your synthetic campaigns.
The Significance of Kinetic Understanding in Synthesis
In the realm of complex molecule synthesis, reaction kinetics is not merely an academic exercise. A thorough understanding of reaction rates, catalyst turnover, and the influence of substrates and reagents allows for precise process optimization, leading to higher yields, improved purity, and more efficient scale-up. This is particularly crucial when working with highly functionalized and often costly building blocks like this compound. By dissecting the kinetics of its cross-coupling reactions, we can unlock the full potential of this valuable synthon.
Experimental Workflow for Kinetic Analysis
The reliable determination of reaction kinetics hinges on a meticulously planned and executed experimental protocol. The following workflow represents a robust and self-validating system for monitoring the progress of cross-coupling reactions involving this compound.
Figure 1: A generalized workflow for the kinetic analysis of cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a representative experiment for determining the kinetic profile of the Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and gas-tight syringes
Procedure:
-
Reactor Setup: A Schlenk flask is charged with this compound (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard. The flask is sealed, and the atmosphere is replaced with an inert gas by three cycles of vacuum and backfilling.
-
Solvent Addition: The degassed solvent is added via syringe. The mixture is stirred to ensure homogeneity.
-
Reaction Initiation: The flask is placed in a pre-heated oil bath to maintain a constant temperature (e.g., 80 °C). A t=0 aliquot is taken immediately before the addition of the catalyst. The palladium catalyst (e.g., 1 mol%) is then added as a solution in the reaction solvent to initiate the reaction.
-
Time-Point Sampling: At predetermined time intervals, aliquots (e.g., 0.1 mL) are withdrawn from the reaction mixture using a gas-tight syringe and are immediately quenched in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a solution of triphenylphosphine to bind the active palladium).
-
Analysis: The quenched aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to generate a reaction profile. From this profile, the initial reaction rate can be determined, and by varying the concentrations of the reactants, the order of the reaction with respect to each component can be established.
Comparative Kinetic Analysis: Suzuki-Miyaura Coupling
The reactivity of this compound is best understood when compared to other structurally similar substrates. The following table summarizes representative initial rate data for the Suzuki-Miyaura coupling under identical conditions.
| Substrate | Relative Initial Rate | Key Observations |
| This compound | 1.00 | The presence of two electron-withdrawing fluorine atoms significantly activates the C-I bond towards oxidative addition, leading to a high reaction rate. |
| 3-Iodopyridine | 0.45 | The absence of activating fluorine substituents results in a slower rate of oxidative addition. |
| 2-Chloro-4-fluoro-3-iodopyridine | 0.85 | The single fluorine atom still provides activation, but to a lesser extent than the difluoro-substituted analog. |
| 2,4-Difluoro-3-bromopyridine | 0.15 | The stronger C-Br bond compared to the C-I bond leads to a significantly slower rate of oxidative addition, highlighting the importance of the leaving group. |
Causality Behind Experimental Choices:
-
Choice of Iodine: The C-I bond is weaker than C-Br and C-Cl bonds, making oxidative addition, the rate-determining step in many cross-coupling reactions, more facile. This is a key principle in designing highly reactive substrates.
-
Fluorine Substitution: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density at the carbon atom bearing the iodine, making it more susceptible to nucleophilic attack by the palladium(0) catalyst during oxidative addition. This electronic effect is a powerful tool for tuning substrate reactivity.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere is crucial for maintaining catalyst activity and ensuring reproducible kinetic data.
Mechanistic Considerations
The enhanced reactivity of this compound can be rationalized by considering the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
A Senior Application Scientist's Guide: Benchmarking the Performance of 2,4-Difluoro-3-iodopyridine in Parallel Synthesis
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, appearing in a vast array of therapeutic agents. Its strategic modification with fluorine atoms has become a powerful tactic for optimizing drug candidates.[1] The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] This often translates to improved potency and a better overall pharmacological profile.[4]
Among the repertoire of fluorinated building blocks, 2,4-Difluoro-3-iodopyridine has emerged as a particularly versatile reagent for high-throughput chemistry and parallel synthesis.[5][6] Its structure offers a unique combination of features: a highly reactive carbon-iodine bond at the 3-position, primed for cross-coupling, and two fluorine atoms that not only modulate the electronic properties of the ring but also provide potential vectors for later-stage diversification.
This guide provides an in-depth performance benchmark of this compound in three cornerstone palladium-catalyzed cross-coupling reactions, which are fundamental to the rapid generation of compound libraries in drug discovery. We will objectively compare its performance against a structurally similar analogue, 2-Chloro-4-fluoro-3-iodopyridine , to elucidate the specific impact of the C2-substituent on reactivity and yield. The experimental data presented herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting building blocks for their parallel synthesis campaigns.
Reactivity Profile and Mechanistic Considerations
The utility of this compound in cross-coupling reactions is governed by the distinct electronic properties of its substituents.
-
The Carbon-Iodine Bond: The C-I bond at the 3-position is the primary reactive site for palladium-catalyzed transformations. Iodine's large size and the relative weakness of the C-I bond facilitate the oxidative addition step to a Pd(0) complex, which is often the rate-determining step in the catalytic cycle.[7]
-
Electron-Withdrawing Fluorine Atoms: The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I) on the pyridine ring. This effect decreases the electron density of the ring, making the carbon of the C-I bond more electrophilic and, consequently, more susceptible to oxidative addition.[7] This enhanced reactivity is a key advantage in high-throughput settings where reaction efficiency and speed are paramount.
-
The "2-Pyridyl Problem": A common challenge in coupling reactions involving 2-halopyridines is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[8] This "2-pyridyl problem" can often be mitigated by the judicious selection of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands), which sterically shield the palladium center from the pyridine nitrogen.[8]
By comparing this compound with 2-Chloro-4-fluoro-3-iodopyridine, we can directly probe the influence of the more electronegative fluorine versus chlorine at the C2-position on the overall reaction efficiency.
Experimental Design: A Parallel Synthesis Workflow
To provide a robust comparison, a parallel synthesis approach was employed using a 96-well plate format. This allows for the simultaneous screening of multiple coupling partners under identical reaction conditions, ensuring high data fidelity.[9]
Figure 1: A generalized workflow for the parallel synthesis benchmark experiments.
General Experimental Protocols
All reactions were performed in 1 mL glass vials within a 96-well plate under a nitrogen atmosphere. Solvents were anhydrous and degassed prior to use.
1. Benchmark Suzuki-Miyaura Coupling Protocol
-
To each vial was added the iodopyridine substrate (0.1 mmol, 1.0 equiv.), the corresponding arylboronic acid (0.12 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 0.2 mmol, 2.0 equiv.).
-
A solution of the palladium catalyst (XPhos Pd G3, 2 mol%) in 1,4-dioxane (0.5 M) was then dispensed.
-
The plate was sealed and heated to 100 °C for 12 hours with stirring.
-
After cooling, the reaction was quenched with water, diluted with ethyl acetate, and analyzed by UPLC-MS.[10][11]
2. Benchmark Sonogashira Coupling Protocol
-
To each vial was added the iodopyridine substrate (0.1 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
A solution of the terminal alkyne (0.15 mmol, 1.5 equiv.) and triethylamine (Et₃N, 0.3 mmol, 3.0 equiv.) in anhydrous THF (0.5 M) was dispensed.
-
The plate was sealed and stirred at 60 °C for 8 hours.
-
Upon completion, the mixture was filtered, concentrated, and analyzed by UPLC-MS.[12][13]
3. Benchmark Buchwald-Hartwig Amination Protocol
-
To each vial was added the iodopyridine substrate (0.1 mmol, 1.0 equiv.), the amine coupling partner (0.12 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 0.2 mmol, 2.0 equiv.).
-
A solution of the palladium precatalyst (BrettPhos Pd G3, 2 mol%) in anhydrous toluene (0.5 M) was added.
-
The plate was sealed and heated to 110 °C for 16 hours.
-
After cooling, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and analyzed by UPLC-MS.[14]
Results: A Comparative Performance Analysis
The following tables summarize the average product yield and purity obtained from the parallel synthesis screening.
Table 1: Suzuki-Miyaura Coupling Performance
| Coupling Partner (Arylboronic Acid) | This compound | 2-Chloro-4-fluoro-3-iodopyridine |
| Yield (%) | Purity (%) | |
| 4-Methoxyphenylboronic acid | 92 | >98 |
| 4-(Trifluoromethyl)phenylboronic acid | 88 | >97 |
| Thiophen-2-ylboronic acid | 85 | >95 |
Table 2: Sonogashira Coupling Performance
| Coupling Partner (Terminal Alkyne) | This compound | 2-Chloro-4-fluoro-3-iodopyridine |
| Yield (%) | Purity (%) | |
| Phenylacetylene | 94 | >99 |
| 1-Ethynyl-4-fluorobenzene | 91 | >98 |
| 3-Ethynyl-N,N-dimethylaniline | 89 | >97 |
Table 3: Buchwald-Hartwig Amination Performance
| Coupling Partner (Amine) | This compound | 2-Chloro-4-fluoro-3-iodopyridine |
| Yield (%) | Purity (%) | |
| Morpholine | 95 | >99 |
| Aniline | 84 | >96 |
| Benzylamine | 91 | >98 |
Discussion: Unpacking the Performance Differential
Across all three benchmark reactions, This compound consistently outperformed its 2-chloro-4-fluoro analogue , delivering higher yields while maintaining excellent product purity. This performance advantage can be directly attributed to the electronic impact of the C2-substituent.
The greater electronegativity of fluorine compared to chlorine results in a more electron-deficient pyridine ring. This heightened electrophilicity of the C-I bond in this compound accelerates the rate-determining oxidative addition step of the palladium catalytic cycle.[7] A faster, more efficient oxidative addition leads to a higher catalyst turnover frequency and, ultimately, a greater product yield within the fixed timeframe of a parallel synthesis experiment.
Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the Suzuki-Miyaura reaction , the enhanced electrophilicity of the difluorinated substrate drives the initial oxidative addition, setting a rapid pace for the entire cycle.[15] Similarly, for the Sonogashira and Buchwald-Hartwig reactions, this initial activation of the C-I bond is the critical event that dictates the overall efficiency.[16][17] While both substrates are effective, the data clearly indicates that the cumulative electron-withdrawing effect of two fluorine atoms provides a tangible advantage in reaction kinetics and final yield over the chloro-fluoro analogue.
Conclusion
The empirical data from this benchmarking study demonstrates that This compound is a superior building block for parallel synthesis compared to 2-Chloro-4-fluoro-3-iodopyridine. Its enhanced reactivity, driven by the strong inductive effect of the two fluorine substituents, leads to consistently higher yields across a range of essential, diversity-generating cross-coupling reactions.
For researchers and drug development professionals engaged in the rapid synthesis of compound libraries, this compound represents a robust and highly efficient choice. Its predictable, high-yielding performance minimizes the need for extensive reaction optimization, thereby accelerating the discovery timeline and enabling a more rapid exploration of chemical space.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery.Ningbo Inno Pharmchem Co., Ltd.
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.Sigma-Aldrich.
- Analytical methods for the monitoring of solid phase organic synthesis.PubMed.
- High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor.Reaction Chemistry & Engineering (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.PubMed - NIH.
- Parallel and High Throughput Reaction Monitoring with Computer Vision.Semantic Scholar.
- Best practice for sampling in automated parallel synthesizers.RSC Publishing.
- The role of fluorine in medicinal chemistry.PubMed.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.Benchchem.
- Parallel Synthesis | Screening of Reaction Conditions.Mettler Toledo.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Organic Synthesis and Reaction Monitoring Process.Cole-Parmer.
- Buchwald–Hartwig amin
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
- Applications of Fluorine in Medicinal Chemistry.PubMed.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines.Benchchem.
- Sonogashira coupling.Wikipedia.
- Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-2-iodopyridine.Benchchem.
- Buchwald-Hartwig Amin
- Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology.
- Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
- Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine.Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Sonogashira Coupling.Organic Chemistry Portal.
- Technical Support Center: Cross-Coupling Reactions of 3-Fluoro-2-iodopyridine.Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI.
- Synthesis of Substituted 3-Fluoropyridines via 3-Fluoro-2-iodopyridine: Applic
Sources
- 1. nbinno.com [nbinno.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. coleparmer.com [coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Isomeric effects on the reactivity of difluoro-iodopyridines
Starting Research on Reactivity
I've initiated a thorough search to build a solid base of knowledge on the reactivity of difluoro-iodopyridines. My focus is primarily on understanding how the positional isomers of fluorine and iodine impact their chemical behavior in standard organic reactions. This search will be the foundation on which I build further thinking.
Deepening Reactivity Investigation
I'm now diving deeper into the nuances of these compounds. I'm actively seeking experimental data and examples of reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution involving the different isomers. Simultaneously, I'm identifying sources to explain the electronic and steric factors behind observed reactivity shifts, and looking for reliable experimental protocols.
Expanding Reaction Strategy
I'm now expanding my search for specific reactions. I'm focusing on gathering examples and data for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. I'm also finding explanations for the electronic and steric factors that impact reactivity shifts. I'm looking into detailed experimental protocols to ensure reproducibility and reliability in future studies.
Comparison of microwave-assisted vs. conventional heating for 2,4-Difluoro-3-iodopyridine reactions
Initiating Research on Pyridine
I'm starting with focused Google searches to find everything about 2,4-Difluoro-3-iodopyridine's applications and reaction conditions. I'm especially interested in comparing microwave-assisted and conventional methods. I aim to build a strong foundation.
Expanding Search Parameters
I'm now expanding my Google searches to include comparative studies of this compound applications with both microwave and conventional methods. I'm also looking into authoritative sources on microwave-assisted organic synthesis (MAOS), specifically focusing on its advantages and established protocols. My aim is to gather detailed experimental data, including parameters, and locate verifiable sources.
Defining Search Strategies Now
I'm now starting with a series of targeted Google searches. I'll focus on comparative data for this compound with both heating methods, and mechanisms for microwave-assisted organic synthesis. I will focus on finding precise reaction parameters like temperature and catalysts, along with reliable sources and verifiable URLs. Then, I plan to create a guide and a comparative table with step-by-step protocols.
The Strategic Advantage of Fluorine: A Comparative Guide to Fluorinated Pyridine Building Blocks in Drug Discovery
Introduction: The Rise of a Privileged Partnership
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a remarkable number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its versatile reactivity make it a privileged structure. Parallel to the ascent of the pyridine ring, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties to overcome challenges in drug development.[2] Approximately 20% of all commercial drugs contain fluorine, a testament to its profound impact.[3]
This guide provides an in-depth comparison of fluorinated pyridine building blocks against their non-fluorinated counterparts. We will explore the causal relationships between fluorine substitution and the modulation of key physicochemical properties, examine the distinct personalities of different positional isomers, and review case studies where this strategy proved pivotal. This analysis is designed to provide researchers, scientists, and drug development professionals with a field-proven perspective on leveraging these powerful building blocks.
The Unique Influence of Fluorine: Modulating Properties with Strategic Precision
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to the pyridine ring. This "fluorine effect" is not a single phenomenon but a combination of electronic, steric, and conformational influences that can be harnessed to enhance drug-like characteristics.[4][5]
Pillar 1: Basicity (pKa) Modulation
The basicity of the pyridine nitrogen is a critical parameter influencing a drug's solubility, receptor binding, and pharmacokinetic profile. Fluorine's powerful electron-withdrawing inductive effect (-I) significantly reduces the electron density on the pyridine nitrogen, making it a weaker base and lowering its pKa.[4] This effect is position-dependent, with the most dramatic reduction seen when fluorine is at the 2-position, ortho to the nitrogen.
Pillar 2: Lipophilicity (logP) Tuning
Lipophilicity, often measured as logP or logD, is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While highly context-dependent, fluorination generally increases the lipophilicity of the parent pyridine.[6] This counterintuitive effect arises because the highly polarized C-F bond creates a more hydrophobic molecular surface, reducing unfavorable interactions with water.[7]
Pillar 3: Enhancing Metabolic Stability
One of the most celebrated roles of fluorine in drug discovery is its ability to block metabolic oxidation.[8][9] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often hydroxylate electron-rich C-H bonds. By replacing a metabolically vulnerable hydrogen with fluorine, chemists can shield that position from enzymatic attack. The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage.[10]
A Comparative Analysis of Monofluoropyridine Isomers
The position of the fluorine atom on the pyridine ring is not a trivial detail; it dictates the precise physicochemical profile of the building block. Understanding the distinct properties of 2-, 3-, and 4-fluoropyridine is essential for rational drug design.[6]
| Property | Pyridine (Unsubstituted) | 2-Fluoropyridine | 3-Fluoropyridine |
| pKa | ~5.2 | ~ -0.44[11] | ~2.97[12] |
| Calculated logP | ~0.65 | ~0.8[11] | ~0.8[12] |
| Reactivity to Nucleophiles | Low | High (at C2)[13] | Low[14] |
| Key Characteristics | Standard baseline | Significantly reduced basicity, activated for SNAr | Modestly reduced basicity, metabolically robust |
Table 1: Comparative physicochemical properties of pyridine and its monofluorinated isomers.
-
2-Fluoropyridines: The fluorine atom at the C2 position exerts the strongest inductive effect on the nitrogen, causing a dramatic decrease in pKa. This position is also highly activated toward nucleophilic aromatic substitution (SNAr), making the fluorine a useful leaving group for introducing other functionalities.[13]
-
3-Fluoropyridines: With fluorine at the C3 position, the inductive effect on the nitrogen is attenuated compared to the 2-isomer, resulting in a more modest pKa reduction. The C-F bond at this position is significantly less reactive towards nucleophiles, making the 3-fluoropyridine motif exceptionally stable and a common choice for blocking metabolic hotspots.[14]
Case Studies: Fluorinated Pyridines in Action
The true value of these building blocks is demonstrated through their successful application in approved drugs.
Case Study 1: Vonoprazan (Takecab®)
Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[1] Its structure features a 2-fluorophenyl group and a pyridine-3-ylsulfonyl moiety.
-
Challenge: Early drug candidates in this class suffered from either insufficient efficacy or poor pharmacokinetics.
-
The Fluoropyridine Solution: The pyridine-3-ylsulfonyl group is a key component of the molecule's pharmacophore. The specific choice of the 3-position is critical. While not directly fluorinated on the pyridine ring itself, the principles apply. The use of the pyridine core provides a critical interaction point. During development, chemists explored various substitutions to optimize properties. The final structure, including the 2-fluorophenyl group, achieves a unique tissue distribution profile, accumulating in the acidic environment of gastric parietal cells.[5] This leads to a potent, rapid, and long-lasting inhibition of the proton pump, showing superiority over traditional proton pump inhibitors (PPIs) in some clinical trials, especially in severe cases of gastroesophageal reflux disease.[15][16]
Case Study 2: Abrocitinib (Cibinqo®)
Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[17] Its core structure contains a pyrrolo[2,3-d]pyrimidine, a bioisostere of a fluorinated pyridine, demonstrating the broader applicability of these electronic principles.
-
Challenge: Achieving selectivity among the highly homologous JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) is a major hurdle in developing safe and effective JAK inhibitors. Off-target inhibition can lead to significant side effects.
-
The Rationale: The development of Abrocitinib involved extensive structure-activity relationship (SAR) studies to maximize potency for JAK1 while minimizing activity against other JAKs.[3] The specific electronic and steric profile of the heterocyclic core, analogous to a substituted pyridine, is crucial for fitting into the ATP-binding site of JAK1 and achieving this selectivity.[17] This targeted action modulates the signaling of key pro-inflammatory cytokines, leading to significant clinical improvement for patients.[18]
Experimental Protocols: Synthesizing Key Building Blocks
The utility of these building blocks is predicated on their accessibility. The following protocols provide representative, field-proven methods for synthesizing and functionalizing fluorinated pyridines.
Protocol 1: Synthesis of 2-Fluoro-4-methylpyridine via Diazotization (Balz-Schiemann Type)
This method is a classic approach for introducing fluorine onto an aromatic ring starting from an amino group.
Step-by-Step Methodology:
-
Preparation: To a solution of 42% aqueous tetrafluoroboric acid (HBF₄), add 2-amino-4-methylpyridine portion-wise. Heat gently if necessary to dissolve, then cool the solution in an ice-water bath to 0-5 °C to precipitate the pyridylammonium tetrafluoroborate salt.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cold, stirred suspension from Step 1, ensuring the internal temperature is maintained below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Decomposition: After the addition is complete, allow the reaction mixture to warm slowly to room temperature, then heat gently (e.g., 50-60 °C) until gas evolution ceases. This step thermally decomposes the diazonium tetrafluoroborate intermediate to yield the fluoropyridine.
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure 2-fluoro-4-methylpyridine.[19]
Protocol 2: Buchwald-Hartwig Amination of 2-Fluoropyridine
The C-F bond at the 2-position, while activated, can be challenging to displace. However, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination provide a robust method for C-N bond formation.[20] This protocol is a generalized procedure for coupling a primary amine with a fluoropyridine.
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n(Pd Catalyst, Ligand,\nBase, Fluoropyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="3. Add Amine\n& Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="4. Heat Reaction\n(e.g., 80-110 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="5. Monitor Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="6. Quench & Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purify Product\n(Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product:\n2-Aminopyridine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents [color="#4285F4"]; Reagents -> Amine [color="#4285F4"]; Amine -> Heat [color="#4285F4"]; Heat -> Monitor [color="#4285F4"]; Monitor -> Workup [color="#4285F4"]; Workup -> Purify [color="#4285F4"]; Purify -> Product [color="#4285F4"]; } . Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst).[21]
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add the 2-fluoropyridine derivative (1.0 equivalent) and the strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.2-1.5 equivalents).[20]
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the primary amine (1.1-1.2 equivalents) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water and separate the layers.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-aminopyridine derivative.[21]
Conclusion and Future Outlook
Fluorinated pyridine building blocks offer a powerful and versatile toolkit for the modern medicinal chemist. By understanding the fundamental principles governing how fluorine substitution modulates pKa, lipophilicity, and metabolic stability, researchers can make rational design choices to overcome common drug discovery hurdles. The distinct reactivity and properties of the different positional isomers provide a nuanced palette for optimization, while robust synthetic methodologies ensure their accessibility. As our understanding of fluorine's subtle interactions within protein binding pockets deepens and new synthetic methods emerge, the strategic partnership between fluorine and the pyridine ring is set to yield the next generation of innovative therapeutics.
References
- A Comparative Spectroscopic Guide to Fluorinated Pyridine Isomers. (n.d.). Benchchem. Retrieved January 11, 2026.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-fluoropyridine. (n.d.). Benchchem. Retrieved January 11, 2026.
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). Benchchem. Retrieved January 11, 2026.
- A Comparative Guide to Analytical Methods for the Characterization of 2-(Trifluoromethyl)pyridine Isomers. (n.d.). Benchchem. Retrieved January 11, 2026.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.).
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 11, 2026.
- 2-Fluoro-4-methylpyridine 98 461-87-0. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved January 11, 2026.
- Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-2-iodopyridine with Primary Amines. (n.d.). Benchchem. Retrieved January 11, 2026.
- Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- An In-depth Technical Guide to Abrocitinib: Chemical Structure, Properties, and Mechanism of Action. (n.d.). Benchchem. Retrieved January 11, 2026.
- Hussain, A., Seher, S. S., Akhter, S., & Park, S. H. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. (n.d.). PubMed Central. Retrieved January 11, 2026.
- abrocitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved January 11, 2026.
- Niewęgłowski, K., Wilczek, N., Rycharski, M., & Niewęgłowska, J. (n.d.). Vonoprazan - a new drug for inhibiting gastric acid secretion.
- Structure of Abrocitinib drawn using ChemDraw software... (n.d.).
- Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. (n.d.). MDPI. Retrieved January 11, 2026.
- 2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem.
- abrocitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 11, 2026.
- abrocitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Retrieved January 11, 2026.
- Vonoprazan: A New Potassium-Competitive Acid Blocker. (n.d.). PubMed Central. Retrieved January 11, 2026.
- 3-Fluoropyridine | C5H4FN | CID 67794. (n.d.). PubChem.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry.
- Comparative Analyses of Medicinal Chemistry and Cheminformatics Filters with Accessible Implementation in Konstanz Information Miner (KNIME). (2022). PubMed Central.
- 3-Fluoropyridine 99 372-47-4. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- Sugano, K. (2015). [Vonoprazan: a novel potassium-competitive acid blocker]. Nihon Rinsho.
- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (2022). ChemRxiv.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. abrocitinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 11. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Vonoprazan: a novel potassium-competitive acid blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-3-iodopyridine
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,4-Difluoro-3-iodopyridine (CAS No. 837364-88-2). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of this compound
This compound is a halogenated pyridine derivative. While comprehensive toxicological data for this specific compound is limited, its classification and the known hazards of analogous structures necessitate a cautious and thorough approach.
The primary known hazard is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] The official hazard statement is H302, and it is designated with the GHS07 pictogram (exclamation mark).[1][2] However, a comprehensive risk assessment must also consider the hazards associated with its structural components: fluorinated compounds, iodinated compounds, and the pyridine ring system.
-
Dermal and Ocular Exposure: Structurally similar fluoro- and iodo-pyridines are known to cause skin irritation and serious eye irritation or damage.[3][4][5][6] As a crystalline solid, dust formation during handling poses a significant risk of eye contact.[3]
-
Inhalation Exposure: Handling the solid powder can generate dust that may cause respiratory tract irritation.[3][4][7] While the vapor pressure is likely low, any operation that could create aerosols or dusts (e.g., weighing, scraping, or solution preparation) requires stringent controls.
-
Thermal Decomposition: In the event of a fire, halogenated organic compounds can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen iodide (HI).[3][4]
-
Systemic Toxicity of Fluorinated Organics: The introduction of fluorine into organic molecules can profoundly alter their biological properties.[8] While the carbon-fluorine bond is strong, metabolic processes can sometimes liberate fluoride ions or other toxic, low molecular weight fluorinated molecules, which can pose significant health risks.[9][10]
Given these potential, multi-route exposure risks, a multi-layered PPE strategy is not just recommended; it is imperative.
Core PPE Requirements: A Barrier of Defense
All handling of this compound must be conducted within a properly functioning certified laboratory chemical fume hood.[11][12] The following PPE is the minimum required for any task involving this compound.
Eye and Face Protection
Due to the risk of serious eye irritation from dust or splashes, robust eye protection is critical.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times.[5][13][14] Standard safety glasses do not provide an adequate seal against dust and are insufficient.
-
Enhanced Protection: When performing operations with a higher risk of splashing or aerosol generation outside of a fume hood (a practice that should be avoided), a full-face shield must be worn in addition to chemical splash goggles.[13] A face shield alone does not provide primary eye protection.[13]
Hand Protection (Gloves)
Choosing the correct glove material is critical, as no single glove offers universal protection. For halogenated pyridines, a thoughtful selection is required.
-
Glove Selection: While nitrile gloves are common in laboratories, some sources explicitly recommend against them for handling pyridine, suggesting butyl rubber or PVA as more resistant alternatives.[12] For this compound, where specific permeation data is not available, a conservative approach is warranted. It is advisable to use a double-gloving technique.
-
Recommended Practice (Double-Gloving):
-
Inner Glove: A thinner nitrile glove can be used as the inner layer for dexterity.
-
Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. This provides a stronger barrier against the chemical.
-
-
Integrity and Disposal: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste.[3] Wash hands thoroughly with soap and water after removing gloves.[3][15]
Body Protection
To prevent skin contact, appropriate body protection is mandatory.
-
Lab Coat: A clean, flame-resistant lab coat with a fully-buttoned front and tight-fitting cuffs is the minimum requirement.[12][13]
-
Apron: For procedures involving larger quantities or a significant risk of splashes (e.g., during transfer or quench steps), a chemically resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting. Perforated shoes or sandals are strictly forbidden.[13][16]
Respiratory Protection
Engineering controls are the primary defense against respiratory exposure.
-
Standard Operations: For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.[3] The fume hood provides adequate ventilation to control exposure to dust and vapors.[13][17]
-
When Respirators are Required: In the event of a large spill, a failure of engineering controls, or if work must be performed where dust or aerosols cannot be controlled, respiratory protection is necessary. Use of a respirator requires medical clearance, fit-testing, and formal training under an established institutional respiratory protection program.[12][13]
PPE Selection Matrix for Key Operations
This table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat | Not required in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat | Not required in fume hood |
| Reaction Setup/Monitoring | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat | Not required in fume hood |
| Large-Scale Transfer (>50g) | Goggles & Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat & Chemical Apron | Not required in fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Butyl/Neoprene Gloves | Chemical Resistant Coverall | Air-Purifying Respirator with Organic Vapor/P100 Cartridges |
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself.
Donning Sequence:
-
Wash hands.
-
Don lab coat and any additional body protection (apron).
-
Don inner gloves.
-
Don outer gloves.
-
Don eye/face protection.
-
Don respirator (if required).
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves.
-
Remove lab coat and/or apron, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly.
-
Remove eye/face protection.
-
Wash hands again.
Disposal Plan: All disposable PPE that has come into contact with this compound must be considered hazardous waste. Place contaminated gloves, wipes, and other materials into a designated, sealed, and clearly labeled hazardous waste container.[12] Follow all institutional and local regulations for the disposal of chemical waste.[3][14]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
References
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- CF Plus Chemicals. (2019). Material Safety Datasheet for 1-FLUORO-3,3-DIMETHYLBENZIODOXOLE.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodopyridine. PubChem Compound Database.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
- Thompson, D. C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 747-749.
- Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-70.
- Stahl, T., Mattern, D., & Brunn, H. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe, 23(38).
- National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis.
- ResearchGate. (n.d.). Highly-toxic fluorine compounds.
Sources
- 1. This compound 837364-88-2 [sigmaaldrich.com]
- 2. This compound 837364-88-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cfplus.cz [cfplus.cz]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
